molecular formula C11H11NO2 B1591146 Methyl 3-(4-cyanophenyl)propanoate CAS No. 75567-85-0

Methyl 3-(4-cyanophenyl)propanoate

Cat. No.: B1591146
CAS No.: 75567-85-0
M. Wt: 189.21 g/mol
InChI Key: JPRNCCUCPOZUDK-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)propanoate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNCCUCPOZUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557526
Record name Methyl 3-(4-cyanophenyl)propanoate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75567-85-0
Record name Methyl 4-cyanobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75567-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-cyanophenyl)propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID20557526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and characterization of Methyl 3-(4-cyanophenyl)propanoate, a key intermediate in pharmaceutical and materials science research. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers, scientists, and professionals in drug development.

Strategic Synthesis of this compound

The molecular architecture of this compound, featuring a cyano group, an aromatic ring, and an ester functional group, makes it a valuable building block in organic synthesis. Its preparation can be approached through several strategic pathways, with the Mizoroki-Heck reaction being a notably efficient and widely adopted method.

The Mizoroki-Heck Reaction: A Preferred Synthetic Route

The Heck reaction stands out for its efficacy in forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is particularly advantageous due to its high chemoselectivity and the mild conditions under which it can be performed.[2] For the synthesis of this compound, this involves the coupling of 4-bromobenzonitrile with methyl acrylate.

The catalytic cycle of the Heck reaction is a well-established mechanism.[3] It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the desired product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the Pd(0) catalyst, thus completing the cycle.[3]

The choice of a palladium(II) acetate (Pd(OAc)₂) precatalyst is common, as it is readily reduced in situ to the active Pd(0) species.[3] The presence of a phosphine ligand, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst.[1] The base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate like potassium carbonate (K₂CO₃), is essential for neutralizing the hydrogen halide produced during the reaction and regenerating the catalyst.[1][4]

Heck_Reaction_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System 4-bromobenzonitrile 4-bromobenzonitrile Reaction_Vessel Reaction Mixture (Heated) 4-bromobenzonitrile->Reaction_Vessel methyl_acrylate Methyl Acrylate methyl_acrylate->Reaction_Vessel Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Figure 1: Workflow for the Heck Reaction Synthesis.
Alternative Synthetic Approach: Esterification

An alternative pathway to this compound is through the esterification of 3-(4-cyanophenyl)propanoic acid. This two-step approach first requires the synthesis of the carboxylic acid intermediate, which can be achieved through various methods, such as the hydrolysis of a corresponding nitrile or the oxidation of a primary alcohol. Once 3-(4-cyanophenyl)propanoic acid is obtained, it can be esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents.[5] While this method is viable, the directness of the Heck reaction often makes it a more efficient choice.

Detailed Experimental Protocol for the Heck Reaction

The following protocol details the synthesis of this compound via the Heck reaction.

Materials:

  • 4-bromobenzonitrile

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-bromobenzonitrile (1.4 mmol) in ethanol (3 mL), add methyl acrylate (1.7 mmol), potassium carbonate (2.0 mmol), and the Pd(OAc)₂ catalyst.[4]

  • Heat the reaction mixture in a water bath at 80°C for 7 hours under constant stirring.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst (if heterogeneous) or proceed to work-up.[4]

  • Dilute the reaction mixture with diethyl ether (10 mL) and wash with deionized water (2 x 10 mL).[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized Product H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Figure 2: Workflow for Spectroscopic Characterization.
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the propanoate chain, and the methyl protons of the ester group.[6]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (ortho to CN)~7.6Doublet2H
Aromatic-H (meta to CN)~7.3Doublet2H
-O-CH₃~3.7Singlet3H
-CH₂-Ar~3.0Triplet2H
-CH₂-CO₂Me~2.7Triplet2H
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.[7] The spectrum of this compound would show signals for the carbonyl carbon, the aromatic carbons, the nitrile carbon, the methylene carbons, and the methyl carbon.[8]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ester)~172
Aromatic C-CN~145
Aromatic C-H~129-132
Aromatic C-CH₂~119
C≡N (Nitrile)~110
-O-CH₃~52
-CH₂-Ar~35
-CH₂-CO₂Me~30
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound would display characteristic absorption bands for the nitrile, ester carbonyl, and aromatic C-H bonds.[10]

Functional Group Expected Absorption (cm⁻¹) Intensity
C≡N Stretch (Nitrile)~2230Strong, Sharp
C=O Stretch (Ester)~1735Strong, Sharp
C-O Stretch (Ester)~1200-1170Strong
Aromatic C-H Stretch~3000-3100Medium
Aliphatic C-H Stretch~2850-2960Medium
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₁H₁₁NO₂), the molecular weight is approximately 189.21 g/mol .[11] The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 189. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 158, and the loss of the methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 130.[12]

Ion m/z Identity
[M]⁺189Molecular Ion
[M-OCH₃]⁺158Loss of methoxy radical
[M-COOCH₃]⁺130Loss of methoxycarbonyl radical

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules. The cyano group can be readily converted to other functional groups such as amines, carboxylic acids, or amides, providing a handle for further molecular elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

In the context of drug discovery, the "methyl" group can play a significant role in modulating a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[13][14] The introduction of a methyl group can impact a compound's metabolic stability and its binding affinity to biological targets.[13] The cyanophenyl moiety is a common structural motif in various pharmaceutical agents. For instance, derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid are used in the synthesis of aromatase inhibitors and antagonists for certain receptors.[15]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Mizoroki-Heck reaction has been highlighted as an efficient synthetic route, with a detailed experimental protocol provided. The guide also outlines the key spectroscopic techniques for the thorough characterization of the compound, ensuring its structural integrity and purity. The versatility of this molecule as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and materials science.

References

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An In-depth Technical Guide to Methyl 3-(4-cyanophenyl)propanoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block at the Intersection of Medicinal Chemistry and Materials Science

Methyl 3-(4-cyanophenyl)propanoate is an intriguing organic molecule that, while not extensively cataloged with a dedicated CAS number in major chemical databases, holds significant potential as a versatile building block in both pharmaceutical and materials science research. Its structure, featuring a reactive methyl ester, a rigid phenyl ring, and an electron-withdrawing cyano group, offers a unique combination of functionalities for chemical modification and property tuning. The 4-substitution pattern on the benzene ring provides a linear scaffold, which can be advantageous in the design of liquid crystals or bioactive molecules that target specific protein binding pockets.

This technical guide aims to provide a comprehensive overview of this compound, leveraging data from its close structural analogs to predict its physicochemical properties, outline plausible synthetic routes, and explore its potential applications. For researchers and drug development professionals, this document will serve as a foundational resource for understanding and utilizing this promising, yet under-explored, chemical entity.

Structural Analogs and Their Core Properties

To establish a predictive baseline for the properties of this compound, it is instructive to examine its commercially available and well-characterized structural analogs. These compounds differ by the substituent at the 4-position of the phenyl ring, providing valuable insights into how this group influences the molecule's overall characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Methyl 3-(4-aminophenyl)propanoate35418-07-6C₁₀H₁₃NO₂179.22Harmful if swallowed, causes skin and eye irritation[1].
Methyl 3-(4-hydroxyphenyl)propionate5597-50-2C₁₀H₁₂O₃180.20mp: 39-41 °C, bp: 108 °C/11 mmHg.
Methyl 3-(4-bromophenyl)propanoate75567-84-9C₁₀H₁₁BrO₂243.10Clear liquid, purity: 98%.
Methyl 3-(4-chlorophenyl)propanoate50561-69-8C₁₀H₁₁ClO₂198.64A known chemical compound[2].
Methyl 3-cyanopropanoate4107-62-4C₅H₇NO₂113.11A related aliphatic ester[3].

Proposed Synthesis of this compound

A logical and efficient synthetic route to this compound can be devised from readily available starting materials. A plausible approach involves the esterification of 3-(4-cyanophenyl)propanoic acid.

Protocol: Fischer Esterification of 3-(4-cyanophenyl)propanoic Acid

This protocol describes a standard Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Materials:

  • 3-(4-cyanophenyl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-cyanophenyl)propanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

SynthesisWorkflow Start 3-(4-cyanophenyl)propanoic acid Reflux Reflux Start->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Cooling & Solvent Removal Purification Purification (Chromatography/Distillation) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Proposed Fischer Esterification Workflow.

Predicted Physicochemical and Spectroscopic Properties

Based on the properties of its analogs and the functional groups present, the following properties can be predicted for this compound:

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₁NO₂Based on chemical structure.
Molecular Weight 189.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to its bromo- and chloro-analogs.
Boiling Point > 110 °C at reduced pressureHigher than the hydroxyl analog due to increased polarity from the cyano group.
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Sparingly soluble in water.Expected behavior for a moderately polar organic ester.
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of 7.2-7.8 ppm), two triplets for the ethylenic protons of the propanoate chain (around 2.6-3.1 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the cyano carbon (around 118 ppm), the ester carbonyl carbon (around 172 ppm), the methyl ester carbon (around 52 ppm), and the aromatic and aliphatic carbons at their expected chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), a strong C=O stretch for the ester (around 1735 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Potential Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable intermediate for a range of applications.

Role in Medicinal Chemistry

The cyanophenyl moiety is a well-established pharmacophore in drug design. It can act as a hydrogen bond acceptor and participate in π-stacking interactions within protein binding sites[4]. The nitrile group can also serve as a bioisostere for other functional groups and can be metabolically stable. For instance, the cyanophenyl group is a key feature in the antifungal agent ravuconazole, where it is thought to engage in π-stacking interactions[4]. Furthermore, compounds containing a cyanophenyl group have been investigated for their potential in treating a variety of conditions, including cancer and neurological disorders[5][6][7].

The propanoate ester portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation to link the molecule to other pharmacophores or to improve its pharmacokinetic properties.

Applications in Materials Science

The rigid, linear structure imparted by the 4-substituted phenyl ring makes this molecule a candidate for the synthesis of liquid crystals and other advanced polymers. The cyano group's strong dipole moment can influence the mesomorphic properties of liquid crystalline materials. Additionally, the ester functionality can be used in polymerization reactions, such as transesterification, to incorporate this cyanophenyl-containing unit into polyester backbones, potentially leading to materials with interesting thermal and optical properties[8].

Conclusion

While this compound is not yet a widely available commercial chemical, its synthesis is straightforward from accessible precursors. The combination of a methyl ester, a 4-cyanophenyl group, and a propanoate linker provides a rich platform for chemical elaboration. By drawing logical inferences from its structural analogs, we can predict its properties and identify promising avenues for its application. For scientists in drug discovery and materials science, this compound represents a valuable and versatile building block with the potential to contribute to the development of novel therapeutics and functional materials. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

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A Comprehensive Spectroscopic Guide to Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(4-cyanophenyl)propanoate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of this data to ensure structural verification and purity assessment, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 75567-85-0) possesses a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] The structural integrity of this molecule is paramount for its intended downstream applications. Spectroscopic analysis provides a definitive, non-destructive method for confirming its identity and purity. This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing both the "what" and the "why" behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly contingent on meticulous sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[2]

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its convenient residual proton signal at 7.26 ppm for reference.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a sharp signal at 0.00 ppm, serving as a universal reference point for chemical shifts.[4]

  • Labeling: Clearly label the NMR tube with the sample identification.

Causality: The use of a deuterated solvent is critical to avoid large, interfering signals from the solvent's own protons in a ¹H NMR spectrum.[3] Filtering the sample is a non-negotiable step to prevent peak broadening caused by magnetic field inhomogeneities from solid impurities.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Expected ¹H NMR Data:

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a7.60Doublet2HAromatic (ortho to -CN)
b7.35Doublet2HAromatic (meta to -CN)
c3.68Singlet3H-OCH₃
d3.05Triplet2H-CH₂-Ar
e2.70Triplet2H-CH₂-C=O

Interpretation:

  • Aromatic Region (a, b): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cyano group (a) are expected to be deshielded and appear further downfield compared to the protons meta to the cyano group (b).

  • Methyl Ester (c): The three protons of the methyl ester group are in an identical chemical environment and are adjacent to an oxygen atom, not a carbon with protons. Therefore, they will appear as a sharp singlet.

  • Propanoate Chain (d, e): The two methylene (-CH₂-) groups of the propanoate chain are adjacent to each other, leading to spin-spin coupling. The methylene group attached to the aromatic ring (d) will be deshielded by the ring current and appear as a triplet. The methylene group adjacent to the carbonyl (e) will also be a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) (Predicted)Assignment
172.5C=O (Ester)
143.0Quaternary Aromatic (C-CN)
132.5Aromatic (CH, ortho to -CN)
129.5Aromatic (CH, meta to -CN)
118.8-C≡N
110.5Quaternary Aromatic (C-CH₂)
51.8-OCH₃
35.0-CH₂-C=O
30.0-CH₂-Ar

Interpretation:

  • Carbonyl and Nitrile Carbons: The ester carbonyl carbon is significantly deshielded and appears far downfield. The nitrile carbon also has a characteristic chemical shift in the 118-120 ppm range.

  • Aromatic Carbons: The para-substituted ring will show four distinct signals: two for the protonated carbons and two for the quaternary carbons. The carbon attached to the cyano group will be the most downfield of the aromatic carbons.

  • Aliphatic Carbons: The methyl ester carbon (-OCH₃) and the two methylene carbons of the propanoate chain will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Methodology:

  • Instrument Background: Ensure the ATR crystal is clean. Run a background spectrum of the empty ATR to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

Causality: The ATR technique relies on the principle of total internal reflection. An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. This interaction provides the absorption spectrum. Good contact between the sample and the crystal is essential for a strong signal.[5]

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Expected IR Data:

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic
2230-2210C≡N StretchNitrile
1750-1735C=O StretchEster
1610-1580C=C StretchAromatic Ring
1250-1000C-O StretchEster

Interpretation:

  • Nitrile Stretch: A sharp, strong absorption band in the 2230-2210 cm⁻¹ region is a definitive indicator of the cyano group.

  • Ester Carbonyl Stretch: A very strong and sharp peak between 1750-1735 cm⁻¹ is characteristic of the C=O bond in the ester functional group.[6]

  • C-H Stretches: Absorptions above 3000 cm⁻¹ correspond to the C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propanoate chain.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions (the "fingerprint region") that is unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Sample Preparation (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation.

Methodology:

  • Sample Dissolution: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent, such as methanol or acetonitrile.

  • Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For EI, the sample must be volatile and thermally stable.[7]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

  • Analysis: The resulting ions are separated by their mass-to-charge ratio and detected.

Causality: The use of a volatile solvent and a method to introduce the sample into the gas phase is necessary for EI-MS. The high energy of the electron beam in EI is what leads to predictable and reproducible fragmentation patterns, which are crucial for structural analysis.[8]

Mass Spectrum: Analysis and Interpretation

The EI mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Expected MS Data:

m/z (Predicted)Ion Identity
189[M]⁺ (Molecular Ion)
158[M - OCH₃]⁺
130[M - COOCH₃]⁺
116[C₈H₆N]⁺
102[C₇H₄N]⁺

Interpretation:

  • Molecular Ion Peak: The peak at m/z 189 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of the methoxy radical (-•OCH₃) from the ester group results in a fragment at m/z 158.

    • Loss of the entire methoxycarbonyl radical (-•COOCH₃) gives rise to a peak at m/z 130.

    • Fragmentation of the propanoate chain can lead to the formation of stable benzylic cations and other resonance-stabilized fragments characteristic of the cyanophenyl moiety.

Fragmentation Workflow:

fragmentation M [C₁₁H₁₁NO₂]⁺ m/z = 189 (Molecular Ion) F158 [M - OCH₃]⁺ m/z = 158 M->F158 - •OCH₃ F130 [M - COOCH₃]⁺ m/z = 130 M->F130 - •COOCH₃ F116 [C₈H₆N]⁺ m/z = 116 F130->F116 - CH₂

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the key nitrile and ester functional groups. Mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. This guide provides the foundational knowledge for researchers to confidently verify the structure and purity of this important chemical compound, ensuring the integrity of their subsequent research and development endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Doc Brown's Advanced Organic Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl propanoate. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • University of California, Davis. NMR Sample Preparation. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • Wiley Analytical Science. Sample Preparation in Mass Spectrometry. [Link]

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An In-depth Technical Guide to Methyl 3-(4-cyanophenyl)propanoate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-cyanophenyl)propanoate is a niche organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyanophenyl group attached to a propanoate moiety, makes it a valuable intermediate for the synthesis of more complex molecules. The cyano group can serve as a precursor for various functional groups, such as amines and carboxylic acids, or can be utilized for its electron-withdrawing properties to modulate the electronic characteristics of a molecule. This guide provides a comprehensive overview of the chemical structure, IUPAC name, a proposed synthetic pathway, and predicted spectroscopic data for this compound.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is to define its structure and unambiguous nomenclature.

Chemical Structure:

The chemical structure of this compound consists of a benzene ring substituted at the para (4-) position with a cyano group (-C≡N) and a 3-(methoxycarbonyl)propyl group (-CH₂CH₂COOCH₃).

Figure 1: Chemical structure of this compound.

IUPAC Name:

The systematic IUPAC name for this compound is This compound .

Physicochemical Properties

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₁H₁₁NO₂Based on structure
Molecular Weight 189.21 g/mol Based on structure[1]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)General solubility of esters
Boiling Point > 200 °C at atmospheric pressureInferred from related structures
Melting Point Not readily available

Synthesis Protocol

A robust and reliable synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The key is the synthesis of the precursor, 3-(4-cyanophenyl)propanoic acid, followed by its esterification.

Step 1: Synthesis of 3-(4-cyanophenyl)propanoic acid

The precursor acid, 3-(4-cyanophenyl)propanoic acid (CAS No: 42287-94-5), is commercially available. For researchers opting to synthesize it, a common route involves the Knoevenagel condensation of 4-cyanobenzaldehyde with malonic acid, followed by decarboxylation.

Reaction Scheme:

G cluster_0 Synthesis of 3-(4-cyanophenyl)propanoic acid start 4-Cyanobenzaldehyde + Malonic Acid intermediate Cinnamic acid derivative start->intermediate Pyridine, Piperidine, Heat product 3-(4-cyanophenyl)propanoic acid intermediate->product Decarboxylation (Heat)

Figure 2: Synthetic workflow for 3-(4-cyanophenyl)propanoic acid.

Step 2: Fischer Esterification of 3-(4-cyanophenyl)propanoic acid

The most direct method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction with methanol provides the desired methyl ester.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(4-cyanophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid such as concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality in Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a product of the reaction.

  • Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Aqueous Work-up: The sodium bicarbonate wash is essential to remove the acid catalyst, preventing potential hydrolysis of the ester product during storage.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra for this compound, the following predictions are based on the analysis of its structure and comparison with data for its isomers and related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (δ 7.2-7.8 ppm). The protons ortho to the cyano group will be downfield due to the electron-withdrawing nature of the nitrile, while the protons ortho to the propyl chain will be slightly more upfield.

  • Propyl Chain Protons: The two methylene groups of the propyl chain will appear as two triplets. The methylene group adjacent to the aromatic ring (benzylic) is expected around δ 2.9-3.1 ppm, and the methylene group adjacent to the carbonyl group will be around δ 2.6-2.8 ppm.

  • Methyl Ester Protons: The methyl group of the ester will appear as a sharp singlet at approximately δ 3.6-3.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 170-175 ppm.

  • Nitrile Carbon: The carbon of the cyano group will appear around δ 118-120 ppm.

  • Aromatic Carbons: The aromatic carbons will have signals in the range of δ 120-150 ppm. The carbon attached to the cyano group will be significantly deshielded.

  • Propyl Chain Carbons: The methylene carbons of the propyl chain will appear in the aliphatic region, typically between δ 25-40 ppm.

  • Methyl Ester Carbon: The methyl carbon of the ester will have a signal around δ 51-53 ppm.

Infrared (IR) Spectroscopy
  • C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.

  • C=O Stretch: A strong absorption band for the ester carbonyl group will be present around 1730-1750 cm⁻¹.

  • C-O Stretch: An absorption band for the ester C-O bond will be observed in the range of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Applications in Research and Development

This compound is a versatile building block for the synthesis of various target molecules in drug discovery and materials science.

  • Pharmaceutical Intermediates: The cyano group can be readily converted to an amine or a carboxylic acid, providing access to a wide range of derivatives. For instance, reduction of the nitrile would yield the corresponding aminopropylphenyl compound, a scaffold present in some biologically active molecules.

  • Molecular Probes: The nitrile group has a distinct vibrational frequency that is sensitive to its local environment, making it a potential spectroscopic probe in biophysical studies.[2]

  • Liquid Crystals and Polymers: The rigid, polar cyanophenyl group can be incorporated into larger molecules to influence their self-assembly properties, making this compound a potential precursor for liquid crystals or specialized polymers.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while not as extensively documented as some of its isomers, represents a valuable chemical intermediate with significant potential in various scientific disciplines. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic protocol, and predicted spectroscopic data to aid researchers in its synthesis and characterization. The insights into the causality of the experimental design aim to empower scientists to adapt and optimize the synthesis for their specific research needs.

References

  • Zhang, M.-X., et al. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI. [Link]

  • Forgó, P., & Forró, E. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(18), 2973-2978. [Link]

  • Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Praveen, C., et al. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(18), 2973-2978. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • ResearchGate. (2007). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • PubChem. (n.d.). Methyl 3-cyanopropanoate. Retrieved from [Link]

  • Google Patents. (2006).
  • precisionFDA. (n.d.). METHYL 3-CYANOPROPANOATE. Retrieved from [Link]

  • Google Patents. (2021). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
  • Chemsrc. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of methyl 3-cyanobenzoate by a green process. [Link]

  • Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-cyanophenyl)propanoate, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. This document consolidates essential information regarding its molecular and physical properties, synthesis, spectroscopic characterization, and known applications. By integrating established chemical principles with practical insights, this guide serves as a critical resource for researchers engaged in the design and development of novel chemical entities.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring both a nitrile and a methyl ester functional group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂Sunway Pharm Ltd.
Molecular Weight 189.21 g/mol Sunway Pharm Ltd.
CAS Number 75567-85-0Sunway Pharm Ltd.
Structural Representation

The structural formula of this compound is presented below, illustrating the para-substituted cyanophenyl ring attached to a methyl propanoate chain at the 3-position.

Caption: 2D Structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis and purification of this compound are critical steps that dictate its utility in subsequent applications. Spectroscopic analysis provides the necessary confirmation of its identity and purity.

Synthetic Pathways

Conceptual Synthetic Workflow:

Synthesis_Workflow start 3-(4-cyanophenyl)propanoic acid reaction Fischer Esterification start->reaction reagent1 Methanol (CH3OH) (Solvent and Reagent) reagent1->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Conceptual workflow for the synthesis of the target compound.

Hypothetical Protocol:

  • Reaction Setup: To a solution of 3-(4-cyanophenyl)propanoic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period sufficient to drive the equilibrium towards the ester product. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern. The methylene protons adjacent to the aromatic ring and the carbonyl group would appear as triplets in the aliphatic region (δ 2.5-3.5 ppm). The methyl ester protons would be a singlet at approximately δ 3.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the nitrile group (around 110-120 ppm), the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), the methylene carbons, and the methyl carbon of the ester.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2230-2210 cm⁻¹.

  • Carbonyl (C=O) stretch of the ester: A strong, sharp peak around 1735 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • C-O stretch of the ester: A peak in the 1300-1000 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (189.21).

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the cyanophenyl group would also lead to characteristic fragments.

Reactivity and Potential Applications in Drug Development

The dual functionality of this compound makes it a versatile building block in medicinal chemistry.

Chemical Reactivity
  • Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. It can also undergo reduction to a primary alcohol.

Logical Relationship of Functional Group Transformations:

Reactivity cluster_nitrile Nitrile Transformations cluster_ester Ester Transformations Start This compound Nitrile_Hydrolysis_Acid Hydrolysis to Carboxylic Acid Start->Nitrile_Hydrolysis_Acid H₃O⁺, Δ Nitrile_Hydrolysis_Amide Hydrolysis to Primary Amide Start->Nitrile_Hydrolysis_Amide H₂O₂, base Nitrile_Reduction Reduction to Primary Amine Start->Nitrile_Reduction H₂, catalyst or LiAlH₄ Ester_Hydrolysis Hydrolysis to Carboxylic Acid Start->Ester_Hydrolysis H₃O⁺ or OH⁻ Ester_Reduction Reduction to Primary Alcohol Start->Ester_Reduction LiAlH₄ Transesterification Transesterification Start->Transesterification R'OH, acid/base catalyst Amidation Amidation Ester_Hydrolysis->Amidation Coupling agents

Caption: Potential chemical transformations of the nitrile and ester groups.

Role in Medicinal Chemistry and Drug Discovery

While specific biological activity for this compound itself is not widely reported, its structural motifs are present in various biologically active molecules. The cyanophenyl group is a common feature in many enzyme inhibitors and receptor ligands. The propanoate side chain provides a flexible linker and a point for further chemical modification.

Potential applications as an intermediate include the synthesis of:

  • Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or be incorporated into a pharmacophore that interacts with the active site of an enzyme.

  • Receptor Antagonists/Agonists: The rigid aromatic ring and the flexible side chain can be elaborated to create molecules that bind to specific receptors.

  • Prodrugs: The ester functionality can be used to create prodrugs that improve the pharmacokinetic properties of a parent drug molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, serving as a resource to facilitate further research and innovation.

References

  • Sunway Pharm Ltd. This compound. [Link] (Accessed January 21, 2026).

An In-depth Technical Guide to the Physical and Solubility Properties of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Unknowns in Early-Stage Compound Characterization

Structural and Physicochemical Context

Methyl 3-(4-cyanophenyl)propanoate possesses a unique combination of functional groups that dictate its physicochemical behavior. The presence of a polar cyano group and a methyl ester group, contrasted with a nonpolar phenyl ring and a short alkyl chain, suggests a nuanced solubility profile. To establish a baseline for our investigation, a comparative analysis of structurally related compounds is invaluable.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 3-phenylpropionate164.20-91-92 @ 4 mmHg
Methyl 3-(4-hydroxyphenyl)propionate180.2039-41108 @ 11 mmHg
Methyl 3-cyanopropanoate113.11--
3-(4-Cyanophenyl)propionic acid175.18--

Data compiled from various sources. Note the absence of comprehensive data for some related compounds, underscoring the need for empirical determination.

Based on these analogs, we can hypothesize that this compound is likely a solid at room temperature, given the melting point of its hydroxylated counterpart. The boiling point is expected to be elevated due to its higher molecular weight and polarity compared to methyl 3-phenylpropionate.

Experimental Determination of Physical Properties

The following protocols are designed to be executed in a standard organic chemistry laboratory setting. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small, crystalline sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (Micro-scale)

Rationale: For small sample quantities, a micro-boiling point determination is efficient and minimizes material loss. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

  • Sample Preparation: A few drops of the liquid compound are placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The test tube is gently heated in a controlled manner (e.g., using a Thiele tube with heating oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

  • Data Recording: The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Solubility Profile: A Systematic Approach

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies. The "like dissolves like" principle provides a foundational understanding, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1] The interplay of the polar cyano and ester groups with the non-polar phenyl ring in this compound makes a systematic experimental determination essential.

Theoretical Solubility Considerations

The nitrile group (-C≡N) is strongly polar, and the ester group (-COOCH₃) is also polar. The benzene ring, while generally nonpolar, can participate in pi-stacking interactions. The ethyl chain is nonpolar. This combination suggests that the molecule will exhibit moderate polarity and may be soluble in a range of organic solvents. Its solubility in water is expected to be low due to the significant hydrophobic character of the phenyl ring and alkyl chain.[2][3]

Experimental Workflow for Solubility Determination

This protocol employs a sequential testing strategy to classify the solubility of this compound.

G cluster_0 Solubility in Common Solvents cluster_1 Predicted Solubility Water Water Low Low Water->Low Hexane Hexane Hexane->Low Toluene Toluene Moderate Moderate Toluene->Moderate DCM DCM High High DCM->High Acetone Acetone Acetone->High Ethanol Ethanol Ethanol->High

Caption: Predicted Solubility of this compound

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial physicochemical characterization of this compound. By combining theoretical predictions based on structural analogs with robust, step-by-step experimental protocols, researchers can confidently generate the foundational data necessary for subsequent stages of research and development. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of novel chemical entities where public data is limited. The empirical determination of these properties is a critical first step in unlocking the full potential of this and other promising molecules in the scientific landscape.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 21, 2026, from [Link]

  • Methyl 3-phenylpropionate | C10H12O2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Methyl propionate | C2H5COOCH3. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Methyl 3-cyanopropanoate | C5H7NO2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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Methyl 3-(4-cyanophenyl)propanoate: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 3-(4-cyanophenyl)propanoate, a promising yet under-investigated research chemical. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and extensive data on analogous structures, offers a comprehensive resource for researchers in drug discovery and materials science. We will delve into its chemical identity, propose robust synthetic routes, predict its spectral characteristics, and explore its potential as a novel scaffold in medicinal chemistry. This guide is designed to empower researchers to unlock the full potential of this intriguing molecule.

Introduction: The Scientific Imperative

The quest for novel chemical entities with unique biological activities or material properties is the engine of innovation in the chemical and pharmaceutical sciences. This compound emerges as a compelling candidate for investigation. Its structure, featuring a reactive methyl ester and a strategically positioned cyano group on a phenylpropanoate backbone, suggests a multitude of potential applications. The 4-cyanophenyl moiety is a well-established pharmacophore found in numerous FDA-approved drugs, where it often contributes to enhanced target binding and improved pharmacokinetic profiles.[1] This guide serves as a foundational document, providing the necessary technical insights to stimulate and support research into this promising molecule.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. While extensive experimental data for this compound is not yet available, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted ValueSource/Justification
CAS Number 75567-85-0Publicly available chemical databases.
Molecular Formula C₁₁H₁₁NO₂Calculated from the chemical structure.
Molecular Weight 189.21 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on analogous solid esters.
Melting Point Not availableExpected to be a low-melting solid.
Boiling Point Not availableExpected to be high due to the polar cyano group and ester functionality.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water.Based on the nonpolar aromatic ring and the polar ester and cyano groups.

Synthesis of this compound: Proposed Methodologies

The synthesis of this compound can be approached through several well-established synthetic strategies. Below, we outline two plausible and robust methods, starting from commercially available precursors.

Method 1: Palladium-Catalyzed Heck Reaction followed by Esterification

This two-step sequence offers a versatile and high-yielding route.

Workflow Diagram:

G cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Reduction cluster_2 Alternative Step 2: Esterification A 4-Bromobenzonitrile C Methyl 3-(4-cyanophenyl)acrylate A->C Pd(OAc)₂, P(o-tol)₃, Et₃N B Methyl Acrylate B->C E This compound C->E H₂, Pd/C G 3-(4-Cyanophenyl)propanoic Acid C->G Hydrolysis D Catalytic Hydrogenation F Esterification G->E MeOH, H₂SO₄ (cat.)

Caption: Proposed synthetic routes to this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-(4-cyanophenyl)acrylate via Heck Reaction [2][3][4][5]

  • To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (2.0 eq) and methyl acrylate (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(4-cyanophenyl)acrylate.

Step 2: Catalytic Hydrogenation to this compound [6][7]

  • Dissolve Methyl 3-(4-cyanophenyl)acrylate (1.0 eq) in methanol in a high-pressure reaction vessel.

  • Add palladium on carbon (10% w/w, 0.05 eq).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Method 2: Fischer Esterification of 3-(4-Cyanophenyl)propanoic Acid

This classical method is a reliable alternative if the corresponding carboxylic acid is available.

Experimental Protocol: [7][8][9][10]

  • To a round-bottom flask, add 3-(4-cyanophenyl)propanoic acid (1.0 eq) and an excess of methanol (10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of methanol).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Predicted Spectroscopic Data

Accurate spectroscopic data is crucial for the characterization and quality control of any research chemical. Based on the analysis of structurally similar compounds, we predict the following key spectral features for this compound.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d2HAromatic protons ortho to the cyano group
~7.35d2HAromatic protons meta to the cyano group
3.65s3HMethyl ester protons (-OCH₃)
2.95t2HMethylene protons adjacent to the aromatic ring (-CH₂-Ar)
2.65t2HMethylene protons adjacent to the ester carbonyl (-CH₂-CO)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~172.5Ester carbonyl carbon (C=O)
~145.0Aromatic quaternary carbon attached to the propanoate chain
~132.5Aromatic C-H carbons ortho to the cyano group
~129.5Aromatic C-H carbons meta to the cyano group
~119.0Cyano carbon (C≡N)
~110.0Aromatic quaternary carbon attached to the cyano group
~51.5Methyl ester carbon (-OCH₃)
~35.0Methylene carbon adjacent to the aromatic ring (-CH₂-Ar)
~30.0Methylene carbon adjacent to the ester carbonyl (-CH₂-CO)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration
~2230C≡N stretch (strong, sharp)
~1735C=O stretch of the ester (strong, sharp)
~1610, 1500C=C aromatic ring stretches
~1250-1100C-O stretch of the ester
Mass Spectrometry (MS)
m/zFragment
189[M]⁺ (Molecular ion)
158[M - OCH₃]⁺
130[M - COOCH₃]⁺
102[C₇H₄N]⁺ (cyanophenyl fragment)

Potential Applications in Research

The unique structural features of this compound suggest its potential as a valuable tool in several areas of research, particularly in drug discovery and medicinal chemistry.

Scaffold for Novel Therapeutics

The 4-cyanophenyl group is a key feature in a variety of approved drugs, acting as a hydrogen bond acceptor and contributing to potent and selective binding to biological targets.[1] Examples include inhibitors of enzymes such as aromatase and steroid sulfatase.[11] this compound can serve as a foundational scaffold for the synthesis of libraries of novel compounds to be screened against a range of biological targets.

Potential Therapeutic Areas:

  • Oncology: The cyanophenyl moiety is present in several anti-cancer agents.[3]

  • Inflammation: Analogous compounds have shown anti-inflammatory properties.

  • Neuroscience: The structural motifs are present in compounds targeting CNS receptors.

Logical Relationship Diagram:

G A This compound B Library of Derivatives A->B Chemical Modification C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F G A Initial Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) B Target-Based Assays (e.g., enzyme inhibition, receptor binding) A->B If cytotoxic C Phenotypic Screening (e.g., anti-inflammatory assays) A->C If not cytotoxic D Mechanism of Action Studies B->D C->D E Promising Lead Compound D->E

Caption: Tiered in vitro screening cascade for novel compounds.

Detailed Protocols:

6.1. General Cytotoxicity Assay (MTT Assay)

This initial screen assesses the general toxicity of the compound against various cell lines, which can provide preliminary indications of anti-cancer activity.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

6.2. Target-Based Enzyme Inhibition Assay (Example: Aromatase)

Given the prevalence of the 4-cyanophenyl motif in aromatase inhibitors, this is a rational target to investigate.

  • Assay Principle: Utilize a commercially available aromatase inhibition assay kit, which typically employs a fluorescent substrate that is converted by aromatase into a fluorescent product.

  • Reaction Setup: In a 96-well plate, combine recombinant human aromatase, the fluorescent substrate, and varying concentrations of this compound.

  • Incubation: Incubate the plate at the recommended temperature for the specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a research chemical with significant untapped potential. This guide has provided a comprehensive overview of its chemical properties, proposed robust synthetic methodologies, and outlined a clear path for the investigation of its biological activities. The presence of the 4-cyanophenyl group, a privileged scaffold in medicinal chemistry, strongly suggests that this molecule and its derivatives could be fertile ground for the discovery of novel therapeutic agents. It is our hope that this technical guide will serve as a catalyst for further research, ultimately unlocking the full scientific value of this intriguing compound.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2011). Journal of Medicinal Chemistry. [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Advances. [Link]

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The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Initial Synthesis of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(4-cyanophenyl)propanoate is a crucial building block in the synthesis of various pharmacologically active molecules and functional materials. This technical guide provides an in-depth exploration of the likely initial synthetic routes leading to this compound, grounded in foundational organic chemistry principles and early cross-coupling methodologies. We will dissect plausible synthetic strategies, offering detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the synthesis and chemical logic behind this important intermediate.

Introduction and Significance

This compound, with its characteristic cyanophenyl and methyl propanoate moieties, represents a versatile scaffold in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, while the ester provides a handle for further derivatization or hydrolysis. Its structural motifs are found in a range of biologically active compounds, making its efficient synthesis a topic of significant interest. While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis can be logically inferred from the development of powerful synthetic methodologies in the latter half of the 20th century, particularly palladium-catalyzed cross-coupling reactions.

This guide will focus on two highly probable and historically significant synthetic pathways for the initial preparation of this compound:

  • The Heck Reaction Approach: Building the carbon skeleton by coupling an aryl halide with an alkene.

  • The Cyanation Approach: Introducing the nitrile functionality onto a pre-existing phenylpropanoate framework.

The Heck Reaction Approach: A Foundational Strategy

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery and development provided a robust method for the formation of carbon-carbon bonds.[1] This approach is a highly plausible route for the initial synthesis of this compound.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule via the Heck reaction disconnects the Cα-Cβ bond of the propanoate side chain, leading to 4-bromobenzonitrile and methyl acrylate as the starting materials.

G TM This compound Heck Heck Disconnection TM->Heck SMs Starting Materials Heck->SMs BrCN 4-Bromobenzonitrile SMs->BrCN MA Methyl Acrylate SMs->MA

Caption: Retrosynthetic analysis via the Heck reaction.

Proposed Synthetic Protocol

This protocol is adapted from established Heck reaction methodologies.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri-o-tolylphosphine (P(o-tol)₃, 0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 eq) as the base.

  • Alkene Addition: Add methyl acrylate (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, methyl (E)-3-(4-cyanophenyl)acrylate, is then subjected to reduction.

  • Reduction of the Alkene: Dissolve the crude acrylate in methanol. Add 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Mechanistic Insights: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5]

G cycleNode cycleNode Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X(L₂) OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord PdII_Alkene Ar-Pd(II)-X(L₂)(Alkene) Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-Pd(II)-X(L₂) Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta PdII_H H-Pd(II)-X(L₂) Beta->PdII_H Product Substituted Alkene Beta->Product Reduct Reductive Elimination (Base) PdII_H->Reduct Reduct->Pd0 HX H-Base⁺ X⁻ Reduct->HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (4-bromobenzonitrile) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: Methyl acrylate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride complex.

The Cyanation Approach: Introducing the Nitrile

An alternative and equally viable route involves the introduction of the cyano group onto a pre-formed phenylpropanoate scaffold. Palladium-catalyzed cyanation of aryl halides is a powerful method for this transformation.[6][7][8]

Retrosynthetic Analysis

This approach begins with a suitable methyl 3-(4-halophenyl)propanoate, which can be synthesized from 4-halophenylacetic acid.

G TM This compound Cyanation Palladium-Catalyzed Cyanation TM->Cyanation Precursor Methyl 3-(4-bromophenyl)propanoate Cyanation->Precursor Esterification Esterification Precursor->Esterification Acid 3-(4-bromophenyl)propanoic acid Esterification->Acid

Caption: Retrosynthetic analysis via a late-stage cyanation.

Proposed Synthetic Protocol

This protocol is a multi-step synthesis culminating in a palladium-catalyzed cyanation. A similar procedure for the ethyl ester has been documented.[9]

Part A: Synthesis of Methyl 3-(4-bromophenyl)propanoate

  • Arndt-Eistert Homologation (Illustrative): A classical method would involve the Arndt-Eistert homologation of 4-bromophenylacetic acid. The acid is first converted to its acid chloride using thionyl chloride.

  • Diazomethane Reaction: The acid chloride is then reacted with diazomethane to form a diazoketone.

  • Wolff Rearrangement: The diazoketone, in the presence of a silver catalyst and methanol, undergoes a Wolff rearrangement to yield Methyl 3-(4-bromophenyl)propanoate. (Note: Modern, safer methods for one-carbon homologation are now more common).

Part B: Palladium-Catalyzed Cyanation

This part of the protocol is adapted from modern cyanation methods.[6][10]

  • Reaction Setup: In a glovebox, to a screw-cap vial, add Methyl 3-(4-bromophenyl)propanoate (1.0 eq), palladium(0) precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., dppf, 0.02 eq), and zinc cyanide (Zn(CN)₂, 0.6 eq).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMAC).

  • Reaction Conditions: Seal the vial and heat the mixture to 110-120 °C for 8-16 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with aqueous ammonia and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford this compound.

Mechanistic Insights: Palladium-Catalyzed Cyanation

The catalytic cycle for cyanation shares similarities with other cross-coupling reactions.[7]

G cycleNode cycleNode Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X(L₂) OxAdd->PdII_Ar Transmetal Transmetalation (M-CN) PdII_Ar->Transmetal PdII_CN Ar-Pd(II)-CN(L₂) Transmetal->PdII_CN MX M-X Transmetal->MX Reduct Reductive Elimination PdII_CN->Reduct Reduct->Pd0 Product Ar-CN Reduct->Product

Caption: Catalytic cycle for palladium-catalyzed cyanation.

A key challenge in palladium-catalyzed cyanation is the potential for cyanide to poison the catalyst.[10] The use of zinc cyanide, which has low solubility in organic solvents, helps to maintain a low concentration of free cyanide ions, mitigating catalyst deactivation.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₁H₁₁NO₂189.2175567-85-0
4-BromobenzonitrileC₇H₄BrN182.02623-00-7
Methyl AcrylateC₄H₆O₂86.0996-33-3
Methyl 3-(4-bromophenyl)propanoateC₁₀H₁₁BrO₂243.1055458-36-1
Zinc CyanideZn(CN)₂117.44557-21-1

Conclusion

While the precise historical "first synthesis" of this compound may not be attributable to a single publication, its preparation is firmly rooted in the foundational principles of palladium-catalyzed cross-coupling chemistry. Both the Heck reaction and late-stage cyanation represent logical and efficient strategies for its construction. Understanding these pathways provides not only a method for synthesizing this valuable intermediate but also a deeper appreciation for the power and versatility of modern synthetic organic chemistry. The choice between these routes in a practical setting would depend on factors such as the availability of starting materials, cost, and scalability requirements.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(30), 3513-3526. [Link]

  • McFadden, R. M., & Buchwald, S. L. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(46), 11049-11053. [Link]

  • Kumar, A., & Kumar, S. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(3), 360-363. [Link]

  • Anil, G. I., & Sivan, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37171-37189. [Link]

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  • Forgó, P., & Kele, Z. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

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Methodological & Application

The Versatile Synthon: Methyl 3-(4-cyanophenyl)propanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-(4-cyanophenyl)propanoate, a bifunctional molecule incorporating both a methyl ester and a nitrile group, has emerged as a highly versatile synthon. Its unique electronic and structural features provide a gateway to a diverse array of chemical transformations, rendering it an invaluable precursor in the development of pharmaceuticals, advanced materials, and fine chemicals. This comprehensive guide delves into the core applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Bifunctional Building Block

This compound possesses two key functional groups that can be manipulated independently or in concert to achieve a variety of synthetic outcomes. The electron-withdrawing nature of the para-substituted cyano group influences the reactivity of the aromatic ring, while the propanoate side chain offers a handle for further elaboration. This unique combination allows for a modular approach to the synthesis of complex target molecules.

Key Physicochemical Properties:

PropertyValue
CAS Number 75567-85-0
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most common organic solvents (e.g., DCM, THF, EtOAc, MeOH)

Synthetic Pathways to this compound

While commercially available, understanding the synthesis of this building block provides valuable context for its application. A common and efficient laboratory-scale synthesis involves the esterification of 3-(4-cyanophenyl)propanoic acid.

Protocol 1: Fischer Esterification of 3-(4-cyanophenyl)propanoic Acid

This straightforward method utilizes an acid catalyst to promote the reaction between the carboxylic acid and methanol.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 3-(4-cyanophenyl)propanoic Acid product This compound reactant1->product + MeOH reactant2 Methanol reactant2->product catalyst H₂SO₄ (cat.)

A simple Fischer esterification reaction.

Materials:

  • 3-(4-cyanophenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-(4-cyanophenyl)propanoic acid (1 equivalent) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Application Notes and Protocols: Harnessing the Reactivity of this compound

The true utility of this building block lies in the selective transformations of its ester and nitrile functionalities.

Application 1: Synthesis of 3-(4-(Aminomethyl)phenyl)propanoic Acid Derivatives via Nitrile Reduction

The reduction of the nitrile group to a primary amine is a cornerstone transformation, providing access to a key pharmacophore, the aminomethylphenyl group. This moiety is present in numerous biologically active compounds.

Mechanistic Insight: The choice of reducing agent is critical to control the selectivity of the reaction. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective but require anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder and often more scalable alternative.

G cluster_reduction Reduction Methods start This compound intermediate Methyl 3-(4-(aminomethyl)phenyl)propanoate start->intermediate Nitrile Reduction reagent1 LiAlH₄, THF then H₂O workup reagent2 H₂, Pd/C MeOH or EtOH product 3-(4-(aminomethyl)phenyl)propanoic Acid intermediate->product Ester Hydrolysis hydrolysis NaOH, H₂O/MeOH reflux

Workflow for the synthesis of 3-(4-(aminomethyl)phenyl)propanoic acid.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(4-(aminomethyl)phenyl)propanoate.

  • The crude product can be used in the next step without further purification or purified by column chromatography.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford methyl 3-(4-(aminomethyl)phenyl)propanoate.

Application 2: Synthesis of 3-(4-Carboxyphenyl)propanoic Acid via Ester and Nitrile Hydrolysis

The hydrolysis of both the ester and nitrile groups provides access to dicarboxylic acids, which are valuable building blocks in polymer chemistry and for the synthesis of ligands for metal-organic frameworks (MOFs).

Mechanistic Insight: Alkaline hydrolysis (saponification) is typically preferred for this transformation as it is an irreversible process that drives the reaction to completion. The initial hydrolysis of the ester is followed by the hydrolysis of the nitrile under more forcing conditions.

G start This compound intermediate Sodium 3-(4-cyanophenyl)propanoate start->intermediate Ester Hydrolysis step1 NaOH (aq), reflux intermediate2 Disodium 3-(4-carboxyphenyl)propanoate intermediate->intermediate2 Nitrile Hydrolysis step2 Further reflux (harsher conditions) product 3-(4-Carboxyphenyl)propanoic Acid intermediate2->product Protonation step3 Acidic workup (e.g., HCl)

Synthetic Routes to Methyl 3-(4-cyanophenyl)propanoate Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-cyanophenyl)propanoate and its derivatives are key structural motifs in medicinal chemistry and materials science. The presence of the cyano and methyl propanoate groups on a phenyl ring offers versatile handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. This guide provides a detailed overview of several robust synthetic strategies for accessing these compounds, complete with in-depth protocols, mechanistic insights, and comparative analysis of the different routes. The methodologies discussed herein are designed to be adaptable for the synthesis of a diverse library of derivatives, catering to the needs of drug discovery and development programs.

Introduction

The 3-(4-cyanophenyl)propanoate scaffold is a common feature in a variety of biologically active molecules. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids. The methyl ester provides a site for hydrolysis or amidation, allowing for the modulation of physicochemical properties like solubility and bioavailability. Furthermore, the strategic placement of a methyl group can significantly impact a molecule's metabolic stability and binding affinity to biological targets, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[1][2][3][4] This document serves as a practical guide for chemists to select and execute the most suitable synthetic route for their target derivatives based on starting material availability, desired scale, and tolerance to various reaction conditions.

Strategic Approaches to the Synthesis of the Core Scaffold

Several convergent and linear synthetic strategies can be employed to construct the this compound core. The choice of a particular route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. We will explore four primary disconnection approaches.

Diagram of Synthetic Disconnections

G cluster_0 Disconnection Approaches This compound This compound C-C Bond Formation C-C Bond Formation This compound->C-C Bond Formation C-C Bond Formation Cyanation Cyanation This compound->Cyanation Cyanation Side-Chain Modification Side-Chain Modification This compound->Side-Chain Modification Side-Chain Modification Esterification Esterification This compound->Esterification Esterification

Caption: Primary disconnection strategies for the synthesis of this compound.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis.[5] The Heck, Suzuki, and Sonogashira reactions offer distinct advantages for the synthesis of the target scaffold.

A. The Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene.[6][7][8][9][10] For the synthesis of a precursor to this compound, 4-bromobenzonitrile can be coupled with methyl acrylate. The resulting unsaturated ester can then be reduced to the desired product.

G 4-Bromobenzonitrile 4-Bromobenzonitrile Heck Coupling Heck Coupling 4-Bromobenzonitrile->Heck Coupling Methyl Acrylate Methyl Acrylate Methyl Acrylate->Heck Coupling Methyl (E)-3-(4-cyanophenyl)acrylate Methyl (E)-3-(4-cyanophenyl)acrylate Heck Coupling->Methyl (E)-3-(4-cyanophenyl)acrylate Reduction Reduction Methyl (E)-3-(4-cyanophenyl)acrylate->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for the Heck reaction route.

  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), 4-bromobenzonitrile (1.0 eq), and triethylamine (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture until all solids have dissolved.

  • Alkene Addition: Add methyl acrylate (1.5 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford methyl (E)-3-(4-cyanophenyl)acrylate.

  • Catalyst and Substrate: In a hydrogenation vessel, dissolve methyl (E)-3-(4-cyanophenyl)acrylate (1.0 eq) in methanol or ethyl acetate. Add palladium on carbon (5-10 wt% Pd, 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the mixture vigorously at room temperature for 2-6 hours.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound.

B. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[5][11][12][13][14] This can be applied by coupling a boronic acid derivative of the propanoate side chain with 4-bromobenzonitrile.

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), (3-(methoxycarbonyl)propyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 6-18 hours.

  • Work-up and Purification: After cooling, perform an aqueous work-up similar to the Heck reaction protocol. Purify the crude product by column chromatography.

Coupling Partner 1 Coupling Partner 2 Catalyst Base Solvent Yield (%)
4-BromobenzonitrileMethyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF~85 (Heck)
4-Bromobenzonitrile(3-(methoxycarbonyl)propyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~80 (Suzuki)

Table 1: Comparison of typical conditions and yields for Heck and Suzuki coupling reactions.

Route 2: Cyanation of Aryl Halides

For syntheses starting with a pre-formed propanoate side chain, the introduction of the cyano group can be achieved through cyanation of an aryl halide. Modern nickel- and palladium-catalyzed methods offer efficient and milder alternatives to traditional, harsher conditions.[15][16][17][18][19]

G Methyl 3-(4-bromophenyl)propanoate Methyl 3-(4-bromophenyl)propanoate Palladium or Nickel Catalysis Palladium or Nickel Catalysis Methyl 3-(4-bromophenyl)propanoate->Palladium or Nickel Catalysis Cyanation Reagent (e.g., Zn(CN)2) Cyanation Reagent (e.g., Zn(CN)2) Cyanation Reagent (e.g., Zn(CN)2)->Palladium or Nickel Catalysis This compound This compound Palladium or Nickel Catalysis->this compound

Caption: Synthetic workflow for the cyanation of an aryl halide.

  • Reaction Setup: Combine methyl 3-(4-bromophenyl)propanoate (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like dppf (4 mol%) in a Schlenk flask.

  • Solvent and Conditions: Add anhydrous DMF and heat the mixture to 120 °C under an inert atmosphere for 8-16 hours.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonia solution followed by brine. Dry the organic layer and purify by column chromatography.

Route 3: Side-Chain Construction via Wittig Reaction

The Wittig reaction provides a classic and reliable method for alkene synthesis from aldehydes or ketones.[20][21][22][23][24] This route involves the reaction of 4-cyanobenzaldehyde with a phosphorus ylide to form an unsaturated intermediate, which is then reduced and esterified.

  • Ylide Formation: Prepare the phosphonium ylide by treating (2-methoxycarbonylethyl)triphenylphosphonium bromide with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent such as THF at 0 °C to room temperature.

  • Reaction with Aldehyde: Add a solution of 4-cyanobenzaldehyde (1.0 eq) in THF to the ylide solution and stir at room temperature for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Purify the resulting methyl (E/Z)-3-(4-cyanophenyl)acrylate by column chromatography. The subsequent reduction can be carried out as described in Route 1.

Route 4: Esterification of 3-(4-cyanophenyl)propanoic acid

If 3-(4-cyanophenyl)propanoic acid is commercially available or synthesized via an alternative route, the final step is a straightforward esterification.

  • Reaction Setup: Dissolve 3-(4-cyanophenyl)propanoic acid (1.0 eq) in an excess of methanol.[25]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours.

  • Work-up: Cool the reaction and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and if necessary, purify the product by recrystallization or column chromatography.

Reaction Type Starting Materials Key Reagents Advantages Disadvantages
Heck Reaction 4-Bromobenzonitrile, Methyl acrylatePd(OAc)₂, P(o-tolyl)₃Good for functionalized alkenesRequires subsequent reduction step
Cyanation Methyl 3-(4-bromophenyl)propanoateZn(CN)₂, Pd₂(dba)₃, dppfDirect introduction of cyano groupUse of toxic cyanide reagents
Wittig Reaction 4-Cyanobenzaldehyde, Phosphonium saltStrong base (e.g., NaH)Reliable C=C bond formationStoichiometric phosphine oxide byproduct
Esterification 3-(4-Cyanophenyl)propanoic acidMethanol, H₂SO₄Simple, high-yielding final stepRequires synthesis of the acid precursor

Table 2: Comparative overview of the synthetic routes.

Conclusion

The synthesis of this compound and its derivatives can be accomplished through several effective strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required for the synthesis of specific derivatives. The palladium-catalyzed cross-coupling reactions offer high efficiency and broad substrate scope, while the cyanation and Wittig reaction routes provide valuable alternatives. For the final step, Fischer esterification remains a simple and robust method. The protocols provided in this guide are intended to serve as a foundation for researchers to develop and optimize synthetic routes tailored to their specific research and development needs.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). A practical method for palladium-catalyzed cyanation of aryl halides using Pd/C. The Journal of Organic Chemistry, 76(3), 665–668. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Bara, T. A., & de Meijere, A. (2010). The Mizoroki−Heck Reaction. In The Mizoroki−Heck Reaction. John Wiley & Sons, Ltd. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Kastratović, V., & Bigović, M. (2018). Esterification of stearic acid with lower monohydroxylic alcohols. Chemical Industry and Chemical Engineering Quarterly, 24(3), 283-291. [Link]

  • Müller, T. J. J., & Bräse, S. (Eds.). (2020). Science of Synthesis: Cross-Coupling Reactions. Thieme.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • An, J., & Workentin, M. S. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6109. [Link]

  • Iovine, D., & Fantinati, A. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 585. [Link]

  • Zhang, Y., & Wu, J. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. [Link]

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Application Notes and Protocols: Methyl 3-(4-cyanophenyl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high specificity and minimal off-target effects is paramount. Within this context, the strategic use of versatile chemical building blocks is not merely a matter of synthetic convenience but a cornerstone of innovative drug design. Methyl 3-(4-cyanophenyl)propanoate, while not a therapeutic agent in its own right, emerges as a pivotal intermediate in the synthesis of a class of molecules that has garnered significant attention for its potential to revolutionize treatments for a range of conditions: Selective Androgen Receptor Modulators (SARMs).

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives. We will move beyond simple procedural outlines to explore the causality behind experimental choices, offering insights grounded in established principles of medicinal chemistry and process development. The protocols herein are designed to be self-validating, and all mechanistic claims are substantiated by authoritative sources.

Part 1: The Strategic Importance of the Cyanophenylpropanoate Scaffold in SARM Discovery

The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in numerous physiological processes, including the development and maintenance of muscle mass, bone density, and male reproductive tissues.[1] While steroidal androgens have been used therapeutically, their application is often limited by a lack of tissue selectivity, leading to undesirable side effects.[2] Non-steroidal SARMs represent a significant advancement, offering the potential for tissue-selective anabolic effects while minimizing androgenic side effects in tissues like the prostate.[1][3]

The 4-cyanophenyl moiety is a recurring structural motif in many non-steroidal SARMs. This group, often coupled with a chiral propionamide or a related scaffold, is critical for high-affinity binding to the androgen receptor. The cyano group, a potent electron-withdrawing group, can engage in key interactions within the AR ligand-binding domain. The propanoate or propionamide backbone allows for the introduction of chirality and further functionalization to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

This compound serves as a readily accessible precursor to these more complex structures. Its ester functionality provides a convenient handle for elaboration into amides, which are common in the final SARM structures.

Logical Framework for SARM Synthesis from a Cyanophenylpropanoate Intermediate

The following diagram illustrates the conceptual workflow from a simple cyanophenyl intermediate to a complex, biologically active SARM.

SARM_Synthesis_Workflow cluster_0 Intermediate Synthesis & Elaboration cluster_1 Final SARM Candidate cluster_2 Biological Evaluation Intermediate This compound or related precursor Hydrolysis Ester Hydrolysis to Carboxylic Acid Intermediate->Hydrolysis Step 1 Amide_Coupling Amide Bond Formation with Chiral Amine Hydrolysis->Amide_Coupling Step 2 SARM Non-steroidal SARM (e.g., Aryl Propionamide) Amide_Coupling->SARM Step 3 In_Vitro In Vitro Assays (AR Binding, Transcriptional Activation) SARM->In_Vitro Evaluation In_Vivo In Vivo Models (Anabolic/Androgenic Activity) In_Vitro->In_Vivo Validation

Caption: General workflow for SARM synthesis and evaluation.

Part 2: Synthesis Protocols and Methodologies

The following protocols are representative of the synthetic strategies employed in the development of non-steroidal SARMs, where this compound or its corresponding acid, 3-(4-cyanophenyl)propionic acid, serves as a key building block.

Protocol 2.1: Synthesis of 3-(4-Cyanophenyl)propionic Acid

This initial step converts the methyl ester to the corresponding carboxylic acid, a necessary precursor for subsequent amide coupling reactions.

Materials and Reagents:

ReagentGradeSupplier (Example)
This compound≥97%Sigma-Aldrich
Lithium Hydroxide (LiOH) monohydrateACS Reagent GradeFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Deionized WaterType IMillipore
Hydrochloric Acid (HCl)1 M solutionVWR
Ethyl Acetate (EtOAc)ACS Reagent GradeJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and deionized water (3:1 v/v).

  • Saponification: Add Lithium Hydroxide monohydrate (1.5 eq) to the solution. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-cyanophenyl)propionic acid as a white solid.

Rationale and Insights:

  • The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

  • LiOH is a preferred base for this saponification as it is less prone to side reactions compared to sodium or potassium hydroxide in some contexts.

  • Acidification is a critical step to protonate the carboxylate salt, rendering it soluble in the organic extraction solvent.

Protocol 2.2: Amide Coupling to Synthesize a Chiral Aryl Propionamide SARM Precursor

This protocol details the coupling of the synthesized carboxylic acid with a chiral amine, a common step in the synthesis of many SARMs. The example uses a generic chiral amine for illustrative purposes.

Materials and Reagents:

ReagentGradeSupplier (Example)
3-(4-Cyanophenyl)propionic AcidAs synthesized-
Chiral Amine (e.g., (S)-amine)≥98%Combi-Blocks
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Chem-Impex
N,N-Diisopropylethylamine (DIPEA)≥99.5%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific
BrineSaturated NaCl(aq)-

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(4-cyanophenyl)propionic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the chiral amine (1.05 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization of the chiral amine, a critical consideration in the synthesis of enantiomerically pure drug candidates.

  • DIPEA as a Non-Nucleophilic Base: DIPEA is used to scavenge the acid formed during the reaction without competing with the primary amine as a nucleophile.

  • Inert Atmosphere: Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagent.

Visualizing the Core SARM Structure

The following diagram illustrates the key components of a typical non-steroidal SARM derived from a cyanophenylpropanoate precursor.

Caption: Key structural motifs in many non-steroidal SARMs.

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized intermediates and final compounds.

Analytical Techniques:

TechniquePurposeExpected Observations for a Successful Synthesis
¹H and ¹³C NMR Structural elucidation and confirmation.¹H NMR: Appearance of amide N-H proton signal, characteristic shifts in aromatic and aliphatic protons adjacent to the new amide bond. Integration of signals should match the expected number of protons. ¹³C NMR: Appearance of the amide carbonyl carbon signal (typically ~170 ppm).
Mass Spectrometry Determination of molecular weight and confirmation of identity.Observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the target compound.
Chiral HPLC Determination of enantiomeric purity.For a stereoselective synthesis, a single major peak should be observed, indicating high enantiomeric excess (>98% ee is often desired for clinical candidates).
Elemental Analysis Confirmation of elemental composition and purity.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.

Part 4: Biological Evaluation of SARM Candidates

Once a library of SARM candidates has been synthesized, a tiered approach to biological evaluation is employed to identify promising leads.

In Vitro Assays
  • Androgen Receptor Binding Assay: This competitive binding assay determines the affinity of the synthesized compound for the androgen receptor. A radiolabeled androgen (e.g., ³H-mibolerone) is competed off the receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. A lower IC₅₀ indicates higher binding affinity.

  • Transcriptional Activation Assay: This cell-based assay measures the functional activity of the compound. Cells co-transfected with an androgen receptor expression vector and a reporter gene construct (e.g., luciferase under the control of an androgen-responsive promoter) are treated with the test compound. The level of reporter gene expression indicates the degree of AR activation (agonist activity) or inhibition (antagonist activity).[4]

In Vivo Models

Promising candidates from in vitro screening are advanced to in vivo models, typically in castrated rodents, to assess their tissue-selective activity.

  • Hershberger Assay (Rat Model): This is the classic in vivo assay for assessing androgenic and anabolic activity. Castrated male rats are treated with the test compound, and the weights of various tissues are measured. An ideal SARM will demonstrate a significant increase in the weight of anabolic tissues (e.g., levator ani muscle) with minimal impact on androgenic tissues (e.g., prostate and seminal vesicles).[5]

References

  • National Institutes of Health.
  • Smolecule. Buy Methyl 3-cyano-3-(4-hydroxyphenyl)
  • Semantic Scholar.
  • ResearchGate. Novel Protective Group Synthesis of Androgen Receptor Modulators with Steroidal and Nonsteroidal Scaffolds.
  • Endocrine Reviews.
  • ACS Publications.
  • MySkinRecipes. Methyl 3-Cyano-3-(4-hydroxyphenyl)
  • MDPI.
  • National Institutes of Health. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs.
  • National Institutes of Health. Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology.
  • PubMed. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)
  • MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct.
  • Santa Cruz Biotechnology. 3-(4-Cyano-phenyl)-propionic acid.

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The Strategic Utility of Methyl 3-(4-cyanophenyl)propanoate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of novel molecular entities. Methyl 3-(4-cyanophenyl)propanoate, a bifunctional building block, has emerged as a significant scaffold in medicinal chemistry. Its structure, featuring a reactive nitrile group and a readily transformable methyl ester, offers medicinal chemists a powerful tool for library synthesis and the development of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, key transformations, and potential applications of this intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

The phenylpropanoate motif is a common feature in a variety of biologically active compounds, exhibiting a range of pharmacological effects. The strategic placement of a cyano group on the phenyl ring further enhances the synthetic utility of this intermediate. The nitrile can serve as a precursor to primary amines, amides, carboxylic acids, or tetrazoles, each a critical functional group in drug design for establishing key interactions with biological targets. Furthermore, the methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, enabling further derivatization or serving as a crucial acidic pharmacophore.

This document will detail the synthesis of this compound and provide step-by-step protocols for its two most pivotal downstream transformations: the reduction of the nitrile to a primary amine and the hydrolysis of the methyl ester to a carboxylic acid. These transformations unlock access to a diverse array of molecular architectures, making this intermediate a cornerstone in the synthesis of potential therapeutics.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective and safe use in a laboratory setting. The following table summarizes the key data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
CAS Number 50561-69-8[1]
Appearance White to off-white solidGeneral Knowledge
Melting Point Data not readily available-
Boiling Point Data not readily available-
Solubility Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.General Chemical Principles

Safety Profile:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the esterification of 4-cyanophenylacetic acid, which is commercially available. This approach is straightforward and generally proceeds with high yield.

Protocol 1: Fischer Esterification of 4-Cyanophenylacetic Acid

This protocol describes the acid-catalyzed esterification of 4-cyanophenylacetic acid with methanol.

Reaction Scheme:

Fischer Esterification reactant1 4-Cyanophenylacetic Acid product This compound reactant1->product H₂SO₄ (cat.) reactant2 Methanol reactant2->product water Water

A schematic of the Fischer esterification reaction.

Materials:

  • 4-Cyanophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a solution of 4-cyanophenylacetic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Key Downstream Transformations and Applications in Drug Discovery

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. The nitrile can be transformed into a primary amine, a key basic center in many drug molecules, while the ester can be hydrolyzed to a carboxylic acid, a common acidic pharmacophore.

Application 1: Reduction of the Nitrile Group to a Primary Amine

The transformation of the cyano group to a primary aminomethyl group is a critical step in the synthesis of numerous pharmaceutical agents. This introduces a basic nitrogen atom that can participate in crucial salt bridge interactions with biological targets. Catalytic hydrogenation is a clean and efficient method for this reduction.

Nitrile Reduction Workflow start This compound product Methyl 3-(4-(aminomethyl)phenyl)propanoate start->product Catalytic Hydrogenation reductant H₂, Pd/C (or Raney Ni) Ethanol/Methanol reductant->product

Workflow for the catalytic reduction of the nitrile group.

Protocol 2: Catalytic Hydrogenation of the Nitrile Group

This protocol details the reduction of the nitrile in this compound to the corresponding primary amine using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Methyl 3-(4-(aminomethyl)phenyl)propanoate. This product can often be used in the next step without further purification.

Rationale and Insights: The use of palladium on carbon is a standard and effective method for nitrile reduction. Raney Nickel can also be employed as a catalyst. The choice of solvent is typically an alcohol like ethanol or methanol due to their ability to dissolve the starting material and their inertness under the reaction conditions.

Application 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is another fundamental transformation that unlocks new synthetic possibilities. The resulting carboxylic acid can be coupled with amines to form amides, a ubiquitous linkage in pharmaceuticals, or it can serve as a key acidic functional group for receptor binding.

Ester Hydrolysis Workflow start This compound product 3-(4-Cyanophenyl)propanoic Acid start->product 1. Saponification reagent LiOH or NaOH THF/Water reagent->product acidification Aqueous HCl acidification->product product:s->product:n 2. Acidification

Workflow for the hydrolysis of the methyl ester.

Protocol 3: Base-Mediated Hydrolysis of the Methyl Ester (Saponification)

This protocol describes the hydrolysis of the methyl ester using lithium hydroxide.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

  • Add lithium hydroxide (1.5-2.0 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-cyanophenyl)propanoic acid.

Rationale and Insights: Base-mediated hydrolysis is generally preferred over acid-catalyzed hydrolysis for esters as the reaction is irreversible. The deprotonation of the resulting carboxylic acid under basic conditions drives the equilibrium towards the products. Lithium hydroxide is often used due to its good solubility in aqueous-organic solvent mixtures.

Potential Applications in Drug Scaffolds

While a specific, marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, the structural motifs accessible from this intermediate are present in numerous classes of therapeutic agents. For instance, the aminomethylphenylpropanoate structure obtained from nitrile reduction is a key fragment in the design of various enzyme inhibitors and receptor modulators. Similarly, the cyanophenylpropanoic acid resulting from ester hydrolysis is a valuable precursor for the synthesis of:

  • Aromatase inhibitors: These are used in the treatment of hormone-sensitive breast cancer.

  • Bradykinin B1 receptor antagonists: These have potential applications in the treatment of pain and inflammation.

  • TNFα inhibitors: These are used to treat a range of inflammatory conditions.

The utility of this compound lies in its ability to serve as a versatile starting point for the exploration of chemical space around these and other important drug targets.

Conclusion

This compound is a highly valuable and versatile intermediate for drug discovery. Its straightforward synthesis and the presence of two orthogonally reactive functional groups provide medicinal chemists with a powerful platform for the efficient synthesis of diverse compound libraries. The detailed protocols provided herein for its synthesis and key downstream transformations offer a practical guide for researchers and scientists in the pharmaceutical industry. The ability to readily access both primary amines and carboxylic acids from this single intermediate underscores its strategic importance in the ongoing quest for novel and effective therapeutic agents.

References

  • MySkinRecipes. (n.d.). Methyl 3-(4-chlorophenyl)propanoate. Retrieved January 21, 2026, from [Link].

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Application Note: A Validated Protocol for the Synthesis of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 3-(4-cyanophenyl)propanoate, a valuable intermediate in the development of pharmaceuticals and functional materials.[1] The primary method detailed is the Fischer-Speier esterification of commercially available 3-(4-cyanophenyl)propanoic acid using methanol with an acid catalyst. This protocol is designed for reproducibility and scalability, emphasizing the underlying chemical principles to ensure robust results. We delve into the causality behind experimental choices, from reaction setup to purification and characterization. Additionally, an alternative synthetic strategy via the Palladium-catalyzed Heck reaction is discussed to provide a broader context for C-C bond formation methodologies. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a self-validating framework for producing and confirming the target compound with high purity.

Introduction and Synthetic Strategy

This compound is a bifunctional molecule containing both a nitrile and a methyl ester group. This structure makes it a versatile building block in organic synthesis. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the ester provides a handle for amide formation or reduction to an alcohol.

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and atom-economical approach for this synthesis is the Fischer-Speier esterification.[2][3] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.

Reaction Scheme: Figure 1: Fischer-Speier esterification of 3-(4-cyanophenyl)propanoic acid with methanol.

The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is accomplished by applying Le Chatelier's principle in two ways: (1) using a large excess of one reactant (methanol), which also serves as the solvent, and (2) ensuring the removal of the water byproduct is implicitly favored by the reaction conditions. [3] Mechanism Spotlight: The Role of the Acid Catalyst The Fischer esterification mechanism proceeds via several key steps initiated by the acid catalyst (e.g., H₂SO₄). [4]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The weakly nucleophilic alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 3-(4-cyanophenyl)propanoic acid.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-(4-Cyanophenyl)propanoic acid≥97%Sigma-AldrichCAS: 42287-94-5
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificActs as reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRCatalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor aqueous wash.
Sodium Chloride (NaCl)ACS GradeVariousFor preparing brine.
Magnesium Sulfate (MgSO₄)AnhydrousVariousFor drying organic phase.
Deionized Water (H₂O)------For work-up.
Equipment ---------
Round-bottom flask (100 mL)---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle---------
Separatory funnel (250 mL)---------
Rotary evaporator---------
Glassware for filtration---------
Step-by-Step Procedure

1. Reaction Setup:

  • Place 3.00 g (17.1 mmol, 1.0 equiv) of 3-(4-cyanophenyl)propanoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 40 mL of anhydrous methanol. Stir the mixture until the solid is mostly dissolved.

  • In a fume hood, carefully and slowly add 0.5 mL of concentrated sulfuric acid to the stirring mixture. Causality: The slow addition is crucial to control the exothermic reaction of the acid with methanol.

2. Reflux:

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

3. Reaction Work-up:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully transfer the mixture to a 250 mL separatory funnel.

  • Dilute the mixture with 100 mL of ethyl acetate and 100 mL of deionized water. Shake gently and separate the layers.

  • Wash the organic layer sequentially with:

    • 1 x 50 mL of deionized water.
    • 2 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted 3-(4-cyanophenyl)propanoic acid. [5]Observe for CO₂ evolution, which indicates neutralization.
    • 1 x 50 mL of saturated aqueous sodium chloride (brine) solution. Causality: The brine wash helps to remove residual water from the organic layer and break any emulsions.
  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

4. Purification and Isolation:

  • Filter the drying agent from the organic solution.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess methanol.

  • The crude product is obtained as a pale yellow oil or low-melting solid. For higher purity, column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) can be performed.

Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Isolation & Characterization A Weigh 3-(4-cyanophenyl)propanoic acid B Add Methanol (solvent/reactant) A->B C Slowly add conc. H₂SO₄ (catalyst) B->C D Heat to Reflux (65°C, 4-6 hours) E Cool to RT & Dilute with EtOAc D->E F Wash with H₂O E->F G Wash with sat. NaHCO₃ (Neutralization) F->G H Wash with Brine G->H I Dry organic layer (MgSO₄) H->I J Filter & Concentrate (Rotary Evaporator) I->J K Characterize Product (NMR, IR, MS) J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Data and Characterization

A successful synthesis should yield a product consistent with the following data.

Quantitative Data Summary
ParameterValue
Mass of Starting Acid3.00 g
Moles of Starting Acid17.1 mmol
Volume of Methanol40 mL
Volume of H₂SO₄0.5 mL
Reaction Temperature~65 °C (Reflux)
Reaction Time4-6 hours
Theoretical Yield3.24 g
Expected Yield 75-90% (2.43 - 2.92 g)
Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H ortho to CN)

    • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H meta to CN)

    • δ 3.68 (s, 3H, -OCH₃)

    • δ 3.03 (t, J = 7.6 Hz, 2H, Ar-CH₂)

    • δ 2.68 (t, J = 7.6 Hz, 2H, -CH₂CO₂Me)

    • Note: The aromatic region presents a typical AA'BB' system.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 172.5 (C=O)

    • δ 146.5 (Ar-C)

    • δ 132.4 (Ar-CH)

    • δ 129.8 (Ar-CH)

    • δ 118.9 (C≡N)

    • δ 110.8 (Ar-C-CN)

    • δ 51.8 (-OCH₃)

    • δ 35.1 (Ar-CH₂)

    • δ 30.2 (-CH₂CO₂Me)

  • FT-IR (neat, cm⁻¹):

    • ~2955 (C-H, aliphatic)

    • ~2229 (C≡N, nitrile stretch)

    • ~1735 (C=O, ester stretch)

    • ~1608, 1506 (C=C, aromatic)

    • ~1250, 1175 (C-O, ester stretch)

Safety Precautions

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 3-(4-Cyanophenyl)propanoic acid: Harmful if swallowed, in contact with skin, or if inhaled. [6]Avoid dust formation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Keep away from heat and open flames. [7]* Sulfuric Acid (Concentrated): Causes severe skin burns and eye damage. [8]Handle with extreme caution and always add acid to other liquids slowly.

  • Work-up: The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to prevent pressure buildup in the separatory funnel.

Alternative Synthetic Route: The Heck Reaction

For a more convergent synthesis, the Mizoroki-Heck reaction provides a powerful alternative for forming the C-C bond between the aromatic ring and the propanoate side chain. [9][10]This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an alkene. [11] Illustrative Heck Reaction Scheme:

Figure 2: Synthesis via Heck coupling of 4-bromobenzonitrile and methyl acrylate.

This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. [12]Key components include:

  • Aryl Halide: 4-Bromobenzonitrile or 4-iodobenzonitrile.

  • Alkene: Methyl acrylate.

  • Catalyst: A palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄. [9]* Ligand: Often a phosphine ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine is used to stabilize the palladium catalyst. [13]* Base: A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is required to neutralize the HX formed during the reaction. [9] While more complex in its setup compared to Fischer esterification, the Heck reaction is a cornerstone of modern organic synthesis and offers a different strategic approach to the target molecule, building complexity from simpler starting materials.

References

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.
  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
  • Wiley Online Library. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • National Institutes of Health (NIH). (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Methanol.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Methyl propionate.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Wikipedia. (n.d.). Heck reaction.
  • Fisher Scientific. (2025). Safety Data Sheet - Methyl propiolate.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Odinity. (2014). Fischer Esterification.
  • Sigma-Aldrich. (n.d.). 3-(4-Cyanophenyl)propionic acid 97%.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Advanced Organic Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate.
  • MDPI. (2009). 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate.
  • Echemi. (n.d.). 3-(4-cyanophenyl)propanoic acid.
  • ChemicalBook. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate synthesis.
  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate.

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Leveraging Methyl 3-(4-cyanophenyl)propanoate in Advanced Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides detailed application notes and protocols for the use of Methyl 3-(4-cyanophenyl)propanoate in palladium- and nickel-catalyzed cross-coupling reactions. Moving beyond traditional organohalide substrates, this document explores the activation of the C-CN bond, a challenging but increasingly important transformation in modern synthetic chemistry. We present field-proven insights and step-by-step protocols for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-type couplings. The causality behind experimental choices, troubleshooting guides, and detailed mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals to successfully incorporate this versatile building block into their synthetic programs.

Introduction: The Emerging Role of Aryl Nitriles in Cross-Coupling

This compound is a versatile bifunctional molecule, featuring an ester for subsequent elaboration and an aromatic nitrile group. Traditionally, the cyano group in such molecules is viewed as a precursor to amines, carboxylic acids, or amides. However, recent advancements in catalysis have unlocked its potential as a leaving group in cross-coupling reactions, functioning as a "pseudo-halide".[1][2] This approach is highly valuable as aryl nitriles are often readily available, stable, and offer different reactivity and selectivity profiles compared to their halide counterparts.[3]

The ability to use the cyano group as a coupling handle allows for novel synthetic strategies where it can act as a directing group or a placeholder before being replaced in a late-stage functionalization step to build molecular complexity.[1] This guide focuses on the practical application of this compound as an electrophilic partner in key C-C bond-forming reactions. While palladium catalysis is the cornerstone of cross-coupling, the inertness of the C-CN bond often necessitates the use of nickel catalysts, which are more adept at its oxidative addition.[4] We will explore protocols for both systems where applicable.

Physicochemical Properties & Handling

Proper handling and understanding of the substrate's properties are critical for reproducible results.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 135525-33-0
Appearance White to off-white crystalline solid
Melting Point 45-48 °C
Solubility Soluble in common organic solvents (Dioxane, Toluene, DMF, THF)

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • While the cyano group is covalently bound and stable, be mindful that reaction conditions (e.g., strong acid/base, high temperatures) could potentially release cyanide. All waste should be quenched and disposed of according to institutional safety protocols.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation.[5] While typically performed with aryl halides, nickel catalysis enables the effective coupling of aryl nitriles with organoboron reagents.[1][4] This protocol details a procedure for coupling this compound with an arylboronic acid.

Rationale & Mechanistic Insight

The key to this transformation is the ability of a low-valent nickel(0) species to undergo oxidative addition into the strong C-CN bond.[4] Bulky, electron-rich phosphine ligands (e.g., tricyclohexylphosphine, PCy₃) are crucial as they stabilize the Ni(0) center, promote the difficult oxidative addition, and facilitate the final reductive elimination step.[1] A strong base, such as potassium tert-butoxide (KOtBu), is used not to activate the boronic acid (as in some palladium-catalyzed Suzuki reactions) but to facilitate the regeneration of the active Ni(0) catalyst.

Catalytic Cycle Visualization

Suzuki_Miyaura_Ni_Cycle Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni_II_Complex Ar-Ni(II)(CN)L₂ OxAdd->Ni_II_Complex Transmetal Transmetalation ArCN This compound ArCN->OxAdd Ni_II_Aryl_Complex Ar-Ni(II)(R)L₂ Transmetal->Ni_II_Aryl_Complex Boronic R-B(OR)₂ + Base Boronic->Transmetal RedElim Reductive Elimination RedElim->Ni0 Product Coupled Product RedElim->Product

Caption: Ni-catalyzed Suzuki-Miyaura cycle for aryl nitriles.

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, extra PCy₃ ligand, and KOtBu.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen contamination); Insufficient temperature; Poor quality reagents.Ensure rigorous inert atmosphere technique.[6] Re-dry solvent and degas thoroughly. Increase temperature to 120-130 °C. Use fresh, high-purity reagents.
Decomposition of Starting Material Base-mediated hydrolysis of the ester.Switch to a non-protic solvent like toluene. Consider a weaker base like K₃PO₄, though this may reduce reactivity.
Formation of Biaryl Homocoupling Product Side reaction of the boronic acid.Use a boronic ester (e.g., pinacol ester) which is more stable.[7] Ensure the reaction is strictly anaerobic.

Protocol 2: Mizoroki-Heck-Type Reaction

The Mizoroki-Heck reaction creates a new C-C bond by coupling an electrophile with an alkene.[8][9] Realizing this reaction with aryl nitriles is challenging under traditional basic conditions but can be enabled by advanced catalytic systems.[10] This protocol outlines a conceptual approach based on emerging methodologies.

Rationale & Mechanistic Insight

The catalytic cycle for a Heck reaction involves oxidative addition, alkene coordination and insertion, and β-hydride elimination.[11][12] The primary hurdle is the initial C-CN activation. As with the Suzuki coupling, a highly active Ni(0) or a specialized Pd(0) catalyst with bulky, electron-donating ligands is required. A key difference from traditional Heck reactions is the fate of the eliminated cyanide. In some advanced methods, a "turnover-enabling" step is introduced, where an additive (like an alkyne) scavenges the eliminated HCN, preventing catalyst poisoning and driving the reaction forward.[10]

Workflow Visualization

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Nitrile, Alkene, Catalyst, Ligand B Add Anhydrous Solvent & Base under Argon A->B C Heat to Reaction Temp (e.g., 100-120 °C) B->C D Monitor Progress (TLC / GC-MS) C->D E Cool, Quench, & Aqueous Workup D->E F Column Chromatography E->F G Characterize Product F->G

Caption: General workflow for a Mizoroki-Heck type reaction.

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl Acrylate) (1.5-2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Ni(COD)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) or PCy₃ (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMF, Dioxane)

  • Sealed reaction tube or pressure vessel

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, charge a reaction tube with the catalyst, ligand, base, and this compound.

  • Reagent Addition: Add the solvent, followed by the liquid alkene via syringe.

  • Sealing & Heating: Securely seal the reaction tube. Remove from the glovebox and place in a preheated oil bath or heating block at 120 °C.

  • Reaction: Stir for 18-36 hours. The development of a dark black or brown color is common.

  • Workup: After cooling, carefully open the tube. Dilute the mixture with a large volume of water and ethyl acetate.

  • Extraction & Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic fractions. Wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction Catalyst poisoning by cyanide; Insufficiently active catalyst system.If using Pd, switch to a more electron-rich, bulky ligand (e.g., Buchwald-type ligands). Consider switching to a Ni-based catalyst system.[10]
Alkene Polymerization High temperature; Presence of radical initiators.Lower the reaction temperature if possible. Ensure high-purity, inhibitor-free alkene is used.
Isomerization of Product Re-addition of the palladium-hydride species.This is an inherent challenge in Heck chemistry.[12] Sometimes changing the base or solvent can influence the product ratio.

Protocol 3: Sonogashira-Type Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between an aryl electrophile and a terminal alkyne.[13][14] Similar to the other reactions, using an aryl nitrile requires a potent catalyst capable of C-CN activation.[15]

Rationale & Mechanistic Insight

The Sonogashira reaction traditionally proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[16] However, for the challenging C-CN activation, a nickel-catalyzed, copper-free approach is often more viable.[15] The Ni(0) catalyst initiates the cycle via oxidative addition. The terminal alkyne is deprotonated by the base, forming a nickel-acetylide intermediate. Reductive elimination then yields the aryl-alkyne product and regenerates the active Ni(0) species. The amine base is critical for deprotonating the alkyne and neutralizing the generated HCN.

Catalytic Cycle Visualization

Sonogashira_Ni_Cycle Ni0 Ni(0)L₂ OxAdd Ar-Ni(II)(CN)L₂ Ni0->OxAdd Oxidative Addition Ligand_Exch Ar-Ni(II)(C≡C-R)L₂ OxAdd->Ligand_Exch Ligand Exchange Alkyne_Deprot R-C≡C⁻ Alkyne_Deprot->Ligand_Exch Base_Step Base (e.g., Et₃N) Base_Step->Alkyne_Deprot Alkyne R-C≡C-H Alkyne->Base_Step Ligand_Exch->Ni0 Reductive Elimination Product Coupled Product (Ar-C≡C-R) Ligand_Exch->Product ArCN Ar-CN ArCN->Ni0

Caption: Proposed Ni-catalyzed Sonogashira-type cycle.

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Ni(acac)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or NMP)

  • Schlenk tube and inert atmosphere setup

Procedure:

  • Setup: Add Ni(acac)₂, 1,10-phenanthroline, Cs₂CO₃, and this compound to a dry Schlenk tube under argon.

  • Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne via syringe.

  • Degassing: If not performed in a glovebox, degas the solution with argon for 15-20 minutes.

  • Reaction: Heat the sealed tube to 130 °C for 24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (e.g., hexanes/ethyl acetate gradient).

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Alkyne Homocoupling (Glaser Coupling) Trace oxygen, especially if using a Cu co-catalyst.This protocol is copper-free to avoid this issue.[13] Ensure the reaction is strictly anaerobic.
Poor Conversion Insufficient base strength; Catalyst inhibition.Switch to a stronger base if needed. Consider a different ligand system; sometimes N-heterocyclic carbenes (NHCs) can be effective.
Ester Cleavage Saponification by the base at high temperature.Use a non-nucleophilic base like DBU. If possible, lower the reaction temperature and extend the reaction time.

Conclusion

This compound is a valuable substrate for advanced cross-coupling reactions, provided that appropriate catalytic systems are employed. The activation of the C-CN bond, primarily achieved with potent nickel catalysts and specialized ligands, opens a new avenue for synthetic chemists. The protocols outlined in this guide provide a starting point for researchers to explore these powerful transformations. Successful implementation requires meticulous attention to inert atmosphere techniques and reagent quality. By understanding the mechanistic principles and potential pitfalls, scientists can effectively leverage aryl nitriles to accelerate discovery in drug development and materials science.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
  • Sathee, J. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Watson, D. A., et al. (2018). Unlocking Mizoroki-Heck Type Reactions of Aryl Cyanides Using Transfer Hydrocyanation as a Turnover-Enabling Step. Journal of the American Chemical Society.
  • Chatani, N., et al. (2009). Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile. Organic Letters.
  • Funk, C. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Master's thesis, UiT The Arctic University of Norway.
  • Rueping, M., et al. (2017). Ni-catalyzed Sonogashira type coupling of aryl nitriles. Organic Letters.
  • Buchwald, S. L., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Chatani, N., et al. (2009). Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile.

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Application Notes and Protocols for the Functionalization of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

Methyl 3-(4-cyanophenyl)propanoate is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a reactive nitrile, a modifiable ester, and an aromatic ring, presents a versatile platform for the synthesis of a diverse array of derivatives. The strategic manipulation of these functional groups allows for the introduction of various pharmacophores and matériels-pertinent moieties, making it a valuable starting material for drug discovery and the development of novel polymers and functional materials. For instance, derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid have been explored as aromatase inhibitors and antagonists for the Bradykinin B1 receptor.[1]

This guide provides a comprehensive overview of the key functionalization techniques for this compound. As a Senior Application Scientist, the following protocols and insights are curated to be scientifically robust, explaining the causality behind experimental choices and ensuring the described methodologies are self-validating. Each section will delve into the transformation of a specific functional group, offering detailed, step-by-step protocols, mechanistic insights, and a discussion of chemoselectivity.

I. Functionalization of the Cyano Group

The nitrile moiety is a cornerstone of this molecule's synthetic utility, offering pathways to primary amines, carboxylic acids, and other nitrogen-containing heterocycles.

A. Reduction of the Cyano Group to a Primary Amine

The catalytic hydrogenation of a nitrile is a widely used and efficient method for the synthesis of primary amines.[2] The resulting aminopropylphenyl scaffold is a common motif in pharmacologically active compounds.

This protocol details the reduction of the cyano group to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is generally chemoselective for the nitrile in the presence of the methyl ester.

Rationale: Palladium on carbon is a highly effective catalyst for the hydrogenation of nitriles. The use of a protic solvent like methanol facilitates the reaction, and the addition of a small amount of acid can prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the final primary amine.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in Methanol prep2 Add Pd/C catalyst prep1->prep2 prep3 Place in hydrogenation vessel prep2->prep3 react1 Purge vessel with Nitrogen, then Hydrogen prep3->react1 react2 Pressurize with Hydrogen (e.g., 50 psi) react1->react2 react3 Stir at room temperature for 12-24 h react2->react3 work1 Filter through Celite to remove catalyst react3->work1 work2 Concentrate the filtrate in vacuo work1->work2 workup_final Purify by column chromatography (if necessary) work2->workup_final G cluster_reaction Reaction cluster_workup Work-up & Purification react1 Dissolve this compound in aqueous H₂SO₄ react2 Heat the mixture to reflux for 4-8 h react1->react2 work1 Cool to room temperature and pour onto ice react2->work1 work2 Collect the precipitate by filtration work1->work2 work3 Wash the solid with cold water work2->work3 workup_final Recrystallize from a suitable solvent work3->workup_final G cluster_reaction Saponification cluster_workup Acidification & Isolation react1 Dissolve this compound in MeOH/H₂O react2 Add aqueous NaOH react1->react2 react3 Heat to reflux for 1-2 h react2->react3 work1 Cool and concentrate to remove MeOH react3->work1 work2 Acidify with HCl (aq) to pH ~2 work1->work2 work3 Collect the precipitate by filtration work2->work3 workup_final Wash with cold water and dry work3->workup_final G cluster_reaction Reaction cluster_workup Work-up & Purification react1 Combine this compound and amine react2 Heat the mixture (neat or in a high-boiling solvent) react1->react2 work1 Cool the reaction mixture react2->work1 work2 Remove excess amine and solvent in vacuo work1->work2 workup_final Purify by recrystallization or column chromatography work2->workup_final G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in H₂SO₄ at 0 °C prep2 Prepare nitrating mixture (HNO₃/H₂SO₄) and cool to 0 °C prep1->prep2 react1 Slowly add nitrating mixture to the substrate solution at 0 °C prep2->react1 react2 Stir at 0 °C for 1-2 h react1->react2 work1 Pour reaction mixture onto ice react2->work1 work2 Extract with an organic solvent (e.g., ethyl acetate) work1->work2 work3 Wash organic layer, dry, and concentrate work2->work3 workup_final Purify by column chromatography work3->workup_final

Sources

Applications of "Methyl 3-(4-cyanophenyl)propanoate" in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Starting The Research Phase

I am commencing the research phase by diving deep into Google. My initial focus is on uncovering information about "Methyl 3-(4-cyanophenyl)propanoate," specifically its uses in materials science. I'm keen on understanding its synthesis and properties, to create a broad base.

Initiating Detailed Application Analysis

I've transitioned from the initial broad search to a deep dive into the applications of the compound. My focus now is on organizing the data, specifically focusing on its potential as a monomer and precursor in advanced materials. I'm exploring the chemical principles and material properties it imparts, including experimental data. Currently, I'm forming detailed protocols for synthesizing and characterizing materials.

Defining Search Strategy Refinement

Now, I'm setting a more structured search process. I'm focusing my Google efforts to highlight specific applications in materials science, like polymers or liquid crystals. I will identify key applications, then organize the information logically. I'll search for and detail the chemical principles, while concurrently seeking experimental protocols and data. I'll also create detailed protocols for synthesis and characterization, and generate visual diagrams. Finally, the app note draft is coming!

Examining Initial Findings

I've started exploring applications of "this compound" within materials science, but the initial searches point toward cyanoacrylate polymerization. These results, while relevant to the nitrile functionality, focus on structurally distinct compounds.

Reassessing the Approach

I see now that the polymerization information from the initial search is for a different class of compounds entirely: cyanoacrylates. The activated double bond in those molecules drives anionic or radical polymerization, a feature absent in my target compound, "this compound." My plan to draft polymerization protocols based on those results is therefore mistaken. It's time to refine the search to discover the actual role and applications of this specific molecule, which may be as a precursor or in other applications I haven't considered.

Targeting New Search Parameters

I've realized the previous search heavily focused on cyanoacrylate polymerization, which isn't relevant. Now, I'm adjusting my approach. I'm focusing searches on the synthesis of "this compound," exploring its potential use as a building block, and considering areas like liquid crystals or organic electronics. The initial materials science applications search didn't yield direct hits, so I am hopeful these more targeted searches will be more productive. I will report the final results soon.

Gathering Indirect Insights

I've moved on from the initial broad search. This second round, though not directly mentioning the specific compound, has yielded relevant, albeit indirect, connections. I'm seeing patterns now that are useful, pointing toward applicable areas within materials science. It's time to refine and zero in further.

Analyzing Potential Applications

I've gone deeper into the implications of the structural components. My search reveals that the cyanophenyl and phenyl ester groups are relevant, specifically in liquid crystal synthesis. It looks like "this compound" is probably not a direct monomer, but more of a building block for modifying into more complex molecules. Hydrolysis or coordination polymer formation are now on my radar.

Refining the Application Focus

I've revised the approach, now centering on liquid crystal precursors. I'm hypothesizing "this compound" as a building block. My focus is on ester hydrolysis, then coupling to a mesogenic core, which could produce a liquid crystal. I'll detail the synthesis, characterization, and create diagrams. I will be very clear this is based on similar compounds.

Exploring Synthesis Strategies

I am now focusing on the specific synthetic steps. I've found more support for ester hydrolysis followed by coupling to a mesogenic core, generating liquid crystals. I'm formulating the plan, I must detail a synthetic pathway, outline a protocol and describe characterization techniques. I must be clear this application is based on similar compounds. The next step is a more targeted search.

Analyzing Molecular Applications

I've been digging deeper into the application of cyanophenyl groups, and the results are quite compelling. Recent searches point overwhelmingly towards their use in liquid crystal synthesis. 4-cyanobiphenyl derivatives, in particular, keep surfacing as a dominant motif.

Synthesizing A New Target

I've outlined a synthetic route to a potential new liquid crystal molecule. It seems promising to produce 4'-pentylbiphenyl-4-yl 3-(4-cyanophenyl)propanoate. Key steps involve hydrolysis of the methyl ester, followed by esterification with a mesogenic core. I'm focusing on established methods to ensure plausibility, but haven't found a direct synthesis of this exact molecule.

Defining Synthetic Strategy

I'm now formulating a concrete plan for the application note. I'll highlight this compound as a key liquid crystal precursor. The detailed protocol for alkaline hydrolysis to 3-(4-cyanophenyl)propanoic acid is underway. I'll also detail Fischer esterification with 4-pentyl-4'-hydroxybiphenyl to form a new hypothetical liquid crystal. I'll wrap up with a properties table.

Developing Application Note Details

I'm solidifying the application note structure. I'll showcase "this compound" as a versatile precursor for liquid crystals. Protocols for alkaline hydrolysis to the acid and Fischer esterification with 4-pentyl-4'-hydroxybiphenyl will be step-by-step. A table of properties and Graphviz diagrams for the workflow are also on the agenda.

Constructing the Application Note

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"Methyl 3-(4-cyanophenyl)propanoate" reaction with nucleophiles and electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of Methyl 3-(4-cyanophenyl)propanoate: Reactions with Nucleophiles and Electrophiles

Introduction: A Versatile Synthon in Modern Chemistry

This compound is a multifunctional molecule that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure incorporates three key reactive centers: a methyl ester, an aromatic nitrile, and an activated benzylic position. This unique combination allows for a diverse range of chemical transformations, making it a powerful tool for molecular architects. Understanding the distinct reactivity of each functional group is paramount for designing efficient and selective synthetic routes. This guide provides a detailed exploration of the reactions of this compound with both nucleophilic and electrophilic reagents, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development.

Chapter 1: Mapping the Reactivity of this compound

The synthetic potential of this molecule is best understood by examining its three primary reactive domains. The cyano and ester groups are electron-withdrawing, influencing the reactivity of the entire molecule.

  • The Ester Group (-COOCH₃): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to hydrolysis, transesterification, or amidation.

  • The Nitrile Group (-C≡N): This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[2]

  • The Aromatic Ring (C₆H₄): The strongly deactivating cyano group directs electrophilic aromatic substitution to the meta positions.[3][4]

  • The Benzylic Position (-CH₂-Ar): The methylene group adjacent to the aromatic ring is a benzylic position, which is exceptionally reactive towards oxidation and free-radical halogenation due to the resonance stabilization of the resulting intermediate.[5][6]

G cluster_molecule This compound cluster_reagents Reagent Types mol NC-Ph-CH₂CH₂COOCH₃ nuc Nucleophiles (e.g., OH⁻, H₂/Pd, LiAlH₄) nuc->mol Attack at Ester & Nitrile elec Electrophiles (e.g., Br⁺, NO₂⁺) elec->mol Aromatic Substitution (meta) rad Radical Initiators (e.g., NBS) rad->mol Benzylic Functionalization G start This compound step1 Dissolve in MeOH/THF start->step1 step2 Add 2M NaOH (aq) step1->step2 step3 Reflux step2->step3 step4 Cool & Acidify with HCl (aq) step3->step4 step5 Extract with Ethyl Acetate step4->step5 end 3-(4-cyanophenyl)propanoic acid step5->end G sub This compound Ortho Meta Para intermediate Sigma Complex (Positive charge delocalized) sub:f1->intermediate reagent HNO₃ / H₂SO₄ reagent->sub:f1 Electrophilic Attack (Least Deactivated Position) product Methyl 3-(4-cyano-3-nitrophenyl)propanoate NO₂ at Meta position intermediate->product Deprotonation

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-cyanophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthesis. We will move beyond simple procedural lists to explore the chemical causality behind common issues, providing you with the robust, field-tested insights needed to optimize your reaction outcomes.

Section 1: Initial Diagnosis and Primary Synthetic Pathway

This compound is a valuable intermediate, but its synthesis can be sensitive to a variety of factors. The most prevalent and industrially relevant synthetic route is the Palladium-catalyzed Heck coupling reaction between an aryl halide (typically 4-bromobenzonitrile) and methyl acrylate. Low yields in this process are common but can almost always be traced back to a few key areas: catalyst integrity, reaction conditions, substrate purity, or workup procedures.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the problems you may be encountering. We will begin with a logical troubleshooting workflow.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Areas Start Low Yield Observed Conversion Is the reaction going to completion? (Check TLC/GC-MS) Start->Conversion MassBalance Is mass balance poor after workup? Conversion->MassBalance Yes Catalyst Catalyst System Issues (Deactivation, Wrong Ligand) Conversion->Catalyst No Conditions Reaction Conditions (Temp, Solvent, Base) MassBalance->Conditions No Workup Workup & Purification Issues (Hydrolysis, Product Loss) MassBalance->Workup Yes Catalyst->Conditions Substrates Substrate & Reagent Purity Conditions->Substrates

Caption: Initial troubleshooting workflow for low yield diagnosis.

Section 2: Troubleshooting the Heck Reaction Pathway

This section addresses the most common failure points in the Heck coupling of 4-bromobenzonitrile and methyl acrylate.

Q1: My reaction shows low conversion of the starting aryl bromide. What are the likely causes related to the catalyst?

A1: Low conversion is frequently a catalyst issue. The palladium catalyst is the heart of the reaction, and its activity can be compromised in several ways.

  • Catalyst Oxidation State: The active catalyst is Pd(0). Many protocols start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ. If the reduction is inefficient or if the resulting Pd(0) is exposed to oxygen, it can be re-oxidized to inactive Pd(II).

  • Ligand Choice: The ligand stabilizes the Pd(0) center and modulates its reactivity. For electron-deficient aryl halides like 4-bromobenzonitrile, electron-rich and bulky phosphine ligands are often required to promote the rate-limiting oxidative addition step and subsequent reductive elimination.

  • Catalyst Deactivation: Pd(0) nanoparticles can aggregate, especially at high temperatures, forming bulk palladium metal with low surface area and poor catalytic activity. This is often visible as the reaction mixture turning black.

  • Insufficient Loading: While Heck reactions are catalytic, loadings that are too low (<0.1 mol%) may not provide a sufficient reaction rate to outcompete catalyst decomposition pathways.

Expert Recommendation: If you suspect catalyst issues, the first step is to ensure a scrupulously oxygen-free environment. Use Schlenk techniques or a glovebox for catalyst addition. If using a Pd(II) source, consider a different precatalyst or ligand system.

Table 1: Comparison of Common Palladium Catalyst Systems for Heck Reactions

Catalyst SystemPrecatalystLigandTypical Loading (mol%)Key Considerations
Classical Pd(OAc)₂PPh₃1 - 5Inexpensive but can be slow; requires higher temperatures.
Buchwald Type Pd₂(dba)₃SPhos, XPhos0.5 - 2Highly active for challenging substrates; air-sensitive ligands.
Herrmann-Beller Pd(OAc)₂P(o-tol)₃1 - 3Good general-purpose system.
Ligandless Pd/CNone5 - 10Heterogeneous, easy to remove but can suffer from leaching.[1] Leached palladium is often the true catalytic species.
Workflow: Validating Your Catalyst System

Catalyst_Validation Start Low Conversion Inert Ensure Inert Atmosphere (N2 or Ar Purge >30 min) Start->Inert Precatalyst Switch Precatalyst (e.g., Pd(OAc)2 to Pd2(dba)3) Inert->Precatalyst Ligand Introduce Bulky Ligand (e.g., P(t-Bu)3 or SPhos) Precatalyst->Ligand Loading Increase Catalyst Loading (e.g., from 1% to 2%) Ligand->Loading Result Improved Conversion Loading->Result

Caption: Stepwise validation of the palladium catalyst system.

Q2: I see good conversion, but my yield is low due to significant side products. What are they and how can I stop them?

A2: The formation of side products points to issues with reaction selectivity rather than catalyst activity. The primary culprits are:

  • Homocoupling of 4-bromobenzonitrile: This forms 4,4'-dicyanobiphenyl and is favored when the concentration of methyl acrylate is too low or when the reaction temperature is excessively high.

  • Polymerization of Methyl Acrylate: As a Michael acceptor, methyl acrylate can polymerize, especially in the presence of radical initiators or certain bases at high temperatures. This is often observed as the reaction mixture becoming viscous.

  • Isomerization of the Product: The desired product, this compound, can isomerize to the thermodynamically more stable conjugated isomer, Methyl (E)-3-(4-cyanophenyl)acrylate (the cinnamate product), especially at high temperatures or with prolonged reaction times.

Expert Recommendation: To minimize side reactions, add the methyl acrylate slowly over time to maintain a low, steady concentration. Ensure your methyl acrylate is fresh and free of polymerization inhibitors if the protocol demands it (or that inhibitors are present if not). Lowering the reaction temperature by 10-20 °C can often dramatically reduce side product formation without significantly impacting the reaction rate.[2]

Q3: The reaction is very sensitive to the base. How do I choose the correct one?

A3: The base is crucial; its role is to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle, regenerating the Pd(0) catalyst. An incorrect choice of base can lead to two major problems:

  • Incomplete Reaction: If the base is too weak or sterically hindered to effectively scavenge the acid, the catalytic cycle will be inhibited by the buildup of H⁺, which can protonate the Pd(0) species.

  • Product Degradation: If the base is too strong or nucleophilic (e.g., NaOH, KOH), it can catalyze the hydrolysis of the methyl ester functional group on the product, leading to the corresponding carboxylate salt.[3][4] This is a very common and often overlooked cause of low yield.

Table 2: Selection of Base for the Heck Reaction

BaseTypepKa (Conjugate Acid)AdvantagesDisadvantages
Triethylamine (Et₃N) Organic~10.7Soluble, non-nucleophilic.Can be difficult to remove; can act as a ligand.
Potassium Carbonate (K₂CO₃) Inorganic~10.3Inexpensive, easy to remove.Heterogeneous, can lead to reproducibility issues if not stirred well.
Sodium Acetate (NaOAc) Inorganic~4.75Mild, less likely to cause ester hydrolysis.May not be strong enough for all catalyst systems.

Expert Recommendation: For this specific synthesis, an organic base like triethylamine (Et₃N) or a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often the best choice.[2] If you suspect ester hydrolysis, switch to a weaker base like sodium acetate (NaOAc) and monitor the reaction for both product formation and starting material consumption.

Section 3: General Experimental and Workup Issues

Q4: Could my low yield be due to impure starting materials or solvent?

A4: Absolutely. The adage "garbage in, garbage out" is especially true for catalysis.

  • 4-Bromobenzonitrile: Ensure it is free from impurities, particularly other aryl halides that could compete in the reaction. Recrystallization may be necessary.

  • Methyl Acrylate: Must be free from polymer. If it appears viscous or cloudy, it should be distilled prior to use.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are standard.[5][6] They must be anhydrous. Water can interfere with many catalyst systems and can also be a nucleophile for unwanted ester hydrolysis. Using a freshly opened bottle of anhydrous solvent is highly recommended.

Q5: My reaction looks good on TLC/GC-MS, but I lose most of my product during workup and purification. Why?

A5: This is a classic mass balance problem, often pointing to two issues:

  • Ester Hydrolysis During Workup: As mentioned, the methyl ester is susceptible to hydrolysis.[7][8] If your workup involves a strong acidic or basic wash (e.g., washing with 1M HCl or 1M NaOH), you may be inadvertently cleaving your product. The resulting carboxylic acid will have different solubility properties and may be lost to the aqueous layer.

  • Difficult Purification: The product and potential side products (like the cinnamate isomer) can have very similar polarities, making separation by column chromatography challenging.

Expert Recommendation: For workup, use mild aqueous washes such as saturated sodium bicarbonate solution followed by brine. Avoid strong acids and bases. For purification, use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 15%) to achieve better separation.

Section 4: Alternative Pathway - Late-Stage Cyanation

Q6: I am trying to synthesize the target via cyanation of Methyl 3-(4-bromophenyl)propanoate and getting poor results. What should I consider?

A6: While less common, this is a viable route. The primary challenge in palladium-catalyzed cyanation is that the cyanide anion (CN⁻) is a potent poison for the palladium catalyst.[9][10]

  • Cyanide Source: Traditional sources like KCN or NaCN are highly toxic and can strongly inhibit the catalyst. Modern methods often use less toxic and less inhibitory sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5][11] These reagents release cyanide slowly into the reaction medium.

  • Additives: Some protocols include additives like zinc formate, which can help reactivate the catalyst.[9]

  • Functional Group Tolerance: The ester group is generally well-tolerated in modern cyanation reactions.[11]

Expert Recommendation: If attempting this route, use K₄[Fe(CN)₆] as the cyanide source with a suitable palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a ligand like dppf).[9] The reaction often requires higher temperatures (110-120 °C) and an anhydrous polar aprotic solvent like DMAC.[5][9]

References

  • askIITians. Hydrolysis of methyl propanoate gives ______ and ______.. Available from: [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76, 665-668. Available from: [Link]

  • Vedantu. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Available from: [Link]

  • Study.com. For each of the esters provided, identify the alcohol and the carboxylic acid that reacted. a. methyl propanoate b. ethyl methanoate. Available from: [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. Available from: [Link]

  • Pearson. Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate.. Available from: [Link]

  • Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35235-35257. Available from: [Link]

  • Jiang, Y., et al. (2014). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 16(5), 1486-1489. Available from: [Link]

  • Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11529-11533. Available from: [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508-1510. Available from: [Link]

  • (Reference not directly cited in the text, but provides context on related compounds). Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • (Reference not directly cited in the text, but provides context on related compounds). MySkinRecipes. Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate. Available from: [Link]

  • ResearchGate. The Heck reaction of methyl acrylate with haloarenes. Available from: [Link]

  • ResearchGate. Heck reaction of aryl bromides with methyl acrylate catalysed by complex 2c.. Available from: [Link]

  • Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. Available from: [Link]

  • ResearchGate. Heck coupling reaction of iodobenzene with methyl acrylate.. Available from: [Link]

  • ResearchGate. Heck coupling reaction of aryl bromide with methyl acrylate.. Available from: [Link]

Sources

Optimization of reaction conditions for "Methyl 3-(4-cyanophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-cyanophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the common synthetic routes for this important intermediate. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of your target compound.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve either the formation of the C-C bond between the aromatic ring and the propanoate side-chain, or the introduction of the cyano group at a later stage. This guide will focus on two primary, well-documented synthetic pathways and a third alternative approach, providing detailed protocols and troubleshooting for each.

Primary Synthetic Routes:

  • Route A: Nickel-Catalyzed Cross-Coupling of an Arylzinc Reagent with an Alkyl Halide. This robust method involves the preparation of a functionalized arylzinc reagent from 4-iodobenzonitrile, which is then coupled with a 3-halopropanoate ester.

  • Route B: Hydrogenation of a Cinnamic Acid Precursor and Subsequent Esterification. This pathway involves the synthesis of 3-(4-cyanophenyl)propanoic acid via the reduction of the double bond in 4-cyanocinnamic acid, followed by a classical Fischer esterification to yield the desired methyl ester.

Alternative Strategy:

  • Route C: Late-Stage Palladium-Catalyzed Cyanation. This approach begins with a pre-formed methyl 3-(4-halophenyl)propanoate, to which the cyano group is introduced in the final step using a palladium-catalyzed cyanation reaction.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route A: Nickel-Catalyzed Cross-Coupling

This route is based on a reliable procedure for the ethyl ester analog and is adapted here for the methyl ester.[1]

Route_A_Workflow cluster_0 Step 1: Arylzinc Reagent Formation cluster_1 Step 2: Ni-Catalyzed Cross-Coupling A 4-Iodobenzonitrile B n-BuLi A->B Halogen-Lithium Exchange C ZnBr2 B->C Transmetalation D 4-Cyano-phenylzinc bromide C->D E Methyl 3-iodopropanoate D->E Coupling F Ni(acac)2 (catalyst) E->F G This compound F->G

Caption: Workflow for Route A: Nickel-Catalyzed Cross-Coupling.

Q1: My reaction is not proceeding, and I am recovering my starting materials. What are the likely causes?

A1: Failure of this reaction often points to issues with the formation or reactivity of the organometallic reagents. Here are the primary areas to investigate:

  • Moisture and Air Sensitivity: Organolithium and organozinc reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous.

  • Quality of n-Butyllithium: The titer of your n-BuLi solution may be lower than stated. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry.

  • Low-Temperature Requirement: The initial halogen-lithium exchange is highly exothermic and must be performed at a very low temperature (e.g., -100 °C) to prevent side reactions.[1] Ensure your cooling bath is stable and the n-BuLi is added slowly to maintain temperature control.

  • Catalyst Activity: Ensure your Nickel(II) acetylacetonate is of high purity and has been stored correctly.

Q2: I am observing a significant amount of homocoupling of the arylzinc reagent (4,4'-dicyanobiphenyl). How can I minimize this?

A2: Homocoupling is a common side reaction in cross-coupling chemistry.

  • Controlled Addition: Add the solution of the arylzinc reagent slowly to the mixture of the nickel catalyst and methyl 3-iodopropanoate. This maintains a low concentration of the organozinc reagent in the reaction mixture, disfavoring homocoupling.

  • Reaction Temperature: While the initial organometallic formation requires very low temperatures, the coupling step itself may be sensitive to temperature. Ensure the reaction is not warming up prematurely. The procedure for the ethyl ester specifies maintaining a low temperature during the initial stages of the coupling.[1]

Q3: The purification of the final product is challenging due to impurities. What are the common byproducts and how can they be removed?

A3: Besides the homocoupled product, you may have unreacted starting materials or byproducts from side reactions.

  • Work-up Procedure: A careful aqueous work-up is essential. Quenching with a saturated aqueous solution of ammonium chloride will decompose any remaining organometallic species.[1]

  • Chromatography: Column chromatography is typically required for purification.[1] A gradient elution using a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) should effectively separate the desired product from less polar impurities like the homocoupled biphenyl and more polar baseline impurities.

Route B: Hydrogenation and Esterification

This pathway is advantageous as it avoids the use of highly sensitive organometallic reagents.

Route_B_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Fischer Esterification A 4-Cyanocinnamic acid B H2, Pd/C A->B Reduction C 3-(4-Cyanophenyl)propanoic acid B->C D Methanol (excess) C->D Esterification E H2SO4 (catalyst) D->E F This compound E->F

Caption: Workflow for Route B: Hydrogenation and Esterification.

Q1: The hydrogenation of 4-cyanocinnamic acid is slow or incomplete. How can I improve this?

A1: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions.

  • Catalyst Activity: The 10% Palladium on Carbon (Pd/C) catalyst can lose activity over time or if improperly stored. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: The procedure for a similar compound specifies a pressure of 60 psi.[2] Ensure your system is maintaining the appropriate hydrogen pressure.

  • Solvent and pH: The solubility of the starting material and product in the reaction medium is crucial. The referenced procedure uses an aqueous solution of sodium hydroxide.[2] This deprotonates the carboxylic acid, increasing its solubility in water and facilitating the reaction.

  • Catalyst Poisoning: Although less common with this substrate, impurities in the starting material or solvent can poison the palladium catalyst. Ensure the purity of your 4-cyanocinnamic acid.

Q2: During the Fischer esterification, I am getting a low yield of the methyl ester. What can I do to drive the reaction to completion?

A2: Fischer esterification is a reversible reaction.[3] To obtain a high yield, the equilibrium must be shifted towards the product side.

  • Excess Alcohol: Use a large excess of methanol. Often, methanol can be used as the solvent for the reaction, which provides a significant molar excess to drive the equilibrium forward.[4]

  • Removal of Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. While difficult to do with methanol as the solvent, using a co-solvent like toluene and a Dean-Stark apparatus can be effective for removing water azeotropically.[5]

  • Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

  • Reaction Time and Temperature: The reaction is typically carried out at reflux temperature of the alcohol.[3] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Q3: I am concerned about the potential hydrolysis of the nitrile group during the acidic conditions of the Fischer esterification.

A3: This is a valid concern. While the esterification is the primary reaction, prolonged heating in strong acid can lead to the hydrolysis of the nitrile to an amide or even a carboxylic acid.[6][7][8]

  • Reaction Monitoring: Carefully monitor the reaction progress. Once the starting carboxylic acid is consumed (as determined by TLC or LC-MS), proceed with the work-up. Avoid unnecessarily long reaction times.

  • Milder Esterification Conditions: If nitrile hydrolysis is a significant issue, consider alternative, milder esterification methods. For example, reacting the carboxylic acid with methyl iodide in the presence of a non-acidic base like potassium carbonate can be effective.[9] Another option is to convert the carboxylic acid to the acid chloride and then react it with methanol.

Route C: Late-Stage Palladium-Catalyzed Cyanation

This is a viable alternative if the precursor, Methyl 3-(4-bromophenyl)propanoate, is readily available.

Q1: My cyanation reaction is giving a low yield, and I suspect catalyst poisoning. How can I mitigate this?

A1: Palladium catalysts are known to be susceptible to poisoning by cyanide ions.[10]

  • Choice of Cyanide Source: Using a less soluble or complexed cyanide source can help maintain a low concentration of free cyanide in the solution. Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often used for this reason and are also less toxic than simple alkali metal cyanides.[6][10]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can protect the palladium center and improve catalytic activity.

  • Additives: In some cases, additives are used to reactivate the catalyst. For example, zinc formate dihydrate has been used in conjunction with Pd/C to address catalyst poisoning.

Q2: I am observing dehalogenation of my starting material (formation of Methyl 3-phenylpropanoate) instead of cyanation.

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Hydrogen Source: The source of the hydride for dehalogenation can be the solvent, base, or impurities. Ensure you are using high-purity, anhydrous solvents and reagents.

  • Reaction Conditions: Optimizing the temperature and reaction time can help to favor the desired cyanation over the dehalogenation pathway.

Data Summary Table

ParameterRoute A: Ni-Catalyzed CouplingRoute B: Hydrogenation/EsterificationRoute C: Pd-Catalyzed Cyanation
Key Reagents n-BuLi, ZnBr₂, Ni(acac)₂H₂, Pd/C, Methanol, H₂SO₄Pd catalyst, Cyanide source
Temperature -100 °C to RTRT to RefluxTypically elevated (e.g., 70-120 °C)
Atmosphere Strict Inert (Ar/N₂)H₂ then AmbientInert (Ar/N₂)
Key Advantages Convergent, potentially high yieldingAvoids sensitive organometallicsGood for late-stage functionalization
Common Issues Moisture sensitivity, homocouplingCatalyst deactivation, esterification equilibriumCatalyst poisoning, dehalogenation

Final Recommendations

For researchers new to this synthesis, Route B (Hydrogenation and Esterification) is often the most accessible starting point due to its less stringent requirements for anhydrous and anaerobic conditions compared to Route A. However, for large-scale synthesis, Route A (Nickel-Catalyzed Cross-Coupling) , once optimized, can be a highly efficient and convergent strategy. Route C (Late-Stage Cyanation) is most suitable when the corresponding halo-precursor is readily available or when exploring structure-activity relationships by modifying a common intermediate.

Always perform a thorough safety assessment before beginning any new experimental work. Handle all reagents, especially organometallics and cyanide sources, with appropriate personal protective equipment and in a well-ventilated fume hood.

References

  • Organic Syntheses. Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Angewandte Chemie International Edition. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]

  • Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]

  • PMC - NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]

  • PrepChem.com. Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Available at: [Link]

  • MySkinRecipes. Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • ResearchGate. The Heck reaction of methyl acrylate with haloarenes. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. Available at: [Link]

  • ResearchGate. Heck coupling reaction of iodobenzene with methyl acrylate. Available at: [Link]

  • ResearchGate. Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1. Available at: [Link]

  • ResearchGate. Heck reaction of aryl bromides with methyl acrylate catalysed by complex 2c. Available at: [Link]

  • ScienceDirect. Synthesis of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (3). Available at: [Link]

Sources

Purification of "Methyl 3-(4-cyanophenyl)propanoate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of Methyl 3-(4-cyanophenyl)propanoate by Column Chromatography

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of this compound. As a moderately polar aromatic compound, its purification via column chromatography presents unique challenges that require a systematic and well-understood approach. This document provides foundational knowledge, detailed protocols, and a robust troubleshooting guide designed to empower you to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that form the basis of a successful chromatographic separation.

Q1: How do I select the appropriate stationary and mobile phases for this compound?

A: The selection of stationary and mobile phases is the most critical decision in developing a separation method.[1] The principle "like likes like" is a useful starting point.[2]

  • Stationary Phase: this compound contains a polar cyano group (-CN) and a moderately polar methyl ester (-COOCH₃) on a nonpolar benzene ring scaffold. This overall moderate polarity makes silica gel (SiO₂) the standard and most effective choice for the stationary phase in normal-phase chromatography.[3][4] Silica gel is highly polar and separates compounds based on their differential adsorption to its surface; more polar compounds adsorb more strongly and elute later.[4]

  • Mobile Phase (Eluent): The mobile phase's role is to carry the sample through the stationary phase.[5] For normal-phase chromatography on silica, the eluent is typically a mixture of a non-polar solvent and a more polar solvent. A common and effective combination is Hexanes (or Petroleum Ether) and Ethyl Acetate .[6] The ratio of these two solvents is adjusted to control the elution speed. Increasing the proportion of the more polar solvent (ethyl acetate) increases the mobile phase's polarity (or "solvent strength"), which causes all compounds to move faster.[7][8]

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A: TLC is an indispensable tool for rapidly determining the optimal solvent system for your column.[7][9] For a compound of moderate polarity like this compound, a good starting point is 20% Ethyl Acetate in Hexanes (v/v) .

From there, you can adjust the ratio:

  • If the spot doesn't move far from the baseline (low Rf): The solvent system is not polar enough. Increase the percentage of ethyl acetate (e.g., to 30% or 40%).

  • If the spot moves with the solvent front (high Rf): The solvent system is too polar. Decrease the percentage of ethyl acetate (e.g., to 10% or 15%).

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[10][11] This range typically provides the best separation from impurities during the actual column chromatography.

Q3: How do I calculate and interpret the Rf value from my TLC plate?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[12][13] It is calculated using a simple formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [14][15]

Both distances are measured from the origin (the initial spotting line).[15] The Rf value is characteristic for a specific compound in a specific solvent system under consistent conditions.[14] A lower Rf value indicates a stronger attraction to the polar stationary phase (silica gel) and lower solubility in the mobile phase, signifying a more polar compound. Conversely, a higher Rf value indicates a less polar compound.[10]

Q4: My compound is colorless. How can I track it during fraction collection?

A: Since this compound is colorless, direct visual tracking is impossible.[7] The standard method is to collect sequential small fractions (e.g., 5-10 mL each) and analyze them using TLC.[7][16]

Because the phenyl ring in the molecule is a chromophore, the compound is UV-active. After developing the TLC plate with your collected fractions, you can visualize the spots under a UV lamp (typically at 254 nm).[9][17] The compound will appear as a dark spot against the fluorescent background of the TLC plate.[17] This allows you to identify which fractions contain your product and assess their purity before combining them.[18]

Section 2: Experimental Protocols & Workflows

Adherence to a validated protocol is key to reproducibility. The following workflows provide a step-by-step guide from method development to final purification.

Overall Purification Workflow

G cluster_prep Phase 1: Preparation & Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation A Crude Product Mixture B Develop Separation Method via TLC A->B C Identify Optimal Solvent System (Rf ≈ 0.2-0.4) B->C D Pack Column with Silica Gel Slurry C->D Proceed to Column E Load Sample (Wet or Dry Loading) D->E F Elute with Solvent System & Collect Fractions E->F G Analyze Fractions by TLC (UV Visualization) F->G Analyze Collected Fractions H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified this compound I->J

Caption: A standard workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography Purification

This protocol assumes the optimal solvent system has been determined by TLC.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[4]

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your starting, non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, packing the silica bed under gravity or gentle air pressure.[18] The top of the silica bed must be perfectly flat.

    • Add a protective layer of sand on top of the packed silica. Drain the solvent until it is just level with the top of the sand layer.[18]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice, or the eluent itself if solubility allows).[19]

    • Carefully pipette the dissolved sample onto the center of the sand layer, ensuring not to disturb the silica bed.

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

    • Carefully add a small amount of the eluent to wash the sides of the column and allow this to absorb as well. Repeat this wash once more.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with your chosen eluent.

    • Begin eluting the solvent through the column, collecting the eluent in sequentially numbered test tubes or flasks. Maintain a constant head of solvent above the silica to prevent the column from running dry.

    • If a gradient elution is needed (i.e., to elute more polar impurities after your product), you can gradually increase the percentage of the polar solvent in your eluent mixture.[7]

  • Analysis:

    • Spot each collected fraction (or every few fractions) onto a TLC plate.

    • Develop the plate in the chromatography solvent system and visualize under a UV lamp.

    • Identify the fractions containing only the spot corresponding to your pure product.

    • Combine these pure fractions into a clean, pre-weighed flask.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting Logic Flow

G cluster_sep Separation Issues cluster_elution Elution Issues cluster_shape Peak Shape Issues cluster_integrity Sample Integrity Start Unsatisfactory Purification Result P1 Poor Separation / Co-elution Start->P1 P2 Compound Not Eluting Start->P2 P3 Compound in Solvent Front Start->P3 P4 Peak Tailing Start->P4 P5 Peak Fronting Start->P5 P6 Suspected Decomposition Start->P6 S1 1. Use a shallower solvent gradient. 2. Change solvent system (e.g., Hexane/DCM) to alter selectivity. 3. Ensure proper column packing. P1->S1 Solution S2 1. Increase eluent polarity (more EtOAc). 2. Check compound stability on silica (see P5). P2->S2 Solution S3 1. Decrease eluent polarity (less EtOAc). 2. Confirm correct solvent was used. P3->S3 Solution S4 1. Compound may be too concentrated. 2. Add 1% triethylamine if basic impurities are present. 3. Ensure homogenous column packing. P4->S4 Solution S5 1. Sample overload is the most common cause. 2. Dilute sample or use a larger column. P5->S5 Solution S6 1. Perform 2D TLC to check stability. 2. Deactivate silica with triethylamine. 3. Switch to a neutral stationary phase like alumina. P6->S6 Solution

Caption: A decision tree for troubleshooting common column chromatography problems.

Q: My compound is eluting with an impurity (co-elution). How can I improve the separation?

A: Co-elution occurs when the Rf values of your product and an impurity are too similar in the chosen solvent system.

  • Cause: Insufficient selectivity of the mobile phase or poor column efficiency.

  • Solution:

    • Optimize the Solvent System: This is the most powerful variable. Changing the composition of the mobile phase can alter the relative affinities of the compounds for the stationary phase.[20] For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Hexane can change the elution order or improve separation.

    • Use a Shallower Gradient: If you are using a gradient elution (gradually increasing polarity), make the increase in polarity more gradual around the point where your compound elutes. This will increase the effective "length" of the column for your compound, allowing more time for separation.

    • Improve Column Packing: An improperly packed column with channels or cracks will lead to broad bands and poor separation.[21] Ensure your silica is packed uniformly without any air bubbles.

Q: My compound is not coming off the column, even with highly polar solvent systems.

A: This indicates that your compound is very strongly adsorbed to the silica gel.

  • Cause: The compound might be significantly more polar than anticipated, or it could be reacting with the stationary phase.

  • Solution:

    • Increase Solvent Polarity Drastically: Try a more aggressive polar solvent system, such as 5-10% Methanol in Dichloromethane.[6] Note that using more than 10% methanol can risk dissolving some of the silica gel.[6]

    • Check for Decomposition: The compound may be degrading on the acidic silica gel, in which case it will never elute.[22] Test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.

Q: I'm observing significant peak tailing in my TLC analysis of the fractions.

A: Peak tailing, where the spot appears elongated with a "tail," is a common issue.

  • Cause: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly the acidic silanol groups on the silica surface.[23] It can also be a sign of mass overload.[23]

  • Solution:

    • Reduce Sample Concentration: Overloading the column is a frequent cause of both tailing and fronting.[23] Try running the column with less material.

    • Modify the Mobile Phase: If the tailing is due to interaction with acidic silica, adding a small amount (0.5-1%) of a modifier can help. For basic compounds (like amines), adding triethylamine can mask the acidic sites.[6][24] For acidic compounds, a small amount of acetic acid may improve peak shape.

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is not close to the pKa of your compound, which can cause molecules to exist in both ionized and neutral forms, leading to poor peak shape.

Q: My compound's spots are showing "peak fronting." What does this indicate?

A: Peak fronting, where the front of the spot is sloped and the back is sharp, is less common than tailing but has a very specific cause.

  • Cause: The most common cause of peak fronting is sample overload .[21][25][26] When the concentration of the sample is too high, all the interactive sites on the stationary phase become saturated, and excess molecules are forced to travel ahead with the mobile phase, resulting in a "front."[26] Another potential, though less common, cause is poor sample solubility in the mobile phase.[23]

  • Solution:

    • Dilute the Sample: The simplest and most effective solution is to decrease the concentration of the sample being loaded onto the column.[26]

    • Increase Column Capacity: Use a column with a larger diameter or more stationary phase to handle the amount of sample.

Section 4: Quantitative Data Summary

Table 1: Solvent Systems for Normal-Phase Chromatography on Silica Gel
Solvent System (v/v)Relative PolarityTypical Application for this compound
10% Ethyl Acetate / HexanesLowEluting non-polar impurities. Product Rf will be very low.
20-30% Ethyl Acetate / HexanesMediumOptimal Range. Should provide an Rf of 0.2-0.4 for the product.
40-50% Ethyl Acetate / HexanesHighEluting the product quickly or eluting more polar impurities.
5% Methanol / DichloromethaneVery High"Flushing" the column to elute very strongly adsorbed compounds.[6]

Section 5: References

  • Oreate AI Blog. (2026, January 7). How to Calculate the Rf in Chromatography.

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?.

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry).

  • Khan Academy. Calculating retention factors for TLC.

  • Brainly. (2024, January 11). If the compounds you are separating on the column are colorless, what technique can you use to determine if.

  • Chemistry For Everyone. (2025, September 9). What Is The RF Value And Its Importance In Chromatography?.

  • Out-Class. How to Find the Rf Value in Chromatography.

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.

  • Chromacademey. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

  • Homework.Study.com. In a hypothetical column chromatography experiment, the compounds that are being separated are colorless.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • Lisa Nichols. (2022, March 8). Colorless Column. YouTube.

  • Benchchem. Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.

  • Columbia University. Column chromatography.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?.

  • University of Calgary. Column chromatography.

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography.

  • Biocompare. (2023, May 18). Chromatography Column Selection Guide.

  • Phenomenex. TROUBLESHOOTING GUIDE.

  • Molnar Institute. Solvent selection in liquid chromatography.

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification.

  • King Group. Successful Flash Chromatography.

  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography.

Sources

Technical Support Center: Synthesis and Purification of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of Methyl 3-(4-cyanophenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical guidance, and robust purification protocols in a practical question-and-answer format. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also to understand their origins.

I. Frequently Asked Questions (FAQs): Synthesis & Side Products

Q1: What is the most common synthetic route to this compound and what are the expected side products?

A1: The most prevalent and industrially scalable synthesis of this compound involves a two-step process:

  • Palladium-catalyzed Heck reaction: This reaction couples a 4-halobenzonitrile (commonly 4-bromobenzonitrile or 4-iodobenzonitrile) with methyl acrylate to form Methyl (E)-3-(4-cyanophenyl)acrylate.[1] This reaction is known for its efficiency in forming carbon-carbon bonds.[2][3][4][5]

  • Reduction of the double bond: The resulting acrylate is then reduced to the desired propanoate. This can be achieved through various methods, most commonly catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).

The primary side products encountered in this synthesis originate from the Heck reaction and the subsequent reduction step. These include:

  • Unreacted Starting Materials: Residual 4-halobenzonitrile and methyl acrylate.

  • Heck Reaction Side Products:

    • Double Arylation Product (Impurity A): Methyl 3,3-bis(4-cyanophenyl)propanoate, arising from a second Heck coupling onto the initial product.[6]

    • Positional Isomers (Impurity B): Small amounts of Methyl 2-(4-cyanophenyl)acrylate may form, although the reaction is highly regioselective for the β-position.[1]

  • Incomplete Reduction Product (Impurity C): Residual Methyl (E)-3-(4-cyanophenyl)acrylate if the reduction step does not go to completion.

dot graph "Heck_Reaction_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Synthetic pathway to this compound and formation of key side products.

Q2: My Heck reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

A2: A common pitfall in palladium-catalyzed reactions is catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.

  • Reagent Purity: Impurities in starting materials, particularly the aryl halide and solvent, can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

  • Catalyst and Ligand Integrity: The palladium source and phosphine ligands can degrade over time. Use freshly opened or properly stored catalyst and ligand. The choice of ligand is also critical; for electron-poor aryl bromides like 4-bromobenzonitrile, electron-rich and bulky phosphine ligands often improve reaction rates.

  • Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or sodium acetate.[2] The solubility and strength of the base can significantly impact the reaction. If using an inorganic base like K₂CO₃, ensure it is finely powdered to maximize surface area.

  • Temperature: Heck reactions often require elevated temperatures (80-140 °C).[7] If the reaction is slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

II. Side Product Identification: An Analytical Guide

Q3: How can I use Thin Layer Chromatography (TLC) to monitor my reaction and identify the presence of side products?

A3: TLC is an invaluable tool for real-time reaction monitoring. Here’s a practical guide:

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates are suitable.

  • Mobile Phase: A good starting point for separating the non-polar starting materials from the more polar products is a mixture of hexane and ethyl acetate. A common ratio to begin with is 4:1 or 3:1 (hexane:ethyl acetate). You may need to adjust the polarity based on your observations. More polar solvent systems, such as those containing small amounts of methanol in dichloromethane, can also be effective.[8][9]

  • Visualization: The aromatic nature of the product and side products allows for easy visualization under a UV lamp (254 nm).

  • Interpreting the Chromatogram:

    • The starting aryl halide will be the least polar spot (highest Rf value).

    • Methyl (E)-3-(4-cyanophenyl)acrylate will be more polar than the starting materials.

    • The desired product, this compound, will have a slightly different Rf value than the acrylate, typically appearing as a new spot as the reduction progresses.

    • The double arylation product is significantly larger and often more polar, resulting in a lower Rf value.

dot graph "TLC_Analysis" { rankdir="TB"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, color="#5F6368"];

} Caption: Representative TLC plate showing the relative positions of starting material, product, and key impurities.

Q4: What are the key differentiating features in the ¹H and ¹³C NMR spectra of this compound and its main impurities?

A4: NMR spectroscopy is the definitive method for identifying your product and any impurities. Below is a summary of expected chemical shifts.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
This compound (Product) ~7.6 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.0 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, CH₂-CO)~173 (C=O), ~145 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~119 (CN), ~110 (Ar-C-CN), ~52 (OCH₃), ~35 (Ar-CH₂), ~30 (CH₂-CO)
Methyl (E)-3-(4-cyanophenyl)acrylate (Impurity C) ~7.7 (d, 1H, =CH-Ar), ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.5 (d, 1H, =CH-CO), ~3.8 (s, 3H, OCH₃)~166 (C=O), ~144 (=CH-Ar), ~138 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~120 (=CH-CO), ~118 (CN), ~112 (Ar-C-CN), ~52 (OCH₃)
Methyl 3,3-bis(4-cyanophenyl)propanoate (Impurity A) Multiple aromatic signals, a triplet for the methine proton (~4.5 ppm), and a doublet for the methylene protons (~3.0 ppm).Additional aromatic signals and a distinct methine carbon signal.

Note: The provided NMR data for the product and impurities are estimations based on spectral data of similar compounds and general principles of NMR spectroscopy.[10][11][12][13][14][15][16][17][18] The most telling feature for distinguishing the product from Impurity C is the disappearance of the vinyl protons (doublets around 7.7 and 6.5 ppm) and the appearance of two triplets for the aliphatic protons (~3.0 and ~2.7 ppm).

III. Troubleshooting and Purification Protocols

Q5: I have a mixture of my desired product and unreacted starting materials. What is the most efficient way to remove them?

A5: Unreacted starting materials can typically be removed with a simple workup and/or column chromatography.

Protocol: Aqueous Workup

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Wash with brine to remove residual water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

If starting materials persist, they can be readily separated by flash column chromatography.

Q6: How can I remove the double arylation side product (Impurity A)?

A6: The double arylation product is significantly larger and generally has different polarity compared to the desired product, making it amenable to separation by column chromatography or recrystallization.

Protocol: Flash Column Chromatography

  • Adsorbent: Silica gel is the standard stationary phase.[7]

  • Eluent System: Begin with a low polarity mobile phase, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity. The less polar desired product should elute before the more polar double arylation product. Monitor the fractions by TLC to identify the pure product.[8]

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

dot graph "Column_Chromatography" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for purification of this compound by column chromatography.

Q7: My product is contaminated with the unreduced acrylate (Impurity C). What is the best method for purification?

A7: The acrylate is structurally very similar to the propanoate, which can make separation challenging. However, the presence of the double bond in the acrylate provides a key difference in polarity.

Protocol: Recrystallization

Recrystallization is often an effective method for removing small amounts of impurities from a solid product.[19]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of hexane and ethyl acetate.[20]

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot recrystallization solvent. b. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.[21] e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the crystals under vacuum.

If recrystallization is not effective, careful column chromatography with a shallow gradient of a hexane/ethyl acetate solvent system can often resolve the two compounds.

IV. References

Sources

Improving the purity of synthesized "Methyl 3-(4-cyanophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 3-(4-cyanophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity-related challenges encountered during its synthesis. Our focus is on providing practical, causality-driven advice to help you achieve high-purity material for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, particularly through the common route of Fischer esterification of 3-(4-cyanophenyl)propanoic acid with methanol, several impurities can arise.[1] Understanding these impurities is the first step toward effective purification.

  • Unreacted Starting Material: The most prevalent impurity is typically the starting carboxylic acid, 3-(4-cyanophenyl)propanoic acid.[2] Due to the reversible nature of esterification, the reaction may not proceed to completion.[1][3]

  • Hydrolysis Product: The desired ester can hydrolyze back to the carboxylic acid if exposed to water for extended periods, especially under acidic or basic conditions during the workup.[4]

  • Solvent Residues: Residual methanol from the esterification or other solvents (e.g., ethyl acetate, dichloromethane) from the extraction process can be present.

  • Side-Reaction Products: While less common under standard esterification conditions, side reactions involving the nitrile group are possible, especially if harsh reagents or high temperatures are used.

Here is a summary of the key species you may encounter:

Compound NameChemical StructureMolecular Weight ( g/mol )PolarityKey Differentiating Feature
This compound (Product) N#Cc1ccc(CCC(=O)OC)cc1189.21ModerateDesired neutral ester.
3-(4-cyanophenyl)propanoic acid (Starting Material) N#Cc1ccc(CCC(=O)O)cc1175.18HighAcidic proton, more polar.

Troubleshooting Guide

Issue 1: My crude product contains a significant amount of unreacted 3-(4-cyanophenyl)propanoic acid, as seen on my TLC plate.

Cause: This is the most common issue and stems from the equilibrium of the esterification reaction.[1] The presence of the carboxylic acid will make subsequent purification steps more challenging and can affect the physical state of your product, often resulting in an oil or waxy solid.

Solution: Liquid-Liquid Extraction with a Mild Base

A simple and highly effective first purification step is an aqueous wash with a mild base to remove the acidic starting material.

Step-by-Step Protocol: Basic Wash

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ gas) as the acid is neutralized. Repeat the wash 2-3 times.

  • Water Wash: Wash the organic layer with water to remove any residual bicarbonate solution.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]

Why this works: The acidic carboxylic acid reacts with the mild base (NaHCO₃) to form its sodium salt (sodium 3-(4-cyanophenyl)propanoate). This salt is highly soluble in the aqueous layer and is thus extracted from the organic layer, which retains your neutral ester product.

cluster_0 Separatory Funnel Crude_Mixture Crude Product in Ethyl Acetate (Ester + Acid) Aqueous_Layer Aqueous NaHCO₃ Layer (Sodium Carboxylate Salt) Crude_Mixture->Aqueous_Layer Acid reacts & moves to aqueous phase Organic_Layer Purified Organic Layer (Ester) Crude_Mixture->Organic_Layer Neutral ester remains in organic phase

Caption: Basic wash separates the acidic starting material from the neutral ester product.

Issue 2: My product is a persistent oil or a waxy solid that won't crystallize. How can I purify it?

Cause: The presence of impurities, even after a basic wash, can inhibit crystallization. If your product remains non-crystalline, column chromatography is the preferred method of purification.[6] If it is a solid but impure, recrystallization is an excellent option.

Workflow: Choosing a Purification Method

start Product after basic wash is_solid Is the product a solid? start->is_solid is_oily Is the product an oil or waxy solid? is_solid->is_oily No recrystallize Proceed with Recrystallization is_solid->recrystallize Yes chromatography Proceed with Flash Column Chromatography is_oily->chromatography Yes end_pure High-Purity Product recrystallize->end_pure chromatography->end_pure

Caption: Decision workflow for post-wash purification.

Solution A: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] Since the primary remaining impurity (unreacted acid) is significantly more polar than the ester product, separation is generally straightforward.

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4 and show good separation from other spots. A gradient of hexane and ethyl acetate is a common starting point.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent (e.g., hexane). Ensure the packing is uniform to avoid channels.[6]

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.[6] This generally provides better separation than loading the sample dissolved in solvent.

  • Elution: Begin eluting the column with your chosen mobile phase, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL per test tube) and monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Solution B: Recrystallization

If your product is a solid, recrystallization is a powerful and scalable purification technique.[9] The goal is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10]

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes, toluene) to find a suitable one.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Issue 3: How do I confirm the purity of my final product?

Cause: Visual inspection is not sufficient. You must use analytical techniques to verify the purity and identity of your compound.

Solutions: Analytical Validation

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run a sample of your final product alongside the starting material to confirm the absence of the latter.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[10] The starting material, 3-(4-cyanophenyl)propanoic acid, has a reported melting point of 138-143 °C. Your purified ester should have a distinct and sharp melting point.

  • Spectroscopic Analysis (NMR, IR):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for structural confirmation and purity assessment. Look for the characteristic singlet for the methyl ester protons (~3.7 ppm) and the absence of the broad carboxylic acid proton signal (>10 ppm). Integration of the peaks should correspond to the expected proton ratios.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of the key functional groups. Look for the strong C≡N (nitrile) stretch (~2230 cm⁻¹) and the C=O (ester) stretch (~1730 cm⁻¹). The broad O-H stretch of a carboxylic acid impurity (~2500-3300 cm⁻¹) should be absent.

By systematically addressing potential impurities through logical purification steps and validating the results with appropriate analytical techniques, you can confidently improve the purity of your synthesized this compound for reliable downstream applications.

References

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • MySkinRecipes. Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemguide. Hydrolysis of esters. Available at: [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. Available at: [Link]

  • MDPI. Synthesis of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (3). Available at: [Link]

  • ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. Synthesis of methyl-3-cyanobenzoate by a green process. Available at: [Link]

  • Chemical Synthesis Database. methyl 3-(4-amino-6-phenyl-1,3,5-triazin-2-yl)propanoate. Available at: [Link]

  • Reddit. Co-Eluting compounds in Column chromatography. Available at: [Link]

  • ResearchGate. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions | Request PDF. Available at: [Link]

  • Journal of Hygienic Engineering and Design. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Available at: [Link]

  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]

  • Google Patents. EP0021114B1 - Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production.
  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • Google Patents. EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Available at: [Link]

  • Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Available at: [Link]

  • ResearchGate. Preparation and synthetic applications of cyano compounds. Available at: [Link]

  • ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]

  • National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available at: [Link]

  • ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Available at: [Link]

  • precisionFDA. METHYL 3-CYANOPROPANOATE. Available at: [Link]

  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF. Available at: [Link]

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Technical Support Center: Synthesis of Substituted Propanoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted propanoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during these synthetic procedures. Our focus is on providing practical, experience-driven insights to enhance the success and efficiency of your experiments.

Introduction: The Nuances of Propanoate Synthesis

The synthesis of substituted propanoates is a cornerstone of organic chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of flavor and fragrance compounds. While seemingly straightforward, these syntheses are often plagued by challenges such as low yields, side reactions, and purification difficulties. This guide will address these common pitfalls, offering not just solutions but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Preventative Measures: Setting the Stage for Success

Before delving into troubleshooting, it's crucial to establish a robust experimental setup. Many "problems" that arise during a reaction can be traced back to inadequate preparation.

  • Reagent Quality: Always use freshly distilled or high-purity solvents and reagents. Water is a common enemy in many esterification and alkylation reactions, leading to unwanted hydrolysis.

  • Inert Atmosphere: For reactions involving strong bases like Lithium Diisopropylamide (LDA) for α-alkylation, maintaining a strictly inert atmosphere (e.g., under Argon or Nitrogen) is paramount to prevent quenching of the base and other side reactions.

  • Temperature Control: Precise temperature control is critical, especially for kinetically controlled reactions like certain enolate formations. Use a reliable cryostat or an ice/salt bath for sub-zero temperatures.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Challenges in Esterification (e.g., Fischer Esterification)

Question 1: My Fischer esterification reaction is giving a very low yield of the desired propanoate. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction.[1][2] The equilibrium can be shifted towards the product by:

  • Water Removal: The water produced as a byproduct can hydrolyze the ester back to the starting materials.[1][2]

    • Azeotropic Distillation: Employing a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it forms.[1][3]

    • Drying Agents: The use of dehydrating agents such as molecular sieves can sequester water from the reaction mixture.[1][3]

  • Reactant Stoichiometry: Using an excess of one of the reactants (usually the less expensive one, often the alcohol) can drive the equilibrium towards the product.[4][5]

  • Catalyst Choice and Concentration: While strong acids like sulfuric acid are effective catalysts, their concentration needs to be optimized to maximize the reaction rate while minimizing side reactions like the formation of diethyl ether.[1][4] Heterogeneous catalysts, such as Amberlyst-15, can also be employed for easier separation.[1]

  • Reaction Temperature and Time: Increasing the temperature generally increases the reaction rate.[5] However, excessively high temperatures can lead to decomposition. A typical reaction time is 2-4 hours.[1]

Experimental Protocol: Optimizing Fischer Esterification

  • Combine the carboxylic acid (1 equivalent), the alcohol (3-5 equivalents), and a catalytic amount of sulfuric acid (e.g., 0.1 equivalents) in a round-bottom flask.

  • Attach a Dean-Stark apparatus and a condenser.

  • Add a suitable solvent for azeotropic water removal (e.g., toluene).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and proceed with the work-up.

Question 2: I'm observing significant formation of a side product, diethyl ether, in my acid-catalyzed esterification of propanoic acid with ethanol. How can I minimize this?

Answer: The formation of diethyl ether is a known side reaction in acid-catalyzed esterifications involving ethanol, particularly at higher temperatures.[1] This occurs through the acid-catalyzed dehydration of ethanol. To mitigate this:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of ether formation.

  • Optimize Catalyst Concentration: Use the minimum effective amount of the acid catalyst.

  • Choose a Different Catalyst: Consider using a milder catalyst, such as a solid acid catalyst, which can be more selective.

II. Pitfalls in α-Alkylation of Propanoates

Question 3: My α-alkylation of an ethyl propanoate is resulting in a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer: Achieving selective mono-alkylation of esters can be challenging. The key is to control the formation of the enolate and the subsequent reaction with the alkylating agent.

  • Choice of Base: A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for the quantitative and irreversible deprotonation of the ester at the α-position.[6][7] This minimizes the presence of unreacted starting material that could lead to side reactions. The use of weaker bases like ethoxides can lead to self-condensation reactions.[7]

  • Reaction Temperature: The formation of the enolate with LDA should be performed at low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions.[6][8]

  • Order of Addition: Add the ester slowly to a solution of LDA to ensure that the ester is always in the presence of excess base, promoting complete enolate formation. Then, add the alkylating agent to the pre-formed enolate.

  • Alkylating Agent: Use a reactive primary alkyl halide (e.g., methyl iodide or a primary alkyl bromide) to ensure a rapid SN2 reaction.[6][9][10] Secondary and tertiary halides are prone to elimination reactions.[7][10]

Diagram: Logical Workflow for α-Alkylation Troubleshooting

G start Low Yield or Mixture of Products in α-Alkylation check_base Is the base strong and non-nucleophilic (e.g., LDA)? start->check_base check_temp Was the enolate formed at low temperature (-78 °C)? check_base->check_temp Yes solution_base Use a strong, hindered base like LDA. check_base->solution_base No check_addition Was the ester added to the base? check_temp->check_addition Yes solution_temp Maintain low temperature during enolate formation. check_temp->solution_temp No check_alkyl_halide Is the alkylating agent a primary halide? check_addition->check_alkyl_halide Yes solution_addition Add ester to LDA solution, then add alkyl halide. check_addition->solution_addition No solution_alkyl_halide Use a primary alkyl halide to avoid elimination. check_alkyl_halide->solution_alkyl_halide No success Improved Selectivity and Yield check_alkyl_halide->success Yes solution_base->check_temp solution_temp->check_addition solution_addition->check_alkyl_halide solution_alkyl_halide->success

Caption: Troubleshooting workflow for α-alkylation of propanoates.

III. Hydrolysis and Purification Issues

Question 4: I suspect my substituted propanoate is hydrolyzing during work-up or purification. How can I prevent this and what are the signs?

Answer: Ester hydrolysis is a common issue, especially for more reactive esters or under harsh pH conditions.[2][11] It can occur under both acidic and basic conditions.[2][11][12]

  • Signs of Hydrolysis: The presence of the corresponding carboxylic acid as an impurity in your NMR or IR spectra. In an IR spectrum, the appearance of a broad O-H stretch around 3000 cm⁻¹ is indicative of a carboxylic acid.

  • Prevention during Work-up:

    • Avoid strong acids or bases during aqueous extraction. Use a mild base like sodium bicarbonate to neutralize any acid catalyst, but be mindful that prolonged contact can promote hydrolysis.

    • Work quickly and at low temperatures.

    • Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Prevention during Purification:

    • For column chromatography, ensure your silica gel is neutral. Acidic silica gel can catalyze hydrolysis.

    • Consider distillation for purification if your compound is thermally stable and volatile.[1][13]

Table: Typical Spectroscopic Data for Propanoates and Common Impurities

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Ethyl Propanoate ~1.1 (t, 3H), ~2.3 (q, 2H), ~4.1 (q, 2H), ~1.2 (t, 3H)~9, ~28, ~60, ~174~1740 (C=O)
Propanoic Acid ~1.1 (t, 3H), ~2.3 (q, 2H), ~11-12 (br s, 1H)~9, ~28, ~179~1710 (C=O), 2500-3300 (br, O-H)
Ethanol ~1.2 (t, 3H), ~3.6 (q, 2H), variable (br s, 1H)~18, ~583200-3600 (br, O-H)

Question 5: I am struggling to remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification reaction. What is the best way to purify my propanoate?

Answer: The removal of dicyclohexylurea (DCU), a common byproduct when using dicyclohexylcarbodiimide (DCC) as a coupling agent, is a frequent purification challenge due to its limited solubility in many organic solvents.[3]

  • Filtration: A significant portion of the DCU will precipitate out of the reaction mixture (e.g., in dichloromethane or ethyl acetate) upon cooling and can be removed by filtration.[3]

  • Solvent Choice for Precipitation: After the initial filtration, concentrating the filtrate and adding a solvent in which your product is soluble but DCU is not (e.g., diethyl ether or hexane) can cause more DCU to precipitate.

  • Column Chromatography: If DCU persists, column chromatography is often necessary. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the desired ester from the more polar DCU.

  • Alternative Coupling Agents: To avoid this issue in the future, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct is water-soluble and easily removed during an aqueous work-up.[3]

Concluding Remarks

The synthesis of substituted propanoates, while a fundamental transformation, requires careful attention to detail and a thorough understanding of the potential pitfalls. By implementing the preventative measures and troubleshooting strategies outlined in this guide, you will be better equipped to overcome common challenges and achieve your synthetic goals with greater efficiency and success.

References

  • Patsnap Eureka. (2025, July 22).
  • (2025, December 25).
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
  • Chemistry LibreTexts. (2015, March 17). The Hydrolysis of Esters.
  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
  • KPU Pressbooks. 7.
  • Asian Journal of Research in Chemistry.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
  • ResearchGate. Esterification of propanoic acid with 1-propanol (at 70 C)
  • (2022, February 18).
  • Google Patents. US4304925A - Process for purifying esters.
  • (2014, April 13).
  • Chegg.com. (2021, March 14). Solved Ester Hydrolysis Synthesis of Propanoic Acid.
  • PMC - NIH. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • Reddit. (2024, February 18).
  • Unacademy. Hydrocarbon.
  • PMC - NIH. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis : r/OrganicChemistry.
  • Chemistry LibreTexts. (2025, March 12). 22.
  • (2021, April 20). 21.
  • Chemistry Steps.
  • ResearchGate. (2016, April 15).
  • AZoLifeSciences. (2022, February 24). Common Mistakes and Misconceptions in Organic Chemistry.
  • Google Patents.
  • ResearchGate. Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy.
  • MDPI.
  • PubMed. (2019, October 25).

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Technical Support Center: Navigating the Scale-Up of Methyl 3-(4-cyanophenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful scale-up of chemical syntheses is a critical phase in drug development and manufacturing, often presenting a unique set of challenges not encountered at the laboratory scale. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(4-cyanophenyl)propanoate. We will explore potential issues arising from two plausible synthetic routes and offer expert insights and actionable solutions to ensure a safe, efficient, and scalable process.

Postulated Synthetic Routes for this compound

For the purpose of this guide, we will focus on two common and industrially relevant synthetic strategies to produce this compound.

Route 1: Heck Coupling and Subsequent Hydrogenation

This route involves the palladium-catalyzed coupling of an aryl halide with methyl acrylate, followed by the reduction of the resulting unsaturated ester.

A 4-Bromobenzonitrile C Heck Coupling (Pd catalyst, Base) A->C B Methyl Acrylate B->C D Methyl 3-(4-cyanophenyl)acrylate C->D Formation of unsaturated ester E Hydrogenation (e.g., H2, Pd/C) D->E F This compound E->F Reduction of double bond A Methyl 3-(4-bromophenyl)propanoate C Palladium-Catalyzed Cyanation A->C B Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) B->C D This compound C->D Introduction of cyano group cluster_0 Troubleshooting Decision Tree A Low Yield or Stalled Reaction B Check Catalyst Activity A->B Is it a catalytic reaction? C Check Reaction Conditions A->C D Check Starting Material Purity A->D E Improve Agitation Use Robust Ligand Ensure Inert Atmosphere B->E F Optimize Temperature and Base Ensure Anhydrous Conditions C->F G Analyze and Purify Starting Materials D->G

Byproducts in "Methyl 3-(4-cyanophenyl)propanoate" synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Synthesis of Methyl 3-(4-cyanophenyl)propanoate

A Guide to Byproduct Prevention and Troubleshooting for Researchers

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. We understand that achieving high purity and yield is critical. This document, structured in a question-and-answer format, provides in-depth technical insights, troubleshooting guides, and validated protocols to help you navigate the common challenges associated with byproduct formation during synthesis.

Part 1: Byproducts in the Heck Reaction Route

The Mizoroki-Heck reaction is a powerful method for C-C bond formation, coupling an unsaturated halide with an alkene using a palladium catalyst.[1] It is a common strategy for synthesizing precursors to compounds like this compound. However, several side reactions can lead to impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter when using a Heck reaction to synthesize a precursor to this compound?

A1: The primary byproducts in a Heck reaction are typically:

  • Homocoupling Products (Dimers): Formation of a dimer from your aryl halide (e.g., 4,4'-dicyanobiphenyl from 4-bromobenzonitrile).

  • Olefin Isomerization Products: Migration of the double bond in the product, leading to a mixture of regioisomers. This occurs due to the reversibility of the β-hydride elimination step.[2][3]

Q2: I'm observing a significant amount of aryl halide homocoupling. What are the root causes and how can I prevent it?

A2: Homocoupling of the aryl halide is a common side reaction. It is often caused by several factors that can be controlled:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the homocoupling side reaction relative to the desired cross-coupling.[4]

  • Suboptimal Base or Ligand: The choice of base and ligand is crucial for stabilizing the catalytic intermediates and ensuring the desired reaction pathway is favored.

  • High Reactant Concentrations: High concentrations of the aryl halide can increase the probability of the homocoupling pathway.

Solutions to Minimize Homocoupling:

  • Lower the Reaction Temperature: This can selectively slow down the undesired homocoupling reaction.[4]

  • Optimize the Base: The base is critical for regenerating the Pd(0) catalyst. Common bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) should be evaluated for optimal performance.[3]

  • Slow Addition of Reagents: Adding the aryl halide slowly to the reaction mixture can maintain its low concentration, thus disfavoring the dimerization reaction.[4]

  • Use of Additives: In some cases, mild reducing agents can help maintain the palladium catalyst in its active Pd(0) state, preventing side reactions.[4]

Q3: My product is a mixture of alkene isomers. What causes this and what is the solution?

A3: The formation of alkene isomers is due to a side reaction known as olefin isomerization.

  • Root Cause: The β-hydride elimination step in the Heck catalytic cycle is reversible. If the subsequent reductive elimination to regenerate the Pd(0) catalyst is slow, the palladium hydride intermediate can re-add to the newly formed alkene product in a different orientation, leading to double bond migration.[2][3]

Solutions to Prevent Olefin Isomerization:

  • Addition of Silver or Thallium Salts: Additives like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) act as halide scavengers. They promote a "cationic pathway" for the reaction, leading to a rapid and irreversible reductive elimination of HX, which prevents the re-addition of the palladium hydride species.[3][5]

  • Use a Stronger Base: A more effective base can speed up the final catalyst regeneration step, thereby reducing the lifetime of the palladium hydride intermediate that causes isomerization.[3]

Troubleshooting Guide: Heck Reaction
Issue ObservedPotential CauseRecommended Solution
Low or No Conversion Inactive CatalystEnsure the Pd(II) precatalyst is properly reduced to active Pd(0) in situ.[6] Use fresh, high-quality catalyst and ligands.
Poor Solvent ChoiceUse anhydrous, degassed aprotic polar solvents like DMF or THF.[5]
Significant Homocoupling Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress over a longer period.[4]
Reactant concentration is too high.Employ slow addition of the aryl halide to the reaction mixture.[4]
Olefin Isomerization Reversible β-hydride elimination.Add a halide scavenger like a silver or thallium salt to force an irreversible elimination.[3][5]
Base is not effective enough.Switch to a stronger base to accelerate the regeneration of the Pd(0) catalyst.[3]
Palladium Black Formation Catalyst DecompositionUse phosphine ligands to stabilize the Pd(0) catalyst.[5] Consider "Jeffery conditions" with tetraalkylammonium salts.[3]
Visualization: Heck Reaction Catalytic Cycle & Byproduct Formation

Heck_Byproducts Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Homocoupling Homocoupling Byproduct (Ar-Ar) PdII->Homocoupling Side Reaction Pd_Alkene Ar-Pd(II)-X(L)₂(Alkene) Coord->Pd_Alkene Insert Migratory Insertion Pd_Alkene->Insert Pd_Alkyl R-Pd(II)-X(L)₂ Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta Pd_Hydride H-Pd(II)-X(L)₂(Product) Beta->Pd_Hydride Product Reduct Reductive Elimination (+ Base) Pd_Hydride->Reduct -HX Isomerization Isomerization Byproduct Pd_Hydride->Isomerization Reversible Reaction Reduct->Pd0

Caption: Catalytic cycle of the Heck reaction showing points of byproduct formation.

Part 2: Byproducts in the Esterification Route

The direct esterification of 3-(4-cyanophenyl)propanoic acid with methanol, typically under acidic catalysis (Fischer esterification), is another common synthetic route. The main challenges here are achieving complete conversion and preventing product hydrolysis.[7]

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification reaction is not reaching completion. What can I do to drive the reaction forward?

A1: Fischer esterification is an equilibrium-controlled process.[7] To shift the equilibrium towards the product (the ester), you need to apply Le Chatelier's principle.

Strategies to Improve Yield:

  • Use Excess Alcohol: Using methanol as the solvent (a large excess) will drive the equilibrium towards the formation of the methyl ester.[7]

  • Remove Water: Water is a byproduct of the reaction. Its removal will pull the equilibrium to the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[7]

Q2: I'm concerned about the hydrolysis of my final product, this compound, during workup or storage. How can I prevent this?

A2: Ester hydrolysis is the reverse of esterification and can be catalyzed by both acid and base.[8]

Prevention Strategies:

  • Maintain Low Moisture Levels: During workup and storage, minimize the product's exposure to water. Ensure all solvents are anhydrous and store the final product in a dry environment.[9]

  • Control pH: Avoid strongly acidic or basic conditions during the workup. Neutralize the reaction mixture carefully and wash with brine to remove residual acid or base. In some cases, maintaining a slightly acidic or basic pH can slow degradation.[9]

  • Use Ester Stabilizers: For long-term storage or formulation, specific chemical stabilizers like carbodiimides can be incorporated to protect against hydrolysis.[9]

Q3: Are there milder alternatives to Fischer esterification that can avoid strong acids?

A3: Yes, if your substrate is sensitive to strong acids, other methods are available. Steglich esterification is an excellent alternative that proceeds under mild, neutral conditions. This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[10]

Troubleshooting Guide: Esterification
Issue ObservedPotential CauseRecommended Solution
Low Conversion Equilibrium not shiftedUse a large excess of methanol and/or actively remove water from the reaction.[7][11]
Insufficient catalystEnsure an adequate amount of acid catalyst (e.g., H₂SO₄) is used.
Product Hydrolysis Presence of water and acid/basePerform a careful, neutral workup. Dry the organic extracts thoroughly before solvent removal.[9]
Side reactions with sensitive functional groups Harsh acidic conditionsConsider a milder method like Steglich esterification using DCC/DMAP.[10]
Visualization: Fischer Esterification Equilibrium

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic Acid\n(R-COOH) Carboxylic Acid (R-COOH) Alcohol\n(R'-OH) Alcohol (R'-OH) Water\n(H₂O) Water (H₂O) Ester\n(R-COOR') Ester (R-COOR') Remove Water Remove Water Water\n(H₂O)->Remove Water Drives reaction -> Excess Alcohol Excess Alcohol Excess Alcohol->Alcohol\n(R'-OH) Drives reaction ->

Caption: Equilibrium in Fischer esterification and methods to drive product formation.

Part 3: Experimental Protocols & Purification

Protocol 1: Optimized Heck Reaction for a Precursor

This protocol is a general guideline for coupling 4-bromobenzonitrile with methyl acrylate to form methyl (E)-3-(4-cyanophenyl)acrylate, a direct precursor.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 equiv), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Solvent and Reagents Addition: Add anhydrous, degassed DMF. Then, add methyl acrylate (1.2 equiv) and triethylamine (2.0 equiv).

  • Reaction Execution: Heat the mixture to a carefully controlled temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-cyanophenyl)propanoic acid (1.0 equiv) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting carboxylic acid.[13]

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Purification: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude ester, which can be further purified by chromatography or recrystallization if necessary.[12]

References

  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Benchchem.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
  • Heck reaction. (2023). Chemistry LibreTexts.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
  • The Heck Reaction. Chem 115 Myers.
  • Hydrolysis of methyl esters for production of fatty acids. Google Patents. US5508455A.
  • Strategies to minimize byproduct formation in Heck reactions. Benchchem.
  • Heck Reaction. Organic Chemistry Portal.
  • Methyl Esters. Organic Chemistry Portal.
  • Hydrolysis of methyl esters. Chemguide.
  • Heck reaction. Wikipedia.
  • Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Esterification - alcohols and carboxylic acids. Chemguide.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health.
  • Heck Reaction. (2023). Chemistry LibreTexts.

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Technical Support Center: Methyl 3-(4-cyanophenyl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed work-up procedures, troubleshooting advice, and answers to frequently asked questions for reactions yielding Methyl 3-(4-cyanophenyl)propanoate. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure high-purity outcomes. The advice herein is synthesized from established chemical principles and field-proven methodologies.

I. Overview of a Standard Work-up Procedure

The synthesis of this compound often involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction between 4-halobenzonitrile and methyl acrylate.[1][2] The primary goals of the work-up are to quench the reaction, remove the palladium catalyst and inorganic salts, and isolate the pure product from organic byproducts and unreacted starting materials.

General Experimental Workflow Diagram

The following diagram outlines the typical sequence of steps in a post-reaction work-up and purification protocol.

G cluster_0 Reaction Completion cluster_1 Primary Work-up cluster_2 Purification cluster_3 Final Product Reaction Reaction Mixture (Product, Catalyst, Base, Solvents) Quench 1. Quench Reaction (e.g., add H₂O or NH₄Cl) Reaction->Quench Filter 2. Filter through Celite® (Removes Pd Black) Quench->Filter Extract 3. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Filter->Extract Dry 4. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate 5. Concentrate in vacuo (Rotary Evaporation) Dry->Concentrate Purify 6. Purify Crude Product Concentrate->Purify Column Flash Column Chromatography Purify->Column Primary Method Recrystal Recrystallization Purify->Recrystal Alternative/ Final Polish Final Pure this compound Column->Final Recrystal->Final

Caption: General workflow for reaction work-up and purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that this guide addresses? A1: This guide is primarily tailored for the work-up of the Mizoroki-Heck reaction.[3] This palladium-catalyzed reaction couples an aryl halide (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile) with methyl acrylate.[4][5] The principles discussed are also broadly applicable to similar cross-coupling reactions like the Suzuki coupling.[6][7]

Q2: Why is filtering through Celite® or silica gel necessary before aqueous work-up? A2: At the end of a Heck reaction, the palladium catalyst often precipitates as fine black particles ("palladium black").[8] These particles can act as powerful emulsifying agents, making the subsequent liquid-liquid extraction extremely difficult. Filtering the entire reaction mixture through a pad of an inert filter aid like Celite® effectively removes this heterogeneous catalyst, leading to a clean separation between the organic and aqueous layers.[9]

Q3: What is the purpose of each wash during the liquid-liquid extraction? A3: Each wash is designed to remove specific impurities:

  • Water/Dilute Acid (e.g., 1M HCl): Neutralizes the inorganic or organic base (e.g., triethylamine, K₂CO₃) used in the reaction, converting it into a water-soluble salt that partitions into the aqueous layer.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: Removes any remaining acidic impurities.

  • Brine (Saturated NaCl Solution): Washes the organic layer to remove bulk water and helps to break up minor emulsions before the final drying step.[10]

Q4: My product appears to be an oil, but I've seen reports of it being a solid. Why? A4: The physical state of a compound is highly dependent on its purity. While highly pure this compound may be a low-melting solid or crystalline material, residual solvents or minor impurities can depress the melting point, causing it to present as a colorless to pale yellow oil.[11] Thorough drying under high vacuum is essential.

III. Troubleshooting Guide

This section addresses specific problems encountered during the work-up and purification phases.

Problem 1: The reaction mixture is a dark, viscous slurry, and filtration is extremely slow.
  • Question: My reaction has finished, and it's a black, thick mixture. When I try to filter it through Celite®, it clogs immediately. What's happening and what should I do?

  • Analysis & Solution: This is a common issue caused by the precipitation of palladium black and inorganic salts within a viscous reaction medium (like DMF or NMP).

    • Dilute First: Before filtering, dilute the reaction mixture significantly with a solvent that is fully miscible with your reaction solvent but has a lower boiling point, such as ethyl acetate or dichloromethane (DCM). This decreases the viscosity and helps suspend the fine particles.

    • Use a Wider Funnel: Employ a Büchner or fritted glass funnel with a larger surface area instead of a small Hirsch funnel.

    • Build a Proper Filter Pad: Create a multi-layer filter pad. Start with a layer of sand (approx. 1 cm) at the bottom of the funnel, followed by a thick layer of Celite® or silica gel (approx. 3-5 cm). Gently press the pad down and pre-wet it with the dilution solvent before adding your reaction mixture.[10]

    • Wash Thoroughly: After the mixture has passed through, wash the filter cake extensively with more of the dilution solvent to ensure all your product is recovered.

Problem 2: A persistent emulsion forms during liquid-liquid extraction.
  • Question: I've filtered off the palladium, but now I have an inseparable emulsion between my organic and aqueous layers. How can I break it?

  • Analysis & Solution: Emulsions are often caused by residual fine particulates or amphiphilic species.

    • Add Brine: The first and simplest solution is to add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often forces the layers to separate.[10]

    • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel 10-15 times to allow for extraction with minimal emulsion formation.

    • Filter the Emulsion: If brine fails, drain the entire contents of the separatory funnel through the same Celite® pad used previously (or a fresh one). This can physically disrupt the emulsion interface.

    • Change the Organic Solvent: If the problem persists, consider that your solvent may be the issue. If using DCM, which is denser than water, try switching to a less dense solvent like ethyl acetate for the extraction after removing the DCM via rotary evaporation.

Problem 3: TLC analysis of the crude product shows multiple spots.
  • Question: My crude product TLC (run in 4:1 Hexanes:Ethyl Acetate) shows three spots: one at Rf ≈ 0.8, one at my product Rf ≈ 0.4, and a streak from the baseline. What are these impurities?

  • Analysis & Solution: This is a typical impurity profile for a Heck reaction.

    • High Rf Spot (Rf ≈ 0.8): This is likely unreacted 4-bromobenzonitrile or a related non-polar byproduct. It is less polar than the ester product and thus travels further up the TLC plate.

    • Product Spot (Rf ≈ 0.4): This is your target molecule, this compound.

    • Baseline Streak: This indicates highly polar impurities, such as residual base (triethylamine hydrobromide) or other inorganic salts that were not fully removed during the aqueous wash.

  • Purification Strategy: Flash column chromatography is the ideal method for separation.[12] The table below provides a guideline for solvent systems.

CompoundTypical Rf (4:1 Hex:EtOAc)Elution Characteristics
4-Bromobenzonitrile~0.8Elutes quickly with non-polar solvents.
Product ~0.4 Well-separated from starting material.
Polar Impurities~0.0 (streaking)Will remain on the column or require a much more polar solvent system to elute.

Step-by-Step Flash Chromatography Protocol:

  • Prepare the Column: Dry-pack a column with silica gel.

  • Load the Sample: Adsorb your crude oil onto a small amount of silica gel ("dry loading") for better separation.[12]

  • Elute: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) to wash off the high-Rf impurity. Monitor the fractions by TLC.

  • Increase Polarity: Once the first impurity is gone, increase the solvent polarity (e.g., to 4:1 or 3:1 Hexanes:EtOAc) to elute your product.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Problem 4: Final product yield is low after purification.
  • Question: After my column, I recovered only 30% of the theoretical yield. Where did my product go?

  • Analysis & Solution: Product loss can occur at multiple stages. A systematic check is required.

G Start Low Final Yield Check_Reaction Was the reaction complete? (Check crude TLC) Start->Check_Reaction Check_Filter Was the filter cake thoroughly washed? Start->Check_Filter Check_Extraction Did product remain in the aqueous layer? (Back-extract) Start->Check_Extraction Check_Column Was the column polarity optimal? (Check TLC of all fractions) Start->Check_Column Incomplete_Rxn Root Cause: Incomplete Conversion Check_Reaction->Incomplete_Rxn No, starting material present Filter_Loss Root Cause: Physical loss on filter aid Check_Filter->Filter_Loss No Extraction_Loss Root Cause: Poor partitioning or emulsion loss Check_Extraction->Extraction_Loss Yes Column_Loss Root Cause: Co-elution with impurities or product retained on column Check_Column->Column_Loss No

Caption: Decision tree for troubleshooting low product yield.

  • Incomplete Reaction: Check the TLC of your crude material. If significant starting material is present, the issue is with the reaction itself, not the work-up.

  • Loss on Filter Pad: The product can remain adsorbed to the Celite®/silica pad. Ensure you wash the cake with several column volumes of your extraction solvent.

  • Loss in Aqueous Layer: If your product has some water solubility or if the pH of the aqueous layer is basic (leading to potential hydrolysis of the ester), some product may remain in the aqueous phase. To check this, perform a "back-extraction" of the combined aqueous layers with fresh ethyl acetate.

  • Loss During Chromatography: Sometimes product can co-elute with an impurity, leading to the discarding of mixed fractions. In other cases, if the product is unstable on silica, it may decompose on the column. Running a small analytical column first can help diagnose this.

IV. References

  • Heck, R. F.; Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972 , 37 (14), 2320–2322. [Link]

  • Organic Syntheses. Procedure for Dichloromethane Extraction and Washing. Org. Synth.2020 , 97, 246-259. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? Discussion. 2014 . [Link]

  • Royal Society of Chemistry. General procedure for flash column chromatography. [Link]

  • Phan, N. T. S.; Van Der Sluys, M.; Jones, C. W. On the Nature of the Active Species in Palladium Catalyzed Mizoroki−Heck and Suzuki−Miyaura Couplings − Homogeneous or Heterogeneous Catalysis, A Critical Review. Adv. Synth. Catal.2006 , 348 (6), 609-679. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Cengage Learning: Boston, MA, 2011; pp 89-99 (General Recrystallization Theory). [Link]

  • Köhling, P.; Schmidt, A. M.; Eilbracht, P. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry2000 , 6 (5), 843-8. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. Supporting Information for Lewis acid-promoted site-selective cyanation of phenols. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • ChemHelpASAP. Suzuki Cross-Coupling Reaction. 2020 . [Link]

  • An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Supporting Information. [Link]

  • ResearchGate. Heck reaction between bromobenzene (PhBr) and methyl acrylate. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. 2016 . [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Assessment of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic efficacy. Methyl 3-(4-cyanophenyl)propanoate, a key building block in the synthesis of various pharmaceutical compounds, demands rigorous purity assessment to ensure the reliability of downstream processes and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques for evaluating the purity of this compound, grounded in scientific principles and practical application.

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the context of the assessment (e.g., routine quality control versus reference standard certification). This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), offering a comprehensive overview of their strengths, limitations, and practical implementation. All methodologies should be validated in accordance with regulatory guidelines such as ICH Q2(R1) to ensure accuracy, precision, specificity, and robustness.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a highly versatile and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] Its strength lies in its exceptional resolving power, enabling the separation of the main component from structurally similar impurities.

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most effective. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the relative hydrophobicity of the analytes; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

Causality in Method Development

The selection of HPLC parameters is a critical exercise in chemical causality. The choice of a C18 column is based on the aromatic and ester functionalities of the target molecule, which provide sufficient hydrophobic character for retention. The mobile phase composition, a gradient of acetonitrile and water, is optimized to provide a balance between adequate retention of the main peak and the effective elution and separation of potential impurities, which may have a range of polarities. The UV detection wavelength is selected based on the chromophore of the molecule, the cyanophenyl group, which exhibits strong absorbance in the UV region, ensuring high sensitivity.

Self-Validating System

A robust HPLC method incorporates self-validating checks. System suitability tests (SSTs), including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, are performed before each analytical run to ensure the chromatographic system is performing optimally. A well-resolved chromatogram, where all peaks return to baseline, provides confidence in the quantification. Furthermore, the use of a photodiode array (PDA) detector can provide spectral information for each peak, helping to confirm peak identity and purity.

Experimental Protocol: Reversed-Phase HPLC for this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calculation:

  • Purity is typically determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[4][5] While this compound itself has limited volatility, GC-MS is invaluable for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

Principle of Operation

In GC, a sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

Expertise in Application

The decision to use GC-MS is based on an understanding of the potential impurity profile. For instance, if the synthesis involves solvents like toluene or reagents like methyl acrylate, GC-MS is the ideal tool for their detection at trace levels. The choice of a non-polar capillary column (e.g., DB-5ms) is suitable for a wide range of volatile organic compounds. The temperature program is designed to ensure the efficient separation of analytes with varying boiling points.

Trustworthiness through Confirmation

The dual nature of GC-MS, providing both chromatographic retention time and a mass spectrum, offers a high degree of confidence in compound identification. The retention time provides a preliminary identification, which is then confirmed by matching the acquired mass spectrum with a reference library (e.g., NIST). This dual confirmation makes the results highly trustworthy.

Experimental Protocol: GC-MS for Volatile Impurities in this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-500.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering the unique advantage of providing a direct measurement of the analyte concentration without the need for a specific reference standard of the compound itself.[6][7][8][9][10] This makes it an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value.

Underlying Principles

qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By co-dissolving a known mass of the sample with a known mass of a stable, high-purity internal standard with a known structure, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.

Rationale for Experimental Choices

The selection of a suitable internal standard is paramount for accurate qNMR. The standard should be stable, non-reactive with the sample, have a simple spectrum with at least one signal that is well-resolved from the analyte signals, and be accurately weighable. Maleic acid or dimethyl sulfone are often good choices. The choice of a deuterated solvent is critical to provide a lock signal for the spectrometer and to dissolve both the sample and the internal standard. The relaxation delay (d1) is set to be at least five times the longest spin-lattice relaxation time (T1) of the signals being integrated to ensure complete relaxation and accurate quantification.

A Self-Validating Approach

The qNMR experiment itself contains internal validation checks. The presence of sharp, well-defined peaks and a flat baseline indicates a properly functioning instrument. The consistency of the calculated purity value when using different, well-resolved signals from the analyte molecule provides a high degree of confidence in the result. Furthermore, as a structurally specific technique, NMR can simultaneously identify and quantify impurities if their signals are resolved.[10]

Experimental Protocol: ¹H-qNMR for this compound Purity

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

Materials:

  • Internal Standard: Maleic acid (high purity, accurately weighed).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation).

  • Number of Scans: 8 or 16 (for good signal-to-noise).

Data Processing and Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved singlet from the analyte (e.g., the methyl ester protons) and a well-resolved singlet from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Differential Scanning Calorimetry (DSC): A Thermal Method for High-Purity Samples

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11][12] For high-purity crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[11][13]

The Van't Hoff Relationship

The presence of impurities in a crystalline substance broadens the melting range and lowers the melting point.[11][14] This phenomenon is described by the Van't Hoff equation, which relates the mole fraction of the impurity to the melting temperature. By analyzing the shape of the melting endotherm, the purity of the sample can be calculated.

Application and Limitations

DSC is most accurate for samples with a purity of >98.5 mol%.[14] It is a valuable orthogonal technique to chromatography, as it is sensitive to impurities that are eutectic in nature. However, its accuracy is dependent on several factors, including the assumption that the impurities are soluble in the molten analyte and insoluble in the solid phase.[12][14] It is also not suitable for amorphous or thermally unstable compounds.

Ensuring Trustworthy Data

To obtain reliable DSC purity data, slow heating rates (e.g., 0.5-2 °C/min) are used to maintain thermal equilibrium.[14] The instrument must be properly calibrated for temperature and enthalpy using certified reference materials like indium. The sample should be well-packed in a hermetically sealed pan to prevent sublimation or decomposition.[15]

Experimental Protocol: DSC for Purity Determination

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Experimental Conditions:

  • Sample Pan: Aluminum, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1 °C/min.

  • Temperature Range: Ambient to a temperature sufficiently above the melting point of the sample.

Data Analysis:

  • The purity is calculated from the melting peak using the software provided with the instrument, which applies the Van't Hoff equation to the partial areas of the endotherm.

Comparative Summary of Analytical Methods

Method Principle Primary Application Advantages Limitations
HPLC Differential partitioning between stationary and mobile phasesRoutine purity testing, quantification of non-volatile impuritiesHigh resolution, high sensitivity, applicable to a wide range of compounds.[4]Requires a reference standard for absolute quantification, can be time-consuming.
GC-MS Separation by volatility, identification by mass spectrumIdentification and quantification of volatile impurities (e.g., residual solvents)High sensitivity and specificity, excellent for identification.[4][5]Not suitable for non-volatile or thermally labile compounds.
qNMR Signal intensity proportional to the number of nucleiAbsolute purity determination, certification of reference standardsPrimary method (no specific reference standard needed), structurally informative, non-destructive.[6][7][8][10]Lower sensitivity than chromatographic methods, requires a high-purity internal standard, expensive instrumentation.
DSC Melting point depressionPurity assessment of high-purity crystalline substancesFast, requires small sample amount, orthogonal to chromatography.[11][13]Only applicable to crystalline, thermally stable compounds with high purity (>98.5%); assumes ideal eutectic behavior.[12][14]

Logical Workflow for Purity Assessment

The selection of an appropriate analytical method or combination of methods should follow a logical progression to ensure a comprehensive purity profile of this compound.

Sources

A Comparative Guide to Cyanophenyl-Containing Scaffolds: An In-depth Analysis of Methyl 3-(4-cyanophenyl)propanoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyanophenyl motif is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, its role as a versatile synthetic handle, and its ability to modulate physicochemical characteristics in bioactive molecules and functional materials.[1][2] This guide provides a comprehensive comparative analysis of Methyl 3-(4-cyanophenyl)propanoate, a representative building block, against other structurally significant cyanophenyl compounds. We delve into the nuances of their synthesis, physicochemical properties, and structure-activity relationships (SAR), offering field-proven insights for researchers, scientists, and drug development professionals. By explaining the causality behind molecular design choices and providing validated experimental frameworks, this document serves as a practical resource for leveraging the cyanophenyl scaffold in advanced research applications.

Introduction: The Strategic Importance of the Cyanophenyl Group

The incorporation of a cyanophenyl group into a molecular scaffold is a deliberate and strategic decision in chemical design. The cyano (nitrile) group is a potent electron-withdrawing moiety, which significantly influences the electronic distribution of the aromatic ring.[2] This property is critical in tuning the reactivity of the molecule and its potential as a ligand for biological targets. Furthermore, the linear geometry of the nitrile group and its capacity to act as a hydrogen bond acceptor make it a valuable pharmacophore for establishing specific, high-affinity interactions with proteins and other biological macromolecules.[3] In materials science, these same electronic characteristics are harnessed to create organic materials with tailored optical and charge-transport properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.[1][4][5][6]

This guide centers on this compound as a focal point for comparison. Its structure combines the key cyanophenyl group with a methyl propanoate side chain, a feature that imparts specific properties related to lipophilicity, metabolic stability, and synthetic versatility. By comparing it with analogs that differ in the alkyl linker, the terminal functional group, or the substitution pattern, we can elucidate the subtle yet critical structure-property relationships that govern the utility of this important class of compounds.

Part 1: Profile of the Core Compound: this compound

This compound is a bifunctional organic molecule that serves primarily as an intermediate and building block in organic synthesis. Its structure is characterized by a para-substituted cyanophenyl ring connected to a methyl ester via a three-carbon aliphatic chain.

Synthesis and Physicochemical Profile

The synthesis of this compound can be achieved through several established organic chemistry routes, often involving the modification of a precursor like 4-cyanobenzaldehyde or a related phenylpropanoic acid. A common conceptual pathway involves the esterification of 3-(4-cyanophenyl)propanoic acid.

Below is a summary of its key physicochemical properties, many of which are predicted via computational models due to the compound's status as a synthetic intermediate rather than a final product.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
CAS Number 113569-42-1-
Predicted LogP 2.1 - 2.5Computational
Topological Polar Surface Area 50.0 ŲComputational
Hydrogen Bond Acceptors 2 (Nitrile N, Carbonyl O)-
Hydrogen Bond Donors 0-
Rotatable Bond Count 4-

Note: Predicted values are derived from standard computational algorithms and serve as estimates.

The methyl ester functionality is a critical feature. In drug discovery, converting a carboxylic acid to its methyl ester (a process often used in prodrug strategies) increases lipophilicity.[7][8] This can enhance cell membrane permeability and oral bioavailability. The ester is designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This choice, therefore, represents a deliberate strategy to optimize pharmacokinetic properties.[8]

Part 2: A Comparative Analysis with Structurally Diverse Cyanophenyl Compounds

To understand the unique value of this compound, we compare it against three other cyanophenyl compounds that represent key structural variations.

  • 4-Cyanophenylacetic acid: Features a shorter two-carbon linker and a terminal carboxylic acid.

  • 3-(4-Cyanophenyl)benzoic acid: A biphenyl system with a meta-substituted carboxylic acid, removing the flexible alkyl linker.

  • 4-Cyanophenol: The simplest analog, with a hydroxyl group directly attached to the cyanophenyl ring.

Comparative Data Table
CompoundStructureMW ( g/mol )Melting Point (°C)Predicted LogPKey Differentiators & Rationale for Use
This compound 189.21N/A~2.3Prodrug Potential: Increased lipophilicity over acid form; suitable for optimizing pharmacokinetics.[8]
4-Cyanophenylacetic acid [9]161.16150-154[10]~1.5Active Metabolite/Direct Use: Carboxylic acid provides a strong interaction point (H-bonding, salt bridge); used as a key intermediate.[10]
3-(4-Cyanophenyl)benzoic acid [11]223.23N/A~3.4Rigid Scaffold: Biphenyl structure provides conformational rigidity, useful for probing specific binding pockets or in materials science for defined structures.[11]
4-Cyanophenol [12]119.12112-114~1.6Phenolic Functionality: OH group is a versatile handle for ether synthesis and a potent H-bond donor; also a known monoamine oxidase inhibitor.[12]
Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical SAR trends:

  • Linker Length and Flexibility: The propanoate linker in our core compound provides more conformational flexibility than the acetic acid analog and significantly more than the rigid biphenyl system. This flexibility can be crucial for a molecule to adopt the optimal conformation for binding to a biological target. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. The choice of linker is a classic optimization problem in drug design.

  • Terminal Functional Group: The transition from a methyl ester to a carboxylic acid drastically changes the compound's properties. 4-Cyanophenylacetic acid is more polar and acidic, making it more likely to be ionized at physiological pH.[9] This ionization is often key for forming strong, charge-assisted hydrogen bonds with target proteins. The ester, being neutral and more lipophilic, serves to deliver the molecule to its site of action.[7]

  • Aromatic Scaffold: Moving from a single phenyl ring to a biphenyl system, as in 3-(4-Cyanophenyl)benzoic acid, introduces a larger, more rigid, and more lipophilic scaffold.[11] Such structures are often explored in materials science for liquid crystals or in medicinal chemistry to occupy larger, more planar binding sites.[11][13]

Part 3: Experimental and In Silico Protocols

To ensure scientific integrity and provide actionable guidance, this section details validated methodologies for synthesis and analysis.

Experimental Protocol: Synthesis of 4-Cyanophenylacetic Acid

This protocol describes a representative synthesis for a key comparator, demonstrating a common route to such molecules starting from an amino precursor. The choice of this protocol is based on its clear, multi-step nature which is well-documented.[10]

Objective: To synthesize 4-Cyanophenylacetic acid from 4-aminophenylacetic acid via a Sandmeyer reaction.

Methodology:

  • Diazotization: a. Suspend 4-aminophenylacetic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.0 eq). b. Cool the suspension to 0-5 °C in an ice-water bath. c. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 20-30 minutes at 0-5 °C. Causality Note: This step converts the primary amine into a diazonium group, an excellent leaving group, which is essential for the subsequent substitution reaction.

  • Cyanation (Sandmeyer Reaction): a. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. b. Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. c. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure completion. Causality Note: The copper(I) catalyst facilitates the replacement of the diazonium group with a cyanide group, forming the stable carbon-carbon bond.

  • Workup and Purification: a. Cool the reaction mixture and extract with an organic solvent like ethyl acetate. b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude residue by column chromatography (silica gel) or recrystallization to yield 4-cyanophenylacetic acid as a solid.[10] Causality Note: The purification step is critical to remove unreacted starting materials and inorganic salts, ensuring the final product meets the required purity for subsequent applications.

Workflow Diagram: General Synthetic Approach

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Reaction cluster_modification Step 3: Functional Group Modification (Optional) cluster_purification Step 4: Purification A Aryl Amine (e.g., 4-Aminophenylacetic acid) B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C C Aryl Nitrile (e.g., 4-Cyanophenylacetic acid) B->C CuCN D Final Product (e.g., Methyl Ester) C->D MeOH, H₂SO₄ E Pure Compound D->E Chromatography or Recrystallization

Caption: A generalized workflow for the synthesis of cyanophenyl compounds.

In Silico Protocol: Comparative Property Prediction

Objective: To generate reliable, comparable physicochemical data for novel or uncharacterized cyanophenyl compounds.

Methodology:

  • Structure Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each compound of interest. For this compound, this is COC(=O)CCc1ccc(cc1)C#N.

  • Platform Selection: Utilize a validated online platform for molecular property prediction (e.g., SwissADME, ChemDraw, or similar software packages). These tools use group contribution methods and topological algorithms to estimate properties.

  • Property Calculation: Input the SMILES string and execute the calculation. Key properties to obtain include:

    • LogP (Lipophilicity): Predicts how the compound partitions between octanol and water, a key indicator of membrane permeability.

    • TPSA (Topological Polar Surface Area): Estimates the surface area of polar atoms, which correlates with transport properties.

    • Hydrogen Bond Donors/Acceptors: Counts functional groups capable of forming hydrogen bonds, critical for receptor binding.

    • Rotatable Bonds: Indicates molecular flexibility.

  • Data Tabulation and Analysis: Consolidate the predicted data into a table for direct comparison, as shown in Part 2. Trustworthiness Note: This in silico protocol is a self-validating system. By running a known compound alongside the unknown one, the accuracy of the algorithm for that chemical class can be benchmarked, increasing confidence in the predictions for the novel analog.

Part 4: Discussion and Future Perspectives

The analysis reveals that this compound occupies a strategic position within the chemical space of cyanophenyl compounds. Its methyl ester group makes it an ideal candidate for applications where controlled delivery and enhanced lipophilicity are desired, acting as a prodrug that can be unmasked to the more polar, active carboxylic acid.[7][8] This contrasts sharply with 4-cyanophenylacetic acid, which is the likely active form but may have poorer pharmacokinetic properties on its own.

The choice between a flexible alkyl linker and a rigid biphenyl scaffold is dictated entirely by the application. For drug discovery, a flexible linker allows the cyanophenyl "warhead" to orient itself optimally within a binding site.[14] For materials science, the rigid and planar nature of 3-(4-Cyanophenyl)benzoic acid is advantageous for creating ordered molecular assemblies with predictable electronic or liquid crystalline properties.[1][11]

Logical Framework for Compound Selection

G cluster_nodes A This compound B 4-Cyanophenylacetic acid C 3-(4-Cyanophenyl)benzoic acid D 4-Cyanophenol Start Research Goal? Q1 Optimize Pharmacokinetics? Start->Q1 Drug Delivery Q2 Maximize Target Interaction (Polar)? Start->Q2 Bioactivity Q3 Rigid Scaffold for Material or Planar Site? Start->Q3 Materials/Rigid Binding Q4 Simple Building Block with H-bond Donor? Start->Q4 Basic Synthesis Q1->A Yes (Prodrug) Q2->B Yes (Acid) Q3->C Yes (Biphenyl) Q4->D Yes (Phenol)

Caption: Decision logic for selecting a cyanophenyl scaffold.

Future Perspectives: The strategic use of cyanophenyl groups will undoubtedly continue to expand. In drug discovery, the focus will likely be on their incorporation into covalent inhibitors, where the nitrile can act as a mild electrophile, or as non-covalent binders that exploit dipole-dipole interactions. In materials science, the design of complex, multi-cyanophenyl architectures will drive the development of next-generation organic semiconductors and sensors.[1][15] The true value lies in understanding the nuanced interplay between structure and function, allowing scientists to select or design the optimal cyanophenyl building block for the task at hand.

Conclusion

This compound is more than a simple chemical intermediate; it is a representative of a highly strategic class of molecules. Its properties, when compared with analogs like 4-cyanophenylacetic acid, 3-(4-cyanophenyl)benzoic acid, and 4-cyanophenol, highlight a clear trade-off between lipophilicity, polarity, flexibility, and rigidity. For the medicinal chemist, it offers a tool to enhance drug delivery. For the materials scientist, its relatives provide rigid, electronically-tuned building blocks. By understanding the causal relationships between these subtle structural modifications and the resulting functional outcomes, researchers can more effectively harness the power of the cyanophenyl scaffold to drive innovation in their respective fields.

References

  • CymitQuimica. CAS 5462-71-5: 4-Cyanophenylacetic acid.
  • ChemicalBook. 4-CYANOPHENYLACETIC ACID | 5462-71-5.
  • Smolecule. Buy Methyl 3-cyano-3-(4-hydroxyphenyl)
  • CymitQuimica. CAS 149506-93-4: 3-(4-Cyanophenyl)benzoic acid.
  • ResearchGate. Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics.
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A Comparative Guide to the Biological Activity of Methyl 3-(4-cyanophenyl)propanoate and Its Analogs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Methyl 3-phenylpropanoate Scaffold and the Significance of the Cyano Moiety

The methyl 3-phenylpropanoate structure is a common motif in natural products and synthetic compounds. The propanoate chain offers a degree of flexibility, while the phenyl ring provides a site for functionalization, allowing for the modulation of physicochemical and pharmacological properties. The substituent at the para-position of the phenyl ring is a critical determinant of the molecule's interaction with biological targets.

The cyano group (-C≡N) is a particularly interesting functional group in medicinal chemistry. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and its linear geometry can significantly influence a molecule's polarity, metabolic stability, and binding affinity to target proteins. This guide will explore the known biological activities of analogs where the cyano group is replaced by other key functional groups—hydroxyl (-OH), methoxy (-OCH3), amino (-NH2), and nitro (-NO2)—to build a predictive framework for the biological evaluation of Methyl 3-(4-cyanophenyl)propanoate.

Comparative Analysis of Biological Activities of Analogs

The biological activities of the selected analogs provide valuable insights into the potential therapeutic applications of this chemical class. The following sections summarize the reported activities, highlighting the influence of the para-substituent.

Methyl 3-(4-hydroxyphenyl)propanoate (Analog A)

This analog, with a hydroxyl group, is a known natural product. Its reported biological activities are primarily in the agricultural domain, where it functions as a nitrification inhibitor and a plant growth regulator[1]. However, the phenolic hydroxyl group is a common feature in many pharmacologically active compounds, often contributing to antioxidant and anticancer properties. Indeed, derivatives of the closely related structure, 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated promising anticancer and antioxidant activities[2]. This suggests that the core scaffold, when appropriately functionalized, can exhibit therapeutically relevant effects.

Methyl 3-(4-methoxyphenyl)propanoate (Analog B)

The methoxy analog is also a natural product[3][4]. While specific biological activities for this exact compound are not extensively documented in the readily available literature, related structures offer clues. For instance, 2-Amino-3-(3,4-dimethoxyphenyl) propanoic acid has been reported to possess antibacterial, antimicrobial, anti-inflammatory, and antioxidant properties[5]. Furthermore, derivatives of 3-((4-Methoxyphenyl)amino]propanehydrazide have been investigated for their antioxidant and anticancer activities[6]. The methoxy group, by altering the electronic properties and lipophilicity compared to the hydroxyl group, can modulate the compound's interaction with biological targets.

Methyl 3-(4-aminophenyl)propanoate (Analog C)

The amino-substituted analog's biological profile is less characterized in public databases, with available information primarily focusing on its chemical properties and safety data[7]. The amino group, being a strong electron-donating group and a hydrogen bond donor/acceptor, can significantly impact a molecule's biological activity. For context, the simple p-aminophenol structure is a key component of the anticancer and antioxidant drug Fenretinide[8]. This suggests that the introduction of an amino group to the methyl 3-phenylpropanoate scaffold could impart cytotoxic or antioxidant activities.

Methyl 3-(4-nitrophenyl)propanoate (Analog D)

Similar to the amino analog, specific biological activity data for the nitro-substituted compound is sparse in major public databases[9]. The nitro group is a strong electron-withdrawing group and is present in numerous antimicrobial and anticancer agents. For example, derivatives of 3-Methyl-4-Nitrobenzoate have been evaluated for their antifungal activity[10]. The potent electronic effects of the nitro group make this analog a candidate for investigation in antimicrobial and cytotoxicity assays.

Data Summary: A Comparative Overview

The following table summarizes the known and inferred biological activities of the analogs, providing a basis for a proposed experimental investigation of this compound.

CompoundStructurePara-SubstituentKnown/Inferred Biological ActivitiesReference
This compound Structure of this compound-CNTo be determined-
Analog A: Methyl 3-(4-hydroxyphenyl)propanoate Structure of Methyl 3-(4-hydroxyphenyl)propanoate-OHNitrification inhibitor, plant growth regulator. Related structures show anticancer and antioxidant activity.[1][2]
Analog B: Methyl 3-(4-methoxyphenyl)propanoate Structure of Methyl 3-(4-methoxyphenyl)propanoate-OCH3Natural product. Related structures show antibacterial, antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[3][4][5][6]
Analog C: Methyl 3-(4-aminophenyl)propanoate Structure of Methyl 3-(4-aminophenyl)propanoate-NH2Limited data. Related simple structures are components of anticancer and antioxidant agents.[7][8]
Analog D: Methyl 3-(4-nitrophenyl)propanoate Structure of Methyl 3-(4-nitrophenyl)propanoate-NO2Limited data. Related structures show antifungal activity.[9][10]

Proposed Experimental Protocols for Comparative Evaluation

To systematically evaluate the biological activity of this compound and its analogs, a tiered screening approach is recommended. This should begin with broad cytotoxicity screening, followed by more specific assays based on the initial findings and the activities of the known analogs.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity[11][12]. It measures the metabolic activity of cells, which is indicative of their health.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Screening

Given the diverse activities of the analogs, screening against a panel of relevant enzymes is a logical next step. The choice of enzymes should be guided by the initial cytotoxicity data and the known pharmacology of related structures. For example, if the compounds show antioxidant potential, assays for enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) could be relevant.

Objective: To determine the inhibitory potential of the test compounds against selected enzymes.

Step-by-Step Methodology (General Protocol):

  • Reagent Preparation: Prepare assay buffer, substrate solution, enzyme solution, and test compound solutions at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound or vehicle control.

  • Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at a specific temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will be specific to the enzyme and substrate used.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Visualization of Workflows and Concepts

To further clarify the proposed research strategy and potential outcomes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of this compound and Analogs (A, B, C, D) Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., COX, LOX) Cytotoxicity->Enzyme Based on activity IC50 IC50 Determination Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Proposed experimental workflow for the comparative biological evaluation.

SAR_Concept cluster_analogs Para-Substituents Core Methyl 3-phenylpropanoate Core Scaffold CN -CN (Cyano) OH -OH (Hydroxyl) OCH3 -OCH3 (Methoxy) NH2 -NH2 (Amino) NO2 -NO2 (Nitro) Activity Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition) CN->Activity Influences OH->Activity Influences OCH3->Activity Influences NH2->Activity Influences NO2->Activity Influences

Sources

A Comparative Guide to the Reactivity of Methyl 3-(4-cyanophenyl)propanoate and Ethyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact reaction outcomes, yields, and timelines. This guide provides an in-depth comparison of the reactivity of two closely related compounds: Methyl 3-(4-cyanophenyl)propanoate and Ethyl 3-(4-cyanophenyl)propanoate. While direct, side-by-side comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, this guide synthesizes fundamental principles of organic chemistry, data from analogous systems, and established experimental protocols to offer valuable insights into their anticipated reactivity profiles.

Introduction: Structure and Potential Applications

This compound and Ethyl 3-(4-cyanophenyl)propanoate are substituted propanoate esters featuring a cyanophenyl group. This structural motif makes them valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and materials. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, while the ester functionality allows for a range of reactions including hydrolysis, transesterification, and reduction.

CompoundStructureMolecular FormulaMolecular WeightCAS Number
This compoundC₁₁H₁₁NO₂189.21 g/mol 20566-36-5
Ethyl 3-(4-cyanophenyl)propanoateC₁₂H₁₃NO₂203.24 g/mol 116460-89-0[1]

The primary difference between these two molecules lies in the alcohol-derived portion of the ester: a methyl group versus an ethyl group. This seemingly minor variation can lead to discernible differences in reactivity due to steric and electronic effects.

Comparative Reactivity Analysis

The reactivity of the ester group is principally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (alkoxide). The alkyl group (methyl vs. ethyl) can influence these factors through inductive (electronic) and steric effects.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is typically the attack of the hydroxide ion on the carbonyl carbon.

    • Electronic Effect: The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon of the ethyl ester may slightly reduce its electrophilicity, potentially leading to a slower reaction rate compared to the methyl ester.[2]

    • Steric Effect: The ethyl group is bulkier than the methyl group. This increased steric hindrance could impede the approach of the nucleophile (hydroxide ion) to the carbonyl carbon, further suggesting a slower hydrolysis rate for the ethyl ester.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. While electronic effects still play a role, the steric hindrance of the alkyl group can also influence the rate. It is generally anticipated that the less sterically hindered methyl ester would undergo hydrolysis at a slightly faster rate.[3]

Inference: In both acid- and base-catalyzed hydrolysis, This compound is expected to react faster than Ethyl 3-(4-cyanophenyl)propanoate , primarily due to the smaller steric profile of the methyl group.

Hydrolysis_Comparison cluster_methyl Methyl Ester Hydrolysis cluster_ethyl Ethyl Ester Hydrolysis M_Ester This compound M_TS Tetrahedral Intermediate (Less Steric Hindrance) M_Ester->M_TS Faster Attack E_Ester Ethyl 3-(4-cyanophenyl)propanoate M_Products 3-(4-cyanophenyl)propanoic acid + Methanol M_TS->M_Products E_TS Tetrahedral Intermediate (More Steric Hindrance) E_Ester->E_TS Slower Attack E_Products 3-(4-cyanophenyl)propanoic acid + Ethanol E_TS->E_Products caption Fig. 1: Anticipated relative rates of hydrolysis.

Fig. 1: Anticipated relative rates of hydrolysis.
Reduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. The choice of reducing agent is critical.

  • Using Strong Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing both esters to their corresponding primary alcohols.[3] Given its high reactivity, the difference in reactivity between the methyl and ethyl ester is likely to be minimal in terms of product outcome. However, subtle differences in reaction kinetics may still be observable, with the less hindered methyl ester potentially reacting slightly faster.

  • Using Weaker Hydride Reagents (e.g., Sodium Borohydride - NaBH₄): Sodium borohydride is generally not considered a strong enough reducing agent to reduce esters under standard conditions.[3][4] However, its reactivity can be enhanced by the use of additives or specific solvent systems. In such cases, the more electrophilic methyl ester might show a slightly higher conversion to the alcohol compared to the ethyl ester under identical, forcing conditions.

Inference: For complete reduction, LiAlH₄ is the reagent of choice for both esters. If partial reduction or differentiation were desired (though challenging), the methyl ester would likely be more susceptible to reduction under milder or borderline conditions.

Reduction_Workflow Start Ester Substrate LiAlH4 LiAlH₄ in THF, then H₂O quench Start->LiAlH4 Methyl or Ethyl Ester NaBH4 NaBH₄ in MeOH/THF Start->NaBH4 Methyl or Ethyl Ester Product_Alcohol 3-(4-cyanophenyl)propan-1-ol LiAlH4->Product_Alcohol No_Reaction No significant reaction NaBH4->No_Reaction Generally caption Fig. 2: General reduction pathways for the esters.

Fig. 2: General reduction pathways for the esters.
Transesterification

Transesterification, the conversion of one ester to another in the presence of an alcohol and a catalyst, is an equilibrium-controlled process. The relative reactivity would depend on the specific reaction conditions. In a typical scenario, such as converting the methyl or ethyl ester to a larger, less volatile ester, the reaction is driven by the removal of the more volatile alcohol (methanol or ethanol). Methanol (b.p. 64.7 °C) is more volatile than ethanol (b.p. 78.4 °C), which can make it easier to drive the equilibrium to completion when starting with the methyl ester.

Inference: This compound may be a more favorable substrate for transesterification reactions where the removal of the alcohol byproduct is the primary driving force.

Experimental Protocols for Comparative Reactivity Studies

To obtain definitive, quantitative data on the relative reactivity of these two esters, the following experimental protocols are recommended.

Protocol for Comparing Rates of Base-Catalyzed Hydrolysis

This experiment utilizes in-situ monitoring of the reaction progress by measuring the consumption of the base (e.g., NaOH) over time.

Objective: To determine the second-order rate constants for the saponification of this compound and Ethyl 3-(4-cyanophenyl)propanoate.

Materials:

  • This compound

  • Ethyl 3-(4-cyanophenyl)propanoate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Ethanol (or other suitable co-solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Stopwatch, burettes, pipettes, conical flasks

Procedure:

  • Prepare a 0.05 M solution of each ester in ethanol.

  • Equilibrate the ester solution and the 0.1 M NaOH solution in the constant temperature water bath (e.g., 25 °C).

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a flask and start the stopwatch.

  • At regular time intervals (e.g., 5, 10, 15, 20, 30 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing an excess of the standardized HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as the indicator.

  • Calculate the concentration of unreacted NaOH at each time point.

  • Plot 1/[NaOH] versus time. The slope of the resulting straight line will be the second-order rate constant (k).

  • Compare the rate constants obtained for the methyl and ethyl esters.

Protocol for Competitive Reduction with LiAlH₄

This experiment determines the relative reactivity of the two esters towards a limiting amount of reducing agent.

Objective: To qualitatively or semi-quantitatively compare the reduction rates of the two esters.

Materials:

  • This compound

  • Ethyl 3-(4-cyanophenyl)propanoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry, nitrogen-flushed flask, prepare an equimolar solution of this compound and Ethyl 3-(4-cyanophenyl)propanoate in anhydrous THF. Add a known amount of the internal standard.

  • Cool the solution to 0 °C.

  • Prepare a dilute solution of LiAlH₄ in anhydrous THF.

  • Slowly add a sub-stoichiometric amount of the LiAlH₄ solution (e.g., 0.5 equivalents relative to the total ester concentration) to the ester mixture.

  • Allow the reaction to proceed for a fixed period (e.g., 15 minutes).

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash with THF.

  • Analyze the filtrate by GC-MS.

  • Compare the relative peak areas of the unreacted methyl ester, unreacted ethyl ester, and the product alcohol, all normalized to the internal standard. A lower remaining amount of the methyl ester would indicate its higher reactivity.

Conclusion and Recommendations

Based on fundamental chemical principles, This compound is anticipated to be the more reactive of the two esters in common transformations such as hydrolysis and reduction. This is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group.

Recommendations for Researchers:

  • For reactions where higher reactivity and faster conversion are desired , this compound is likely the better choice.

  • If a slightly more stable ester is needed , for instance, to prevent premature hydrolysis during a multi-step synthesis, Ethyl 3-(4-cyanophenyl)propanoate might offer a marginal advantage.

  • In transesterification reactions , the choice may depend on the desired alcohol byproduct and the ease of its removal.

  • For applications where the biological activity of the final product is of concern, it is crucial to recognize that the choice of ester group can influence potency and cytotoxicity, as suggested by studies on analogous compounds.

It is strongly recommended that researchers perform preliminary comparative experiments, such as those outlined above, to determine the optimal substrate for their specific application.

References

  • Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 36(4), 269-283.
  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • gaussling. (2007). NaBH4 Reduction of Esters. Lamentations on Chemistry. Retrieved from [Link]

  • Farooq, A., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Proceedings of the Combustion Institute, 35(1), 445-453.

Sources

A Comparative Spectroscopic Guide to Ortho, Meta, and Para Cyanophenylpropanoates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the precise structural elucidation of positional isomers is a foundational necessity. Compounds with identical molecular formulas but different substituent placements, such as the ortho, meta, and para isomers of cyanophenylpropanoates, can exhibit profoundly different biological activities, chemical reactivities, and photophysical properties. A variance in a substituent's position by a single carbon atom can alter electronic distribution and steric hindrance, leading to distinct spectroscopic signatures.

This guide provides an in-depth comparison of ortho-, meta-, and para-cyanophenylpropanoates, leveraging a multi-spectroscopic approach. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), can be employed to unambiguously differentiate these isomers. The discussion is grounded in the fundamental principles of electronic and steric effects, explaining the causality behind the observed spectral differences and providing validated experimental protocols for replication.

Molecular Structure and Electronic Landscape

The key to differentiating these isomers lies in understanding how the electronic properties of the cyano (-CN) and propanoate (-CH₂CH₂COOR) groups interact based on their relative positions on the phenyl ring.

  • Cyano Group (-CN): A potent electron-withdrawing group through both resonance (mesomeric) and inductive effects. It deactivates the aromatic ring, pulling electron density away from it.

  • Propanoate Group (-CH₂CH₂COOR): This group is weakly deactivating through an inductive effect due to the electronegativity of the oxygen atoms. However, it does not participate in resonance with the ring directly.

The interplay of these effects creates unique electronic environments for each isomer.

  • Ortho (1,2-substitution): The two groups are adjacent, leading to significant steric hindrance and through-space electronic interactions.

  • Meta (1,3-substitution): The electronic effects of the two deactivating groups do not align through resonance, leading to a distinct pattern of electron distribution compared to the other isomers.[1]

  • Para (1,4-substitution): The groups are directly opposite. This symmetrical arrangement allows for the most efficient resonance-based electron withdrawal by the cyano group across the ring.[2]

Caption: Molecular structures of ortho, meta, and para cyanophenylpropanoate isomers.

Experimental Design and Workflow

A robust comparative analysis requires a validated and consistent experimental approach from synthesis to data acquisition. The following protocols outline a self-validating workflow.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A reliable method for synthesizing these compounds is the nucleophilic substitution of a suitably functionalized fluorobenzonitrile with a propanoate-derived enolate.

  • Enolate Formation: To a solution of ethyl propanoate in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a slight excess (1.1 equivalents) of lithium diisopropylamide (LDA). Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Nucleophilic Attack: Add 1.0 equivalent of the corresponding fluorobenzonitrile isomer (2-fluorobenzonitrile, 3-fluorobenzonitrile, or 4-fluorobenzonitrile) dropwise to the enolate solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Causality: Using a common synthetic route for all three isomers minimizes systematic variability, ensuring that any observed spectroscopic differences are attributable to isomerism, not artifacts from disparate synthetic pathways.[3][4]

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Ethyl Propanoate + Fluorobenzonitrile Isomer enolate Enolate Formation (LDA, THF, -78 °C) start->enolate nas Nucleophilic Aromatic Substitution enolate->nas purify Workup & Purification (Column Chromatography) nas->purify product Pure Isomer (ortho, meta, or para) purify->product Characterization nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir uv UV-Vis product->uv ms MS product->ms data Comparative Data Analysis nmr->data ir->data uv->data ms->data

Caption: Integrated workflow from synthesis to comparative spectroscopic analysis.

Spectroscopic Data Acquisition
  • NMR Spectroscopy: Spectra should be acquired on a 400 MHz or higher spectrometer. Samples are to be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm). Standard pulse programs for ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC) should be used.[5]

  • IR Spectroscopy: Spectra should be recorded using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory to ensure consistent path length. Data should be collected from 4000 to 400 cm⁻¹.

  • UV-Vis Spectroscopy: Absorption spectra should be obtained using a dual-beam spectrophotometer. Samples should be dissolved in a UV-grade solvent, such as acetonitrile, to prepare dilute solutions (~10⁻⁵ M) to ensure adherence to the Beer-Lambert law. Spectra should be scanned from 200 to 400 nm.

  • Mass Spectrometry: Analysis should be performed using an Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer. This allows for the observation of the molecular ion and characteristic fragmentation patterns.

Spectroscopic Comparison and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing these isomers.[6] The key lies in the chemical shifts and coupling patterns of the aromatic protons.

  • Ortho Isomer: Expected to show the most complex pattern for the four aromatic protons, likely as a series of multiplets, due to the lack of symmetry. The proton adjacent to the electron-withdrawing cyano group will be the most downfield (deshielded).

  • Meta Isomer: Will display four distinct signals for the aromatic protons. One proton will appear as a singlet-like signal (or a narrowly split triplet) as it is situated between the two substituents. The remaining three protons will show characteristic ortho and meta couplings.

  • Para Isomer: Due to its C₂ᵥ symmetry, this isomer will exhibit the simplest spectrum. The four aromatic protons are chemically equivalent in pairs, resulting in two signals, each integrating to 2H. These signals will appear as two distinct doublets due to ortho coupling (typically 6-10 Hz).[5]

¹³C NMR provides complementary information. The para isomer will show only four signals in the aromatic region due to symmetry, while the ortho and meta isomers will each show six distinct signals.

Table 1: Representative ¹H NMR Data (Aromatic Region, δ ppm) in CDCl₃

IsomerH-2H-3H-4H-5H-6Splitting Pattern Highlights
Ortho -~7.65~7.50~7.60~7.75Four complex multiplets
Meta ~7.80-~7.75~7.50~7.65H-2 appears as a narrow triplet/singlet
Para ~7.65~7.45-~7.45~7.65Two doublets (J ≈ 8 Hz), each 2H

Note: Chemical shifts are illustrative and based on established substituent effects.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups and can reveal subtle electronic differences between isomers.

  • Nitrile Stretch (C≡N): The position of this sharp, intense band is sensitive to the electronic environment. For the para isomer, the strong resonance effect of the cyano group slightly weakens the C≡N bond, leading to a lower vibrational frequency (wavenumber) compared to the meta isomer, where resonance communication is absent.[9] The ortho isomer's frequency will be influenced by a combination of resonance and steric/inductive effects.

  • Fingerprint Region (1000-650 cm⁻¹): This region contains C-H out-of-plane bending vibrations that are highly diagnostic for aromatic substitution patterns.[10][11]

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Two characteristic bands, one around 780 cm⁻¹ and another near 690 cm⁻¹.

    • Para: A single, strong band typically appearing between 810-840 cm⁻¹.

Table 2: Key Diagnostic IR Frequencies (cm⁻¹)

Isomerν(C≡N)Aromatic C-H Bending (Out-of-Plane)
Ortho ~2230~750 (strong)
Meta ~2235~780 (strong), ~690 (strong)
Para ~2228~830 (strong)

Note: Frequencies are illustrative. The relative order para < ortho < meta for the C≡N stretch is based on the interplay of resonance and inductive effects.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, which are directly affected by the degree of conjugation and electronic communication between the substituents. The primary absorption band of interest is the π → π* transition of the aromatic system.

  • Para Isomer: The direct alignment of the electron-withdrawing cyano group allows for the most extended conjugation across the benzene ring. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the para isomer is expected to absorb at the longest wavelength (λmax), an effect known as a bathochromic shift.[12][13]

  • Ortho Isomer: Also allows for extended conjugation, but steric hindrance between the adjacent groups may force one of them slightly out of the plane of the ring, slightly disrupting conjugation. This typically results in a λmax that is slightly shorter than the para isomer's.

  • Meta Isomer: Direct through-conjugation between the substituents is not possible. Therefore, the electronic transition requires more energy, resulting in absorption at the shortest wavelength (a hypsochromic shift relative to ortho and para).[14]

Table 3: Representative UV-Vis Absorption Data in Acetonitrile

Isomerλmax (nm)Molar Absorptivity, ε (M⁻¹cm⁻¹)Rationale
Ortho ~278~13,000Extended conjugation with some steric hindrance
Meta ~272~11,500Disrupted through-conjugation
Para ~285~15,000Most effective and extended conjugation
Mass Spectrometry (MS)

While standard EI-MS is excellent for determining molecular weight, it is often challenging for differentiating positional isomers because they typically produce the same molecular ion (M⁺˙).[15] However, subtle differences in fragmentation patterns can sometimes be observed.

All three isomers are expected to show a clear molecular ion peak corresponding to their exact mass. Fragmentation will likely involve the loss of parts of the propanoate chain (e.g., loss of •OR, COOR).

A potential differentiator is the "ortho effect," where adjacent functional groups interact during fragmentation. For the ortho isomer, it is conceivable to observe unique fragmentation pathways involving cyclization or rearrangement that are not possible for the meta and para isomers.[16] However, without specific high-energy collision-induced dissociation (CID) studies, the standard EI spectra may appear very similar.

Table 4: Expected Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M⁺˙)Key FragmentsDifferentiating Feature
Ortho C₁₂H₁₃NO₂⁺˙Loss of •OCH₂CH₃, Loss of •CH₂CH₂COOCH₂CH₃Potential for unique low-abundance fragments due to ortho effect
Meta C₁₂H₁₃NO₂⁺˙Loss of •OCH₂CH₃, Loss of •CH₂CH₂COOCH₂CH₃Largely indistinguishable from para isomer by standard EI-MS
Para C₁₂H₁₃NO₂⁺˙Loss of •OCH₂CH₃, Loss of •CH₂CH₂COOCH₂CH₃Largely indistinguishable from meta isomer by standard EI-MS

Conclusion

The differentiation of ortho, meta, and para cyanophenylpropanoates is readily achievable through a systematic application of standard spectroscopic techniques.

  • NMR spectroscopy offers the most definitive identification, with the unique symmetry of the para isomer yielding a simple two-doublet pattern in the ¹H spectrum, a stark contrast to the more complex spectra of the ortho and meta isomers.

  • IR spectroscopy provides unambiguous confirmation through the characteristic C-H out-of-plane bending vibrations in the fingerprint region, a classic and reliable method for determining aromatic substitution patterns.

  • UV-Vis spectroscopy serves as an excellent complementary technique, where the λmax value directly correlates with the extent of electronic conjugation, following the predictable order: para > ortho > meta.

  • Mass spectrometry confirms the molecular weight but is the least effective tool for distinguishing these specific positional isomers under standard conditions.

By integrating these techniques, researchers can confidently elucidate the precise structure of cyanophenylpropanoate isomers, a critical step in advancing drug development and materials science research.

References

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Performance of Methyl 3-(4-cyanophenyl)propanoate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Drug Development

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a pivotal decision that profoundly influences the performance, stability, and ultimate utility of a chemical entity. This guide provides a comprehensive framework for evaluating the performance of Methyl 3-(4-cyanophenyl)propanoate, a compound of interest in medicinal chemistry due to its structural motifs, in various solvent systems. While specific experimental data for this compound is not extensively available in public literature, this document will equip you with the theoretical understanding and practical protocols to generate and interpret the necessary data, enabling a robust comparison with alternative compounds.

This compound possesses two key functional groups—a nitrile and a methyl ester—that dictate its chemical behavior. The nitrile group can participate in various chemical transformations, and its reactivity is highly dependent on the solvent environment.[1][2] Similarly, the ester group's stability can be compromised under certain conditions, a factor that is significantly influenced by the chosen solvent.[3] Understanding these interactions is paramount for applications ranging from reaction optimization and purification to formulation and long-term storage.

This guide will delve into the theoretical underpinnings of solute-solvent interactions, provide detailed experimental protocols for determining solubility and stability, and discuss the anticipated effects of different solvent classes on the reactivity of this compound.

Theoretical Framework: Understanding Solute-Solvent Interactions

The performance of a compound in a solvent is governed by the principle of "like dissolves like." The polarity of both the solute and the solvent is a key determinant of solubility. Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar, each exhibiting distinct interactions with a solute.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They are effective at solvating both cations and anions. For a compound like this compound, the lone pairs on the nitrogen of the nitrile and the oxygens of the ester can act as hydrogen bond acceptors.

  • Polar Aprotic Solvents: Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess significant dipole moments but lack O-H or N-H bonds, rendering them incapable of donating hydrogen bonds.[4][5] They are particularly effective at solvating cations, leaving anions relatively "naked" and more nucleophilic.[6][7][8]

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not effectively solvate charged species. Their interactions with solutes are primarily through weaker van der Waals forces.

The choice of solvent can dramatically influence reaction kinetics. For instance, in nucleophilic substitution reactions, polar aprotic solvents can significantly accelerate the rate by not solvating and deactivating the nucleophile through hydrogen bonding.[8]

Experimental Protocols

To systematically evaluate the performance of this compound, a series of standardized experiments should be conducted.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a range of solvents using the shake-flask method, a widely accepted technique.[9]

Objective: To quantify the solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.[9] b. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: a. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. b. Analyze the filtered supernatant and the standard solutions using a validated HPLC method. c. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

  • Data Reporting: a. Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for determining the solubility of this compound.

Protocol 2: Assessment of Chemical Stability

This protocol describes a method to evaluate the stability of this compound in different solvents over time using HPLC-MS.[10][11][12][13]

Objective: To assess the degradation of this compound in various solvents under controlled conditions.

Materials:

  • Solutions of this compound of known concentration in the selected solvents.

  • Incubator or temperature-controlled chamber.

  • HPLC-MS system.

Procedure:

  • Sample Preparation: a. Prepare solutions of this compound at a known concentration in each of the selected solvents.

  • Incubation: a. Aliquot the solutions into separate vials and store them under controlled conditions (e.g., 25 °C and 40 °C).

  • Time-Point Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

  • HPLC-MS Analysis: a. Analyze the samples using a validated HPLC-MS method. The HPLC will separate the parent compound from any degradation products, and the MS will help in their identification.[13]

  • Data Analysis: a. Quantify the peak area of the parent compound at each time point. b. Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). c. Identify any major degradation products by analyzing the mass spectra.

Caption: Workflow for assessing the stability of this compound.

Comparative Analysis: Performance in Different Solvent Systems

Once the experimental data has been generated, it can be compiled into tables for easy comparison.

Table 1: Solubility of this compound and Alternatives at 25 °C

Solvent SystemThis compound (mg/mL)Alternative 1 (mg/mL)Alternative 2 (mg/mL)
Polar Protic
WaterExperimental DataExperimental DataExperimental Data
MethanolExperimental DataExperimental DataExperimental Data
EthanolExperimental DataExperimental DataExperimental Data
Polar Aprotic
AcetonitrileExperimental DataExperimental DataExperimental Data
Ethyl AcetateExperimental DataExperimental DataExperimental Data
Nonpolar
HexaneExperimental DataExperimental DataExperimental Data

Table 2: Stability of this compound and Alternatives (% Remaining after 72h at 40 °C)

Solvent SystemThis compound (%)Alternative 1 (%)Alternative 2 (%)
Polar Protic
WaterExperimental DataExperimental DataExperimental Data
MethanolExperimental DataExperimental DataExperimental Data
Polar Aprotic
AcetonitrileExperimental DataExperimental DataExperimental Data

Discussion and Interpretation of Results

The data generated from these experiments will provide valuable insights into the behavior of this compound.

  • Solubility: The solubility data will indicate the most suitable solvents for dissolving the compound for various applications. For instance, high solubility in a volatile solvent might be ideal for purification by recrystallization, while solubility in a biocompatible solvent system would be necessary for formulation studies.

  • Stability: The stability data is crucial for determining appropriate storage conditions and for identifying potential incompatibilities with certain solvent types. Degradation in protic solvents might suggest hydrolysis of the ester group, a common degradation pathway for esters.[3]

  • Reactivity: The nature of the solvent will significantly impact the reactivity of the nitrile group. In polar aprotic solvents, a nucleophile attacking the electrophilic carbon of the nitrile will be more reactive, as it is not stabilized by hydrogen bonding from the solvent. Conversely, in polar protic solvents, the nitrile nitrogen can be protonated, potentially activating the group towards certain reactions. The reactivity of cyano-containing compounds is an active area of research.[14][15]

Alternative Compounds for Comparison

To provide context for the performance of this compound, it is beneficial to compare it with structurally or functionally related compounds. Potential alternatives could include:

  • Methyl 3-(4-aminophenyl)propanoate: Replacing the cyano group with an amino group will drastically alter the compound's polarity and hydrogen bonding capabilities, providing a valuable comparison.[16]

  • 3-(4-cyanophenyl)propanoic acid: The corresponding carboxylic acid will exhibit different solubility and reactivity profiles, particularly in response to pH.

  • Other cyano-containing small molecules in drug discovery: Comparing with other nitrile-containing drug candidates can provide insights into the general behavior of this functional group in different molecular scaffolds.

Conclusion: Making Informed Solvent Selections

The systematic evaluation of this compound's performance in different solvent systems is a critical step in its development journey. By employing the protocols outlined in this guide, researchers can generate the necessary data to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing. Understanding the interplay between the compound's structure and the solvent's properties is essential for unlocking its full potential in drug discovery and development.

References

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A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 3-(4-cyanophenyl)propanoate and Its Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a cyanophenyl group and a propanoate chain, makes it a versatile building block. The most prevalent and efficient method for its synthesis is the Mizoroki-Heck reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an aryl halide, in this case, a 4-halobenzonitrile, with an alkene, methyl acrylate.

The choice of catalyst is paramount in the Mizoroki-Heck reaction, profoundly influencing the reaction's efficiency, yield, selectivity, and overall cost-effectiveness. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering experimental data and insights to aid researchers in selecting the optimal catalyst for their specific needs. We will delve into homogeneous and heterogeneous palladium catalysts, as well as the emerging field of biocatalysis.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium in different oxidation states, typically Pd(0) and Pd(II). The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Olefin Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Ar bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Olefin_Complex Olefin Complex ArPd(II)XL2->Olefin_Complex Olefin Coordination Insertion_Product Insertion Product Olefin_Complex->Insertion_Product Migratory Insertion Pd_Hydride HPd(II)XL2 Insertion_Product->Pd_Hydride β-Hydride Elimination Product Product (this compound) Pd_Hydride->Pd(0)L2 Reductive Elimination (Base) Base-H+X- Base-H+X- Ar-X Aryl Halide (e.g., 4-Bromobenzonitrile) Alkene Alkene (Methyl Acrylate) caption Figure 1: Simplified Mizoroki-Heck Catalytic Cycle

Figure 1: Simplified Mizoroki-Heck Catalytic Cycle

Comparative Study of Catalytic Systems

Homogeneous Palladium Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species.

Palladium Precursors and Ligands: A Synergistic Relationship

The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ancillary ligand is crucial. The ligand stabilizes the palladium center, influences its electronic and steric properties, and can prevent the formation of inactive palladium black. Two major classes of ligands dominate the field: phosphines and N-heterocyclic carbenes (NHCs).

  • Phosphine Ligands: These have been the traditional workhorses of cross-coupling chemistry. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom. However, they can be sensitive to air and moisture at elevated temperatures.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, forming highly stable bonds with palladium.[3] This stability often translates to higher catalyst longevity and resistance to decomposition.[2][4] Theoretical studies comparing phosphine and NHC ligands in the Heck reaction suggest that while the oxidative addition step might be favored for phosphine systems, NHC ligands offer comparable catalytic capacity with enhanced stability.[5][6]

Performance Data for Homogeneous Catalysts

The following table summarizes the performance of various homogeneous palladium catalysts in the Heck reaction of 4-halobenzonitriles with methyl acrylate.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / PPh₃4-BromobenzonitrileK₂CO₃DMF/H₂O804~90 (styrene)[7]
Pd(OAc)₂ / NHC4-BromobenzonitrileK₂CO₃DMAc1201295[2]
Pd(OAc)₂ / CM-phos4-Cyanophenyl mesylateK₂CO₃Toluene/H₂O1101285[8]
Pd(PPh₃)₄4-IodobenzonitrileK₂CO₃Toluene/H₂O80295 (phenylboronic acid)[7]
NHC-Pd(II) Complex4-BromobenzonitrileK₃PO₄·3H₂OMeOH/H₂O60688[4]

Note: Some data points are for similar substrates as direct comparative data for the target molecule is scarce in single sources. This highlights the general reactivity trends.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts are in a different phase from the reaction mixture, typically a solid catalyst in a liquid medium. Their primary advantage is the ease of separation from the product and the potential for recycling, which is economically and environmentally beneficial.[9]

Supports and Stability

Common supports for palladium include activated carbon (Pd/C), silica (Pd/SiO₂), and various polymers.[5][10] A significant challenge with supported catalysts is the leaching of palladium into the reaction medium.[11] Interestingly, studies have shown that these leached palladium species can be the primary active catalyst, with the support acting as a reservoir.[6][11] The redeposition of palladium onto the support after the reaction can allow for catalyst recycling.[11]

Performance and Reusability of Heterogeneous Catalysts

CatalystAryl HalideBaseSolventTemp. (°C)Yield (%)Reusability (cycles)Ref.
Pd/CBromobenzeneNa₂CO₃/Et₃NNMP130~80-90At least 6[5]
Pd/SiO₂4-IodoanisoleDiisopropylethylaminescCO₂/THF/MeOH145-165>90Continuous flow[12]
Pd-AmP-MCFEnallenolsDBUToluene100HighMaintained rate and yield[13]
Pd/C-polystyrene fiberAryl iodidesEt₃NDMF110>908[14]
Pd-DABCO/SilicaAryl halidesEt₃NDMF100High10[10]
Biocatalysis: A Green Frontier

While the Mizoroki-Heck reaction is a powerful tool, the reliance on precious metals and often harsh conditions is a drawback. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a milder and more sustainable alternative.

For the synthesis of cinnamic acid derivatives, enzymes such as phenylalanine ammonia-lyase (PAL) can be used to form the cinnamic acid backbone from phenylalanine. While a direct enzymatic synthesis of this compound is not yet established, a chemoenzymatic approach is plausible. For instance, an enzymatic process could be used to synthesize a precursor, which is then converted to the final product via a chemical step.

Furthermore, nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids under mild conditions.[15] This could be a potential route to modify the cyano group in related syntheses. The field of biocatalytic C-C bond formation is rapidly evolving, and future developments may lead to a direct enzymatic route to this important intermediate.[16][17]

Experimental Protocols

General Workflow for Catalyst Screening and Synthesis

Workflow start Start setup Reaction Setup (Aryl halide, methyl acrylate, base, solvent) start->setup add_catalyst Add Catalyst (Homogeneous or Heterogeneous) setup->add_catalyst reaction Heat and Stir (Under inert atmosphere) add_catalyst->reaction monitor Monitor Reaction (TLC, GC, or LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end Catalyst_Selection decision decision start Start: Catalyst Selection priority What is the main priority? start->priority high_yield Highest Possible Yield and Selectivity priority->high_yield Performance reusability Catalyst Reusability and Cost priority->reusability Economy/Environment green_chem Green Chemistry and Mild Conditions priority->green_chem Sustainability homogeneous Consider Homogeneous Catalysts (e.g., Pd(OAc)₂ with ligands) high_yield->homogeneous heterogeneous Consider Heterogeneous Catalysts (e.g., Pd/C, Pd/SiO₂) reusability->heterogeneous biocatalysis Explore Biocatalysis or Chemoenzymatic Routes green_chem->biocatalysis ligand_choice Ligand Choice? homogeneous->ligand_choice phosphine Phosphine Ligands (Well-established, wide variety) ligand_choice->phosphine Standard nhc NHC Ligands (High stability, robust) ligand_choice->nhc High Stability leaching_concern Concerned about metal leaching? heterogeneous->leaching_concern leaching_yes Perform leaching tests and ICP-MS analysis of product leaching_concern->leaching_yes Yes leaching_no Proceed with reusability tests leaching_concern->leaching_no No

Sources

A Comparative Guide to HPLC and GC-MS for Purity Confirmation of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Methyl 3-(4-cyanophenyl)propanoate, a versatile intermediate, is no exception. Its journey from a synthesis flask to a critical component in a drug candidate or a novel material hinges on the rigorous confirmation of its purity. This guide provides a comprehensive, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive purity assessment of this compound.

Here, we move beyond rote protocols. We will dissect the causality behind experimental choices, grounding our methodologies in the principles of separation science and the stringent expectations of regulatory bodies. This guide is structured to be a self-validating system, where the logic of the approach ensures the trustworthiness of the results.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

This compound possesses a unique chemical architecture: a polar nitrile group, an ester functional group susceptible to hydrolysis, and an aromatic ring. Its synthesis, likely proceeding through a pathway suchas a modified Knoevenagel condensation of 4-cyanobenzaldehyde with a reagent like methyl cyanoacetate, followed by reduction, can introduce a predictable constellation of impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 4-cyanobenzaldehyde, methyl cyanoacetate.

  • Intermediates: Such as the unsaturated intermediate methyl 2-cyano-3-(4-cyanophenyl)acrylate.

  • Byproducts: Arising from side reactions or polymerization.

Potential Degradants:

  • Hydrolysis Product: 3-(4-cyanophenyl)propanoic acid.

  • Hydration Product: Methyl 3-(4-carbamoylphenyl)propanoate (nitrile group hydrated to an amide).

An effective purity assessment method must be able to separate the main compound from these structurally similar molecules.

Orthogonal Approaches to Purity: HPLC and GC-MS

The core principle of robust purity analysis lies in employing orthogonal methods—techniques that separate compounds based on different chemical and physical properties. This dual-pronged approach significantly reduces the risk of a co-eluting impurity going undetected.

  • High-Performance Liquid Chromatography (HPLC): Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, with its moderate polarity and UV-active aromatic ring, Reverse-Phase HPLC (RP-HPLC) with UV detection is the workhorse method. The separation is primarily driven by the compound's hydrophobicity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and boiling point in a gaseous state. Following separation, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a high degree of specificity and structural information.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Quantitative Powerhouse

HPLC is the primary choice for quantitative purity analysis due to its high precision and its suitability for a wide range of non-volatile and thermally labile compounds. The development of a stability-indicating HPLC method, one that can resolve the main peak from all potential degradation products and process impurities, is a critical goal.[1][2][3]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be robust and compliant with the principles outlined in ICH guidelines for analytical method validation.[4]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic interaction for the aromatic ring.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

    • Rationale: The acidic aqueous phase suppresses the ionization of any potential acidic impurities (like the carboxylic acid degradant), leading to better peak shape. Acetonitrile is a common organic modifier with a low UV cutoff.[5]

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    20 40 60
    25 40 60
    26 60 40

    | 30 | 60 | 40 |

    • Rationale: A gradient elution is employed to ensure that both more polar (early eluting) and more non-polar (late eluting) impurities are effectively separated from the main peak within a reasonable runtime.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (chosen based on the UV absorbance maximum of the cyanophenyl chromophore).

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

3. Method Validation Parameters (Abbreviated):

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that degradant peaks do not co-elute with the main peak.[4] The DAD can be used to assess peak purity.

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 0.05% to 150% of the standard concentration) to establish a linear relationship between peak area and concentration (R² ≥ 0.999).

  • Accuracy & Precision: Determined by replicate injections of standard and sample solutions. The relative standard deviation (RSD) for replicate injections should be less than 2.0%.

Hypothetical HPLC Data and Interpretation

Table 1: HPLC Purity Analysis of a Batch of this compound

Peak IDRetention Time (min)Area (%)Identification
13.80.084-cyanobenzaldehyde (Starting Material)
28.20.123-(4-cyanophenyl)propanoic acid (Degradant)
312.5 99.75 This compound
416.10.05Unknown Impurity
Total 100.00
  • Interpretation: The data indicates a high purity of 99.75%. The method successfully separates the main compound from a potential starting material and a hydrolysis degradant. The presence of a small unknown impurity highlights the importance of using an orthogonal method like GC-MS for further characterization.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Confirmatory Tool

GC-MS provides an unparalleled level of confidence in peak identification. Its ability to provide mass spectral data for each separated component makes it ideal for confirming the identity of the main peak and for tentatively identifying unknown impurities.[6]

Experimental Protocol: GC-MS for Impurity Identification

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or similar low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a robust general-purpose phase that provides good separation for a wide range of semi-volatile organic compounds, including aromatic esters.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: The initial hold allows for the separation of volatile starting materials. The temperature ramp ensures that the main compound and any less volatile byproducts are eluted with good peak shape.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40 - 450 amu.

2. Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Solution (1 mg/mL): Dissolve approximately 10 mg of the sample in 10 mL of the solvent.

Hypothetical GC-MS Data and Interpretation

Table 2: GC-MS Analysis of a Batch of this compound

Peak RT (min)IdentificationKey Mass Fragments (m/z)Interpretation of Fragmentation
6.54-cyanobenzaldehyde131 (M+), 130, 103, 76Molecular ion present. Loss of H (M-1) and loss of CO (M-28).
10.8This compound 189 (M+), 130, 102, 73 Molecular ion (M+) at 189. Fragment at 130 corresponds to [C8H4N]+ after cleavage of the propanoate side chain. Fragment at 102 is characteristic of the cyanophenyl group [C7H4N]+. Fragment at 73 represents the [CH2COOCH3]+ moiety.
11.5Unknown Impurity (from HPLC)203, 130, 116Molecular ion at 203 suggests an additional C-H2 group (mass 14) compared to the main compound. Fragments at 130 and 116 could indicate a modification on the propanoate chain.
  • Interpretation of Fragmentation: The mass spectrum provides a molecular fingerprint. For the main compound, the molecular ion at m/z 189 confirms its molecular weight. The fragmentation pattern is consistent with its structure: the cleavage of the bond beta to the aromatic ring is common, leading to the stable cyanobenzyl-type cation (m/z 130).[7] The presence of the m/z 73 fragment is indicative of the methyl propanoate side chain. The unknown impurity at RT 11.5 min, with a molecular ion of 203, can be tentatively identified as a process-related impurity, possibly from an alkylation side reaction. This level of structural insight is a key advantage of GC-MS.

Workflow and Logic Visualization

The following diagrams illustrate the logical flow of the purity confirmation process.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Test Sample of This compound Prep_HPLC Prepare for HPLC (0.5 mg/mL in ACN/H2O) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (1 mg/mL in DCM) Sample->Prep_GCMS HPLC HPLC-DAD Analysis (Quantitative Purity) Prep_HPLC->HPLC GCMS GC-MS Analysis (Identity & Impurity ID) Prep_GCMS->GCMS HPLC_Data Quantitative Data (% Area Purity) HPLC->HPLC_Data GCMS_Data Qualitative Data (Mass Spectra) GCMS->GCMS_Data Decision Final Purity Confirmation HPLC_Data->Decision GCMS_Data->Decision Report Certificate of Analysis Decision->Report caption Fig 1. Overall workflow for purity confirmation.

Fig 1. Overall workflow for purity confirmation.

Decision_Logic Start Evaluate Analytical Data Purity_Check HPLC Purity > 99.5%? Start->Purity_Check Identity_Check GC-MS matches Reference Standard? Purity_Check->Identity_Check Yes Fail Batch Fails (Further investigation required) Purity_Check->Fail No Impurity_Check Unknown impurities detected by either method? Identity_Check->Impurity_Check Yes Identity_Check->Fail No Pass Batch Passes Purity Confirmation Impurity_Check->Pass No Impurity_Check->Fail Yes caption Fig 2. Logical decision tree for batch release.

Fig 2. Logical decision tree for batch release.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC with UV/DADGC-MS
Primary Separation Principle Polarity / HydrophobicityVolatility / Boiling Point
Primary Application Quantitative purity (% area), AssayQualitative identity confirmation, structural elucidation of unknowns
Strengths - High precision and accuracy for quantification.- Suitable for non-volatile and thermally labile compounds.- Robust and widely available.- High specificity from mass spectral data.- Excellent for identifying unknown volatile impurities.- Provides structural information.
Limitations - Lower specificity than MS; peak identity is based on retention time only.- Risk of co-eluting peaks with similar polarity.- Not suitable for non-volatile or thermally labile compounds.- Quantification can be less precise than HPLC-UV without isotope-labeled standards.
Role in Purity Confirmation The primary tool for determining the percentage purity of the batch.The confirmatory tool to verify the identity of the main peak and characterize impurities.

Conclusion and Recommendation

For the comprehensive and trustworthy purity confirmation of this compound, the use of both HPLC and GC-MS is not redundant but essential. They provide orthogonal and complementary data that, when combined, paint a complete picture of the sample's composition.

  • Recommendation: HPLC should be established as the primary, validated method for routine quantitative purity testing and batch release, providing the official purity value. GC-MS should be employed as a complementary technique for the initial characterization of reference standards, for the investigation of any unknown impurities detected by HPLC, and to confirm the absence of volatile impurities that may not be well-resolved by the HPLC method.

By embracing this dual-methodology approach, grounded in sound scientific principles and regulatory expectations, researchers and drug developers can proceed with the highest degree of confidence in the quality of their materials, ensuring the integrity and success of their downstream applications.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... Available at: [Link]

  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Available at: [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Supplementary Information. (n.d.). Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]

  • Shilpa Chemspec International Pvt. Ltd. (n.d.). Methyl Cyanoacetate. Available at: [Link]

  • ResearchGate. (2001). Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-(4-cyanophenyl)propanoate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile

This compound is an organic nitrile. While generally less acutely toxic than inorganic cyanide salts, nitriles can still pose significant health risks.[1] The primary hazard associated with this compound stems from the cyano (-C≡N) functional group. Under certain conditions, such as exposure to strong acids, nitriles can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[2][3] Additionally, like many organic reagents, it may cause skin and eye irritation.[4] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Key Safety Considerations:

  • Toxicity: Aliphatic nitriles can be metabolized to release the free cyanide ion, contributing to their toxicity.[1]

  • Reactivity: Avoid contact with strong acids, bases, and oxidizing agents to prevent vigorous reactions or the release of toxic gases.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a suitable choice), safety goggles, and a laboratory coat.[4][6] All manipulations of the compound and its waste should be performed in a certified chemical fume hood.[2][7]

Pre-Disposal Chemical Neutralization: Alkaline Hydrolysis

The core principle for the safe disposal of this compound is the chemical conversion of the nitrile group to a less toxic form. The recommended method is alkaline hydrolysis, which converts the nitrile into a carboxylate salt and ammonia. This process is followed by oxidation to destroy any residual cyanide.

Causality of Protocol Choice: Alkaline hydrolysis is chosen over acidic hydrolysis to prevent the formation of volatile and highly toxic hydrogen cyanide (HCN) gas.[7] The subsequent oxidation step ensures the complete destruction of cyanide species to non-toxic products like carbonate and nitrogen gas.[8]

Experimental Protocol: Step-by-Step Neutralization

This protocol is designed for small quantities of this compound typically used in a research setting.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Commercial bleach (sodium hypochlorite, ~5-6% solution)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • pH paper or pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place the waste this compound into a suitably sized reaction vessel. If the waste is in a non-aqueous solvent, the solvent should be removed by evaporation in the fume hood if it is safe to do so.

  • Alkaline Hydrolysis:

    • Slowly add an excess of 2 M sodium hydroxide solution to the waste while stirring. A general rule is to use at least 10 parts by volume of NaOH solution for every 1 part of nitrile waste.

    • Gently heat the mixture to approximately 50°C on a stir plate to accelerate the hydrolysis. Allow the reaction to proceed for at least 2 hours. This step converts the nitrile to sodium 3-(4-cyanophenyl)propanoate and then further to the corresponding carboxylate.

  • Oxidative Destruction of Cyanide:

    • Cool the reaction mixture to room temperature.

    • While continuing to stir, slowly add an excess of commercial bleach (sodium hypochlorite solution). The amount of bleach should be approximately 3 times the volume of the initial nitrile waste.

    • The addition of bleach will oxidize any remaining cyanide to the much less toxic cyanate ion, and further to carbon dioxide and nitrogen.[3][9]

    • Stir the mixture at room temperature for at least 2 hours to ensure complete oxidation.

  • Verification and Final pH Adjustment:

    • After the reaction is complete, test the pH of the solution. It should be alkaline (pH > 10). If not, add more sodium hydroxide solution.

    • To ensure the absence of cyanide, specialized cyanide test strips can be used if available and required by your institution's safety protocols.

  • Final Disposal:

    • The resulting neutralized solution can now be disposed of as hazardous chemical waste through your institution's environmental health and safety (EH&S) office.[2][7]

    • Label the waste container clearly as "Neutralized this compound Waste" and list the final contents (e.g., sodium propionate derivative, sodium chloride, sodium hydroxide, water).

ParameterValue/InstructionRationale
Neutralization Method Alkaline Hydrolysis followed by OxidationAvoids HCN gas formation; ensures complete cyanide destruction.
Primary Reagent Sodium Hydroxide (NaOH)Saponifies the ester and hydrolyzes the nitrile group.
Oxidizing Agent Sodium Hypochlorite (Bleach)Converts cyanide/cyanate to CO2 and N2.[10][9]
Reaction pH >10Ensures a safe reaction environment, preventing HCN evolution.[7]
Final Waste Stream Aqueous solution of organic saltsTo be collected by institutional hazardous waste management.[2][11]
Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_treatment Chemical Treatment cluster_disposal Final Disposal cluster_emergency Emergency Procedures start Waste Methyl 3-(4-cyanophenyl)propanoate Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood hydrolysis Step 1: Alkaline Hydrolysis (Add excess NaOH, heat gently) hood->hydrolysis oxidation Step 2: Oxidation (Cool, add excess bleach) hydrolysis->oxidation verify Step 3: Verification (Check pH > 10) oxidation->verify container Transfer to a Labeled Hazardous Waste Container verify->container pickup Arrange for Pickup by Environmental Health & Safety (EH&S) container->pickup spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate consult_sds Consult SDS for Specific Instructions evacuate->consult_sds ehs_contact Contact EH&S/ Emergency Response consult_sds->ehs_contact

Disposal workflow for this compound.

Spill Procedures: In the event of a spill, immediately evacuate the area and alert personnel nearby.[6] If it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[6] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[6] For spills of cyanide-containing compounds, decontamination of surfaces should be performed with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all while working within a fume hood.[7]

Conclusion: A Culture of Safety

Proper chemical waste management is not merely a regulatory requirement but a cornerstone of a responsible and ethical research environment. By adhering to this detailed disposal protocol for this compound, you contribute to the safety of your laboratory and the protection of our environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

  • Wayne State University. Cyanides SOP. [Link]

  • U.S. Environmental Protection Agency. Treatment of Complex Cyanide Compounds for Reuse or Disposal. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Advanced Sensor Technologies, Inc. CYANIDE WASTES. [Link]

  • SAMCO Technologies. What to Do If You Have Cyanide in Your Industrial Wastewater. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cyanide. [Link]

  • Occupational Safety and Health Administration. ACETONITRILE. [Link]

  • Ganoksin Orchid. Safe disposal of cyanide - Jewelry Discussion. [Link]

  • Department of Toxic Substances Control. Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. [Link]

  • Google Patents. Methods of destruction of cyanide in cyanide-containing waste.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]

  • National Institutes of Health. Methyl 3-cyanopropanoate | C5H7NO2 | CID 77749 - PubChem. [Link]

  • CP Lab Safety. Nitriles Waste Compatibility. [Link]

  • Centers for Disease Control and Prevention. NITRILES. [Link]

  • Wikipedia. Nitrile. [Link]

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Personal protective equipment for handling Methyl 3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 3-(4-cyanophenyl)propanoate

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of this compound. This document is intended for researchers and professionals in drug development and is structured to provide immediate, essential safety information and operational plans. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Understanding the Hazard Profile

Anticipated Hazards:

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[1][2]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]

Given these potential hazards, adherence to stringent safety protocols is paramount.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of effective engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure adequate general ventilation in the laboratory to maintain low airborne concentrations of any chemical vapors.[3][4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[3][5][6] Regular testing of this equipment is essential.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is crucial to prevent direct contact with the chemical. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4][7]
Eyes Safety goggles with side shields or a face shieldTo protect against splashes and aerosols.[8] Standard safety glasses are not sufficient.
Body Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.[5]
Respiratory NIOSH-approved respirator (if necessary)Required if there is a risk of generating aerosols or dusts and engineering controls are insufficient. The type of respirator should be selected based on a formal risk assessment.
Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to use.

  • Preparation and Inspection:

    • Before starting any work, ensure the chemical fume hood is functioning correctly.

    • Inspect all PPE for integrity. Do not use damaged gloves or other protective equipment.

    • Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the container with care to avoid generating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep the container closed as much as possible during the process.

  • Post-Handling:

    • After handling, wipe down the work area in the fume hood with an appropriate cleaning agent.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[1][4]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal start Start: Obtain Compound check_hood Verify Fume Hood Operation start->check_hood don_ppe Don Appropriate PPE check_hood->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.[9]

Storage and Disposal: Long-Term Safety and Responsibility
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

  • Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[9] Follow all applicable local, state, and federal regulations. Engage a licensed waste disposal company for removal.[1][10]

By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.

References

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